molecular formula C23H29NO5S B1150167 TVB-2640

TVB-2640

Cat. No.: B1150167
Attention: For research use only. Not for human or veterinary use.
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Description

TVB-2640, also known as Denifanstat, is a first-in-class, selective, and orally bioavailable inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo lipogenesis (DNL) pathway . By reversibly inhibiting the ketoacyl reductase (KR) activity of FASN, this compound effectively blocks the synthesis of palmitate, a fundamental 16-carbon saturated fatty acid essential for membrane composition, energy storage, and protein palmitoylation signaling . This targeted action disrupts critical metabolic processes in pathological cells, positioning this compound as a valuable tool for investigating lipid-dependent disease mechanisms. In the realm of liver disease research, this compound has demonstrated a robust ability to significantly reduce hepatic de novo lipogenesis and liver fat in preclinical models of nonalcoholic steatohepatitis (NASH) . Clinical studies have confirmed these findings, showing that this compound treatment leads to a dose-dependent reduction in liver fat, as well as improvements in inflammatory and fibrotic biomarkers, highlighting its potential for modulating disease progression in metabolic liver conditions . In oncology research, this compound exploits the metabolic vulnerability of many cancer cells, which exhibit upregulated FASN expression and become dependent on endogenous fatty acid synthesis for rapid proliferation and survival . Preclinical studies across various cancer models, including non-small cell lung cancer (NSCLC), breast cancer (particularly HER2+ and triple-negative subtypes), and ovarian cancer, have shown that FASN inhibition with this compound impairs tumor growth and enhances the efficacy of chemotherapeutic agents like paclitaxel . Recent research also suggests a promising role in targeting brain metastases, where the lipid-poor microenvironment creates a specific dependency on de novo lipogenesis; in these models, this compound has been shown to synergize with the topoisomerase inhibitor SN-38 and impair cancer cell invasion . The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C23H29NO5S

Appearance

Solid powder

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of TVB-2640 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TVB-2640, also known as denifanstat, is a first-in-class, orally bioavailable, and selective small-molecule inhibitor of Fatty Acid Synthase (FASN).[1] FASN is the key enzyme responsible for the de novo synthesis of palmitate, a saturated fatty acid that is a fundamental building block for more complex lipids.[2] In numerous cancer types, FASN is overexpressed and correlates with poor prognosis, making it a compelling target for therapeutic intervention.[3][4][5][6] This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Inhibition of Fatty Acid Synthase

This compound exerts its anti-cancer effects by directly targeting and inhibiting the enzymatic activity of FASN.[1] Specifically, it binds to the β-ketoacyl reductase (KR) domain of FASN, preventing the conversion of malonyl-CoA to palmitate.[3] This blockade of de novo lipogenesis has profound consequences for cancer cells, which, unlike normal cells, often exhibit a heightened dependence on this pathway for their survival and proliferative needs.[2][7]

The inhibition of FASN by this compound leads to a cascade of downstream effects:

  • Depletion of Palmitate: The primary consequence is the reduction of intracellular palmitate levels. Palmitate is a crucial precursor for the synthesis of various lipids required for cell membrane formation, energy storage, and protein modification.[2]

  • Disruption of Membrane Integrity: Reduced lipid synthesis alters the composition and architecture of the plasma membrane and lipid rafts, which can impair the function of membrane-associated proteins and signaling complexes.[2]

  • Inhibition of Protein Palmitoylation: Palmitoylation, the covalent attachment of palmitate to proteins, is critical for the proper localization and function of many signaling proteins, including oncogenic drivers. FASN inhibition disrupts this process.

  • Induction of Apoptosis: The culmination of these cellular stresses is the induction of programmed cell death, or apoptosis, in susceptible cancer cells.[1]

Quantitative Analysis of this compound Potency

The potency of this compound has been evaluated across various cancer cell lines. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Potency of this compound

ParameterValueReference
IC50 (FASN enzyme) < 0.05 μM[7]
EC50 (cellular) ~50 nM[8]

Table 2: In Vivo Efficacy of this compound and its Analogs in Xenograft Models

Cancer TypeXenograft ModelTreatmentTumor Growth Inhibition (TGI)Reference
Colorectal CancerCOLO-205 (rat)This compound (dose-dependent)Significant[3]
Colorectal CancerPatient-Derived Xenograft (PDX)TVB-3664Up to 51.5% reduction in tumor weight[6]
Lung CancerPatient-Derived Xenograft (PDX)TVB-3166 + PaclitaxelNear complete tumor regression[9]
Ovarian CancerPatient-Derived Xenograft (PDX)TVB-3166 + PaclitaxelNear complete tumor regression[9]
Prostate CancerPatient-Derived Xenograft (PDX)TVB-3166 + PaclitaxelNear complete tumor regression[9]

Impact on Cellular Signaling Pathways

Inhibition of FASN by this compound significantly perturbs key oncogenic signaling pathways that are often dysregulated in cancer.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. FASN activity is intricately linked to this pathway. This compound treatment has been shown to decrease the phosphorylation of AKT (pAKT), a key node in this pathway, thereby inhibiting its downstream signaling.[10]

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in cell fate determination, proliferation, and stemness. Aberrant activation of this pathway is common in many cancers. Preclinical studies have demonstrated that FASN inhibition by this compound and its analogs leads to a reduction in β-catenin levels, a key effector of this pathway.[3]

MYC Oncogene

The MYC oncogene is a master regulator of cell growth and metabolism. Its expression is often elevated in cancer and is associated with increased lipogenesis. Inhibition of FASN with this compound has been shown to decrease the expression of c-Myc.[3]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression Wnt Wnt beta_catenin β-catenin Wnt->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FASN FASN MalonylCoA->FASN Palmitate Palmitate FASN->Palmitate TVB2640 This compound TVB2640->FASN MYC c-Myc TCF_LEF->MYC MYC->Gene_Expression

Signaling pathways affected by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Viability Assay (MTT/MTS Assay)

This assay is used to determine the cytotoxic or cytostatic effects of this compound on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT/MTS Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.[9][11]

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_tvb2640 Treat with this compound (serial dilutions) incubate_24h->treat_tvb2640 incubate_72h Incubate 72h treat_tvb2640->incubate_72h add_mtt_mts Add MTT/MTS reagent incubate_72h->add_mtt_mts incubate_1_4h Incubate 1-4h add_mtt_mts->incubate_1_4h solubilize Add solubilization solution (for MTT) incubate_1_4h->solubilize read_absorbance Read absorbance solubilize->read_absorbance analyze_data Analyze data (calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Workflow for a cell viability assay.
Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the FASN signaling pathway following treatment with this compound.

Protocol:

  • Cell Lysis: Treat cancer cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 4-20% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are listed in Table 3.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a 1:5000 to 1:10000 dilution in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Table 3: Recommended Primary Antibodies for Western Blotting

Target ProteinSupplierCatalog NumberRecommended Dilution
FASN Cell Signaling Technology#31891:1000
p-Akt (Ser473) Cell Signaling Technology#40601:1000
Akt (pan) Cell Signaling Technology#46911:1000
β-catenin Cell Signaling Technology#84801:1000
c-Myc Cell Signaling Technology#56051:1000
GAPDH Cell Signaling Technology#51741:1000
β-actin Cell Signaling Technology#49701:1000
In Vivo Xenograft Studies

Animal models are crucial for evaluating the anti-tumor efficacy of this compound in a physiological setting.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice).

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) in a mixture of media and Matrigel into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally (e.g., by gavage) at the desired dose and schedule (e.g., daily). The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

start Start implant_cells Implant cancer cells into mice start->implant_cells tumor_growth Allow tumors to grow implant_cells->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat Administer this compound or vehicle randomize->treat measure_tumors Measure tumor volume and body weight treat->measure_tumors measure_tumors->treat endpoint Endpoint reached measure_tumors->endpoint euthanize_excise Euthanize mice and excise tumors endpoint->euthanize_excise analyze Analyze tumors and data euthanize_excise->analyze end End analyze->end

Workflow for in vivo xenograft studies.

Mechanisms of Resistance and Combination Therapies

While this compound has shown promise, the development of resistance is a potential challenge. Preclinical studies suggest that cancer cells may adapt to FASN inhibition by upregulating compensatory pathways. For instance, an increase in the expression of FASN itself or other genes involved in fatty acid metabolism has been observed in response to treatment.[12]

To overcome potential resistance and enhance efficacy, this compound is being investigated in combination with other anti-cancer agents. Synergistic effects have been observed when this compound is combined with taxanes like paclitaxel.[2][9] The proposed mechanism for this synergy involves the disruption of microtubule organization and tubulin palmitoylation by FASN inhibition, which sensitizes cancer cells to the microtubule-stabilizing effects of taxanes.[9]

Conclusion

This compound represents a targeted therapeutic strategy that exploits the metabolic vulnerability of cancer cells dependent on de novo lipogenesis. Its mechanism of action is centered on the potent and selective inhibition of FASN, leading to a cascade of events that culminate in the suppression of oncogenic signaling and the induction of apoptosis. The quantitative data from preclinical studies demonstrate its efficacy both in vitro and in vivo. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the multifaceted effects of this compound and to explore its full therapeutic potential, both as a monotherapy and in combination with other anti-cancer agents. Continued research in this area is crucial for optimizing its clinical application and for identifying patient populations most likely to benefit from this innovative therapeutic approach.

References

An In-depth Technical Guide to TVB-2640 (Denifanstat) Fatty Acid Synthase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of TVB-2640 (denifanstat), a first-in-class, orally bioavailable, small-molecule inhibitor of Fatty Acid Synthase (FASN). It details the mechanism of action, summarizes key preclinical and clinical data, outlines experimental methodologies, and visualizes the critical pathways and workflows involved in its development and application.

Introduction: The Role of Fatty Acid Synthase (FASN) in Disease

Fatty Acid Synthase (FASN) is the central enzyme responsible for the de novo synthesis of palmitate, a 16-carbon saturated fatty acid.[1][2] In normal adult tissues, FASN expression is generally low, as dietary lipids are the primary source of fatty acids.[3] However, FASN is significantly upregulated in numerous pathological conditions, most notably in cancer and metabolic diseases like metabolic dysfunction-associated steatohepatitis (MASH), formerly nonalcoholic steatohepatitis (NASH).[3][4]

In oncology, the overexpression of FASN is a metabolic hallmark of many cancers, including those of the breast, colon, lung, and prostate.[4][5] Cancer cells exhibit a heightened dependence on de novo lipogenesis to supply fatty acids for rapid membrane biosynthesis, energy storage, and the generation of signaling molecules.[3][6] This elevated FASN activity is often associated with increased tumor aggressiveness and poor prognosis, making it a compelling therapeutic target.[4][5]

This compound, also known as denifanstat, is a potent and selective FASN inhibitor developed to exploit this metabolic vulnerability in diseased cells.[2]

Core Mechanism of Action

This compound is a reversible inhibitor that potently targets the ketoacylreductase (KR) domain of the FASN enzyme.[7] By blocking this critical enzymatic step, this compound prevents the synthesis of palmitate from its precursors, acetyl-CoA and malonyl-CoA.[1][2]

The consequences of FASN inhibition in susceptible cells are multifaceted:

  • Depletion of Palmitate: The primary effect is the halt of palmitate production, starving cells of a crucial building block for more complex lipids.[2]

  • Induction of Apoptosis: The disruption of lipid biosynthesis leads to an accumulation of the substrate malonyl-CoA, which can have cytotoxic effects, and ultimately induces programmed cell death (apoptosis) in cancer cells.[2][5]

  • Inhibition of Cell Proliferation: By depriving cancer cells of the lipids necessary for new membrane formation, this compound effectively inhibits cell growth and proliferation.[1][2]

  • Disruption of Cell Signaling: FASN inhibition alters the lipid composition of cellular membranes and lipid rafts, which can disrupt critical signaling pathways, including those involving Ras and other palmitoylated proteins, that are essential for tumor survival.[8]

FASN_Pathway_Inhibition Citrate Citrate (from Mitochondria) ACLY ACLY Citrate->ACLY AcetylCoA Acetyl-CoA ACLY->AcetylCoA ACC ACC AcetylCoA->ACC FASN_complex Fatty Acid Synthase (FASN) AcetylCoA->FASN_complex MalonylCoA Malonyl-CoA ACC->MalonylCoA MalonylCoA->FASN_complex Palmitate Palmitate FASN_complex->Palmitate Result ↓ Proliferation ↑ Apoptosis ↓ Inflammation ↓ Fibrosis FASN_complex->Result Downstream Complex Lipids (Membranes, Signaling, Energy Storage) Palmitate->Downstream TVB2640 This compound (Denifanstat) TVB2640->FASN_complex Inhibits KR domain

FASN Inhibition by this compound

Preclinical Evaluation

This compound and its analogues have demonstrated robust anti-tumor and anti-metabolic disease activity in a wide range of preclinical models.[9][10]

Studies using diverse cancer cell lines have shown that FASN inhibition leads to apoptosis and reduced cell viability.[10] In animal xenograft models, FASN inhibitors significantly reduce tumor growth.[11][12] Notably, preclinical work has shown synergistic effects when this compound is combined with standard-of-care agents like paclitaxel and bevacizumab, as well as with immunomodulatory agents like PD-1 inhibitors.[8][10]

Parameter Value Context Reference
IC₅₀ <0.05 µMPotency of FASN inhibition[13]
Synergy Combination Index < 1With paclitaxel in tumor models[10]
Tumor Growth Inhibition Significant (p<0.05)In various xenograft models (e.g., NSCLC, CRC)[8][12]

Cell Viability Assay (Representative Protocol)

  • Cell Culture: Cancer cell lines (e.g., CALU-6 NSCLC, PANC-1 pancreatic) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.[8]

  • Treatment: Cells are seeded in 96-well plates. After 24 hours, they are treated with a dose range of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Measurement: Cell viability is assessed using a commercial assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader.

  • Data Analysis: Results are normalized to vehicle-treated controls, and IC₅₀ values are calculated using non-linear regression analysis.

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_lines Tumor Cell Lines (e.g., NSCLC, Breast, Colon) treatment_vitro Treat with this compound (Dose-Response) cell_lines->treatment_vitro assays Assess Viability (IC₅₀) Apoptosis Assays Gene Expression (qPCR) treatment_vitro->assays xenograft Establish Tumor Xenografts in Immunocompromised Mice assays->xenograft Lead to In Vivo Validation treatment_vivo Administer this compound (Oral Gavage) xenograft->treatment_vivo monitoring Monitor Tumor Volume & Body Weight treatment_vivo->monitoring analysis Endpoint Analysis: Tumor Histology, Biomarker Assessment monitoring->analysis

Representative Preclinical Experimental Workflow

Clinical Development

This compound has been evaluated in numerous clinical trials across oncology and metabolic diseases, demonstrating a favorable safety profile and promising efficacy signals.[14]

This compound has been investigated as both a monotherapy and in combination with other anti-cancer agents. A Phase 1 first-in-human study established a tolerable safety profile and the recommended Phase 2 dose.[7] Subsequent Phase 2 trials have explored its efficacy in specific patient populations.

Trial Identifier Indication Combination Agent(s) Key Finding / Status Reference
NCT02223247Solid TumorsMonotherapy & PaclitaxelEstablished safety; partial response observed with paclitaxel combination.[12]
NCT03179904HER2+ Metastatic Breast CancerTrastuzumab +/- Paclitaxel or Endocrine TherapyDesigned to evaluate the overall response rate in a resistant population.[15]
NCT02959771Recurrent High-Grade AstrocytomaBevacizumabInvestigated progression-free survival in a difficult-to-treat brain tumor.[7]

Protocol Summary: NCT03179904 (HER2+ Breast Cancer)

  • Study Design: A Phase 2, open-label trial.

  • Patient Population: Patients with HER2-positive metastatic breast cancer resistant to previous taxane and trastuzumab-based therapies.

  • Intervention:

    • Cohort A: this compound (oral, daily) + Paclitaxel (IV) + Trastuzumab (IV).

    • Cohort B: this compound (oral, daily) + Trastuzumab (IV) + Endocrine Therapy.

  • Primary Endpoint: To determine the overall tumor response rate (ORR).

  • Methodology: Patients receive treatment in 28-day cycles. Tumor assessments (CT or MRI) are performed at baseline and periodically throughout the study to evaluate response based on RECIST criteria.[15]

This compound (denifanstat) has shown significant promise in treating MASH by targeting the three primary drivers of the disease: steatosis (fat accumulation), inflammation, and fibrosis.[16][17]

FASCINATE-1 (Phase 2a): This randomized, placebo-controlled trial demonstrated that 12 weeks of denifanstat treatment significantly reduced liver fat in a dose-dependent manner and improved key biochemical markers of liver inflammation and fibrosis.[18]

FASCINATE-2 (Phase 2b): This larger, 52-week trial confirmed the efficacy of denifanstat. The study met both of its primary histological endpoints, showing statistically significant MASH resolution without worsening of fibrosis and fibrosis improvement of at least one stage without worsening of MASH.[17][19] These positive results led to the FDA granting Breakthrough Therapy Designation for denifanstat for the treatment of MASH with moderate to advanced fibrosis.[19][20]

Clinical Trial Endpoint Placebo Denifanstat (50 mg) P-value Reference
FASCINATE-1 (12 wks) Relative Liver Fat Reduction (MRI-PDFF)+4.5%-28.1%0.001[18]
≥30% Relative Liver Fat Reduction11%61%<0.001[18]
FASCINATE-2 (52 wks) MASH Resolution w/o Worsening Fibrosis13%36%Significant[17]
Fibrosis Improvement (≥1 stage) w/o Worsening MASH18%38%Significant[17]
≥2-point NAS Reduction w/o Worsening Fibrosis20%52%Significant[17]
Fibrosis Improvement (≥1 stage) in F3 Patients13%49%-[21]

Protocol Summary: FASCINATE-2 (NCT04906421)

  • Study Design: A Phase 2b, multi-center, double-blind, randomized, placebo-controlled study.[22]

  • Patient Population: 168 patients with biopsy-confirmed MASH, a NAFLD Activity Score (NAS) of ≥4, and moderate-to-severe fibrosis (Stage F2 or F3).[19][22]

  • Intervention: Patients were randomized to receive once-daily oral denifanstat or a matching placebo for 52 weeks.[22]

  • Primary Endpoints:

    • Proportion of patients achieving MASH resolution without worsening of fibrosis.

    • Proportion of patients achieving at least a 2-point reduction in NAS without worsening of fibrosis.[17]

  • Methodology: Liver biopsies were performed at baseline and at 52 weeks to assess histological changes. Safety and tolerability were monitored throughout the trial.[19]

Therapeutic Rationale and Outlook

The inhibition of FASN by this compound represents a targeted approach to treating diseases characterized by metabolic reprogramming. By blocking a pathway that is highly active in cancer and MASH but quiescent in most normal tissues, this compound offers a potentially wide therapeutic window.

Logical_Relationship cluster_cancer Oncology Outcomes cluster_mash MASH Outcomes TVB2640 This compound FASN FASN Enzyme TVB2640->FASN Blocks Inhibition Inhibition of De Novo Lipogenesis FASN->Inhibition Lipid_Depletion Depletion of Lipids for Membrane Synthesis Inhibition->Lipid_Depletion Signaling_Disruption Disruption of Oncogenic Signaling Pathways Inhibition->Signaling_Disruption Apoptosis Induction of Apoptosis Inhibition->Apoptosis Steatosis ↓ Hepatic Steatosis Inhibition->Steatosis Inflammation ↓ Pro-Inflammatory Signaling Inhibition->Inflammation Fibrosis ↓ Stellate Cell Activation Inhibition->Fibrosis Cancer_Outcome Anti-Tumor Efficacy Lipid_Depletion->Cancer_Outcome Signaling_Disruption->Cancer_Outcome Apoptosis->Cancer_Outcome MASH_Outcome MASH Resolution Fibrosis Improvement Steatosis->MASH_Outcome Inflammation->MASH_Outcome Fibrosis->MASH_Outcome

Therapeutic Logic of FASN Inhibition

The strong clinical data in MASH position denifanstat as a leading candidate for a complex disease with high unmet need, with a Phase 3 program planned to commence.[20][23] In oncology, the future of this compound likely lies in combination therapies, where its unique mechanism can complement chemotherapy, targeted agents, and immunotherapies to overcome resistance and improve patient outcomes.[3][10] The identification of predictive biomarkers will be crucial for optimizing its clinical application in cancer.

References

The Role of Fatty Acid Synthase (FASN) in Nonalcoholic Steatohepatitis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, which can progress to cirrhosis and hepatocellular carcinoma. A key player in the pathophysiology of NASH is Fatty Acid Synthase (FASN), the central enzyme in the de novo lipogenesis (DNL) pathway. In healthy individuals, FASN activity in the liver is low, as dietary fats are the primary source of fatty acids. However, in the context of the metabolic dysregulation that drives NASH, hepatic FASN expression and activity are significantly upregulated. This guide provides an in-depth technical overview of the role of FASN in NASH, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

FASN and De Novo Lipogenesis in NASH

De novo lipogenesis is the metabolic pathway for synthesizing fatty acids from non-lipid precursors, such as carbohydrates. FASN catalyzes the multi-step process of converting acetyl-CoA and malonyl-CoA into palmitate, a 16-carbon saturated fatty acid. In NASH, elevated DNL is a major contributor to the accumulation of triglycerides in hepatocytes (steatosis).[1][2] This excess lipid accumulation is not benign; it leads to the formation of lipotoxic intermediates that cause cellular stress, inflammation, and apoptosis.[3]

Studies have shown that hepatic DNL is significantly higher in patients with fibrotic NASH compared to healthy individuals.[1] This increased lipogenic activity provides a strong rationale for targeting FASN as a therapeutic strategy for NASH.

The Multifaceted Role of FASN in NASH Pathogenesis

Beyond its canonical role in DNL, FASN is implicated in other key pathological processes that drive the progression of NASH, including inflammation and fibrosis.

FASN and Hepatic Inflammation

FASN activity has been shown to mediate pro-inflammatory signaling.[1][4][5] Inhibition of FASN can lead to a reduction in pro-inflammatory cytokines, such as interleukin-1β (IL-1β), and can decrease the population of pro-inflammatory Th17 cells.[1] This suggests a direct role for FASN in modulating the inflammatory response in the liver, a critical component of NASH.

FASN and Liver Fibrosis

Hepatic fibrosis, the excessive accumulation of extracellular matrix proteins, is a hallmark of progressive NASH. FASN inhibition has been demonstrated to reduce markers of fibrosis, including collagen1α1 (COL1A1) and α-smooth muscle actin (αSMA), in human hepatic stellate cells.[1] Furthermore, preclinical studies have shown that FASN inhibitors can decrease hepatic fibrosis in mouse models of NASH.[1][4][5]

FASN as a Therapeutic Target in NASH

Given its central role in steatosis, inflammation, and fibrosis, FASN has emerged as a promising therapeutic target for NASH. Several FASN inhibitors are in clinical development, with promising results in reducing liver fat and improving biomarkers of liver injury.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative data from studies investigating the role of FASN in NASH and the effects of FASN inhibitors.

Preclinical Model FASN Inhibitor Key Findings Reference
Diet-induced mouse models of NASHTVB-3664, TVB-3166Reduced NAFLD activity score, fibrosis score, ALT, and TG levels.[1][4][5]
CCl4-induced FAT-NASH mouse modelFASN inhibitorDecreased hepatic fibrosis and fibrosis markers; 85% reduction in hepatocellular carcinoma (HCC) tumors.[1][4][5]
Human primary liver microtissuesTVB-2640 (denifanstat)Decreased triglyceride content.[1][4][5]
Human hepatic stellate cellsFASN inhibitorReduced markers of fibrosis including collagen1α (COL1α1) and α-smooth muscle actin (αSMA).[1]
CD4+ T cells exposed to NASH-related cytokinesFASN inhibitorDecreased production of Th17 cells.[1]
LPS-stimulated PBMCsFASN inhibitorReduced IL-1β release.[1]
Clinical Trial FASN Inhibitor Dosage Duration Key Findings Reference
FASCINATE-1 (Phase 2a)This compound (denifanstat)50 mg/day12 weeks28% reduction in liver fat (MRI-PDFF); 61% of patients achieved ≥30% relative reduction in liver fat.[6]
FASCINATE-2 (Phase 2b, 26-week interim analysis)Denifanstat50 mg/day26 weeksSignificant improvement in key liver-related markers; two-thirds of patients had a ≥30% reduction in liver fat.[7]
Phase 2 Trial (China cohort)ASC40 (this compound)50 mg/day12 weeks28.2% relative reduction in liver fat (vs. 11.1% in placebo); over 50% of patients achieved ≥30% reduction in liver fat; statistically significant 29.8% decrease in ALT.[8]

Signaling Pathways Involving FASN in NASH

The expression and activity of FASN are tightly regulated by a complex network of signaling pathways that are often dysregulated in NASH.

Upstream Regulation of FASN

The primary transcriptional regulators of FASN are Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Carbohydrate-Responsive Element-Binding Protein (ChREBP).[9][10] In NASH, hyperinsulinemia and high glucose levels lead to the activation of these transcription factors, which in turn drive the expression of FASN and other lipogenic genes.[11][12][13] The mTOR and AMPK pathways also play crucial roles in regulating FASN expression and activity, with mTOR promoting and AMPK inhibiting FASN.[4][14][15]

FASN_Upstream_Regulation cluster_stimuli Metabolic Stimuli cluster_signaling Intracellular Signaling High Glucose High Glucose ChREBP ChREBP High Glucose->ChREBP activates Insulin Insulin SREBP-1c SREBP-1c Insulin->SREBP-1c activates mTOR mTOR Insulin->mTOR activates FASN FASN SREBP-1c->FASN upregulates transcription ChREBP->FASN upregulates transcription mTOR->SREBP-1c activates AMPK AMPK AMPK->FASN inhibits

Upstream regulation of FASN expression in NASH.
Downstream Effects of FASN Activity

The primary downstream effect of FASN is the production of palmitate, which is then esterified into various lipid species, including triglycerides that accumulate in lipid droplets, contributing to steatosis. Additionally, FASN-derived lipid products can act as signaling molecules that promote inflammation and fibrosis.

FASN_Downstream_Effects cluster_products FASN Products cluster_pathology Pathological Outcomes FASN FASN Palmitate Palmitate FASN->Palmitate produces Lipotoxic Intermediates Lipotoxic Intermediates Palmitate->Lipotoxic Intermediates generates Steatosis Steatosis Palmitate->Steatosis contributes to Inflammation Inflammation Lipotoxic Intermediates->Inflammation promotes Fibrosis Fibrosis Lipotoxic Intermediates->Fibrosis promotes

Downstream effects of FASN activity in NASH.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of FASN in NASH.

Immunohistochemistry for FASN in Liver Tissue

This protocol outlines the steps for detecting FASN protein expression in formalin-fixed, paraffin-embedded (FFPE) liver tissue sections.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Transfer to 100% ethanol (2 changes, 3 minutes each).

    • Transfer to 95% ethanol for 3 minutes.

    • Transfer to 70% ethanol for 3 minutes.

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Immerse slides in a sodium citrate buffer (10 mM, pH 6.0).

    • Heat to 95-100°C for 20-30 minutes in a water bath or steamer.

    • Allow slides to cool to room temperature.

  • Blocking:

    • Rinse slides in phosphate-buffered saline (PBS).

    • Incubate with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

    • Incubate with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary anti-FASN antibody to its optimal concentration in the blocking solution.

    • Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Rinse slides with PBS (3 changes, 5 minutes each).

    • Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

    • Rinse with PBS.

    • Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

    • Rinse with PBS.

  • Visualization and Counterstaining:

    • Apply a diaminobenzidine (DAB) substrate solution until the desired brown color develops.

    • Rinse with distilled water.

    • Counterstain with hematoxylin.

    • Rinse with distilled water.

  • Dehydration and Mounting:

    • Dehydrate slides through graded alcohols and xylene.

    • Mount with a permanent mounting medium.

IHC_Workflow Deparaffinization Deparaffinization Rehydration Rehydration Deparaffinization->Rehydration Antigen Retrieval Antigen Retrieval Rehydration->Antigen Retrieval Blocking Blocking Antigen Retrieval->Blocking Primary Antibody Primary Antibody Blocking->Primary Antibody Secondary Antibody Secondary Antibody Primary Antibody->Secondary Antibody Detection Detection Secondary Antibody->Detection Visualization Visualization Detection->Visualization Mounting Mounting Visualization->Mounting

Workflow for FASN Immunohistochemistry.
Measurement of De Novo Lipogenesis

Hepatic DNL can be quantified in a clinical setting using stable isotope tracer studies.[2][5]

  • Tracer Administration:

    • Administer a stable isotope tracer, such as 13C-acetate (intravenously) or deuterated water (2H2O) (orally).[5]

  • Blood Sampling:

    • Collect blood samples at baseline and at various time points after tracer administration.

  • Lipid Extraction and Analysis:

    • Isolate triglycerides from plasma or very-low-density lipoproteins (VLDL).

    • Hydrolyze the triglycerides to release fatty acids.

    • Derivatize the fatty acids for analysis.

  • Mass Spectrometry:

    • Analyze the isotopic enrichment of newly synthesized palmitate using gas chromatography-mass spectrometry (GC-MS) or isotope ratio mass spectrometry (IRMS).[5]

  • Calculation of Fractional DNL:

    • Calculate the fractional contribution of DNL to the VLDL-triglyceride palmitate pool based on the isotopic enrichment of the product and the precursor pool.

DNL_Measurement_Workflow cluster_patient Patient Protocol cluster_lab Laboratory Analysis Tracer Administration Tracer Administration Blood Sampling Blood Sampling Tracer Administration->Blood Sampling Lipid Extraction Lipid Extraction Blood Sampling->Lipid Extraction Mass Spectrometry Mass Spectrometry Lipid Extraction->Mass Spectrometry Data Analysis Data Analysis Mass Spectrometry->Data Analysis Fractional DNL Fractional DNL Data Analysis->Fractional DNL

Workflow for Measuring De Novo Lipogenesis.
Quantification of Hepatic Fibrosis Markers

The expression of key fibrosis markers, such as collagen and α-smooth muscle actin (αSMA), can be quantified in liver biopsy samples.

  • Tissue Preparation:

    • Fix liver biopsy tissue in formalin and embed in paraffin.

    • Cut thin sections (4-5 µm) and mount on slides.

  • Staining:

    • For collagen deposition, perform Masson's trichrome or Picrosirius red staining.

    • For αSMA expression (a marker of activated hepatic stellate cells), perform immunohistochemistry as described in section 5.1, using an anti-αSMA primary antibody.

  • Image Acquisition:

    • Scan the stained slides using a digital slide scanner or capture images using a microscope with a digital camera.

  • Quantitative Analysis:

    • Use image analysis software (e.g., ImageJ, Visiopharm) to quantify the stained area.

    • For collagen, calculate the percentage of the total tissue area that is positively stained.

    • For αSMA, quantify the percentage of αSMA-positive area.[8]

Conclusion

Fatty Acid Synthase plays a critical and multifaceted role in the pathogenesis of nonalcoholic steatohepatitis, extending beyond its function in de novo lipogenesis to include the promotion of inflammation and fibrosis. The upregulation of FASN in NASH, driven by metabolic dysregulation, presents a compelling therapeutic target. Preclinical and clinical studies of FASN inhibitors have demonstrated promising results in reducing hepatic steatosis, inflammation, and fibrosis. Further research into the intricate signaling pathways involving FASN and the continued development of targeted therapies hold significant promise for the effective treatment of NASH. This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals working to unravel the complexities of NASH and develop novel therapeutic interventions.

References

The Core Downstream Signaling Effects of TVB-2640: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TVB-2640, also known as denifanstat, is a first-in-class, orally bioavailable, and selective inhibitor of Fatty Acid Synthase (FASN). FASN is the key enzyme responsible for the de novo synthesis of palmitate, a critical saturated fatty acid. In normal physiology, the contribution of de novo lipogenesis (DNL) to the overall lipid pool is minimal, with the majority of fatty acids obtained from dietary sources. However, in various pathological conditions, including metabolic diseases and numerous cancers, there is a significant upregulation of FASN and a reliance on DNL for cellular processes. This metabolic reprogramming makes FASN an attractive therapeutic target. This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the affected pathways.

Mechanism of Action

This compound exerts its therapeutic effects by binding to and inhibiting the β-ketoacyl reductase (KR) domain of the FASN enzyme.[1] This inhibition is reversible and highly selective, preventing the conversion of malonyl-CoA to palmitate. The depletion of endogenous palmitate disrupts a multitude of downstream cellular processes that are dependent on a steady supply of newly synthesized fatty acids. These processes include membrane synthesis, energy storage, and the post-translational modification of proteins crucial for oncogenic signaling.[2][3]

Downstream Signaling Effects in Metabolic Disease (NASH)

In the context of non-alcoholic steatohepatitis (NASH), this compound has demonstrated significant effects on lipid metabolism, inflammation, and fibrosis. The FASCINATE-1 and FASCINATE-2 clinical trials have provided robust quantitative data on these effects.

Quantitative Data from NASH Clinical Trials

Table 1: Efficacy of this compound in the FASCINATE-1 Phase 2a Trial (12 Weeks) [4][5][6][7]

ParameterPlaceboThis compound (25 mg)This compound (50 mg)
Relative Change in Liver Fat (MRI-PDFF) +4.5%-9.6% (p=0.053)-28.1% (p=0.001)
Responder Rate (≥30% Liver Fat Reduction) 11%23%61% (p<0.001)
Change in Alanine Aminotransferase (ALT) --Significant Reduction
Change in Aspartate Aminotransferase (AST) --Significant Reduction

Table 2: Interim Analysis of FASCINATE-2 Phase 2b Trial (26 Weeks)

ParameterPlacebo (n=22)This compound (50 mg) (n=30)p-value
Relative Reduction in Liver Fat -1.5%-34.1%<0.002
Responder Rate (≥30% Liver Fat Reduction) 18%67%<0.002
Change in ALT (U/L) -4.0-16.5<0.05
Change in Enhanced Liver Fibrosis (ELF) Score -0.01-0.41<0.05
Change in LDL Cholesterol (mg/dL) 0.0-12.4<0.05

Signaling Pathway Diagram: this compound in NASH

NASH_Pathway cluster_DNL De Novo Lipogenesis cluster_effects Downstream Effects in NASH Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Palmitate Palmitate Malonyl-CoA->Palmitate FASN Hepatic Steatosis Hepatic Steatosis Palmitate->Hepatic Steatosis Leads to This compound This compound This compound->Palmitate Inflammation Inflammation Hepatic Steatosis->Inflammation Promotes Fibrosis Fibrosis Inflammation->Fibrosis Drives Oncology_Pathway cluster_FASN FASN Pathway cluster_downstream Downstream Effects in Cancer cluster_membrane Membrane Integrity & Signaling cluster_signaling Oncogenic Signaling cluster_outcomes Cellular Outcomes FASN FASN Palmitate Palmitate FASN->Palmitate Apoptosis Apoptosis FASN->Apoptosis Cell Cycle Arrest Cell Cycle Arrest FASN->Cell Cycle Arrest Membrane Synthesis Membrane Synthesis Palmitate->Membrane Synthesis Lipid Rafts Lipid Rafts Palmitate->Lipid Rafts Protein Palmitoylation Protein Palmitoylation Palmitate->Protein Palmitoylation This compound This compound This compound->FASN Decreased Proliferation Decreased Proliferation Membrane Synthesis->Decreased Proliferation PI3K/Akt Pathway PI3K/Akt Pathway Protein Palmitoylation->PI3K/Akt Pathway Regulates MAPK/ERK Pathway MAPK/ERK Pathway Protein Palmitoylation->MAPK/ERK Pathway Regulates PI3K/Akt Pathway->Decreased Proliferation MAPK/ERK Pathway->Decreased Proliferation

References

The Core of Palmitate Synthesis Inhibition: A Technical Guide to TVB-2640

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of metabolic therapies, the inhibition of fatty acid synthase (FASN) has emerged as a promising strategy for a multitude of diseases, from nonalcoholic steatohepatitis (NASH) to various cancers.[1][2] At the forefront of this therapeutic approach is TVB-2640 (also known as denifanstat), a first-in-class, orally bioavailable, and reversible small-molecule inhibitor of FASN.[1][3] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action in inhibiting palmitate synthesis, a summary of key quantitative data from clinical and preclinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Mechanism of Action: Targeting the Engine of Lipogenesis

This compound exerts its therapeutic effects by specifically targeting and inhibiting the β-ketoacyl reductase (KR) domain of the FASN enzyme.[4] FASN is the critical enzyme responsible for the de novo synthesis of palmitate, a 16-carbon saturated fatty acid, from acetyl-CoA and malonyl-CoA.[5][6] In many pathological conditions, including cancer and NASH, the FASN pathway is significantly upregulated to meet the high demand for lipids required for cell membrane synthesis, energy storage, and signaling molecule production.[2][7][8]

By inhibiting the KR domain, this compound effectively blocks the entire process of fatty acid elongation, leading to a significant reduction in palmitate production.[4] This disruption of lipogenesis has several downstream consequences:

  • Induction of Apoptosis in Cancer Cells: Tumor cells are often highly dependent on de novo lipogenesis for their rapid proliferation and survival. Inhibition of FASN by this compound leads to an accumulation of toxic intermediates and a depletion of essential lipids, ultimately triggering apoptosis.[8][9]

  • Reduction of Liver Fat and Inflammation in NASH: In NASH, excessive de novo lipogenesis is a key driver of hepatic steatosis (fat accumulation in the liver), inflammation, and fibrosis. This compound has been shown to significantly reduce liver fat and markers of inflammation and fibrosis in clinical trials.[10][11][12]

  • Modulation of Signaling Pathways: The inhibition of palmitate synthesis can impact cellular signaling pathways that are dependent on lipid modifications, such as the PI3K/AKT/mTOR and Wnt/β-catenin pathways.[5][13]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Clinical Efficacy of this compound in Nonalcoholic Steatohepatitis (NASH) - FASCINATE-1 Trial[10][11]
ParameterPlacebo (n=32)This compound (25 mg) (n=31)This compound (50 mg) (n=31)p-value
Relative Change in Liver Fat (MRI-PDFF) at 12 Weeks +4.5%-9.6%-28.1%<0.001
Patients with ≥30% Relative Reduction in Liver Fat 11%23%61%<0.001
Mean Change in Alanine Aminotransferase (ALT) at 12 Weeks +15%-16%-24%-
Mean Change in Aspartate Aminotransferase (AST) at 12 Weeks ----
Table 2: Clinical Efficacy of this compound in Advanced Solid Tumors[3][4][14]
Tumor TypeTreatmentOverall Response Rate (ORR)Disease Control Rate (DCR)Progression-Free Survival at 6 months (PFS6)
Recurrent High-Grade Astrocytoma This compound + Bevacizumab56%-31.4%
Advanced Solid Tumors (Monotherapy) This compound0%42%-
Advanced Solid Tumors (Combination with Paclitaxel) This compound + Paclitaxel11%70%-
Table 3: Preclinical Efficacy of this compound (or its analogs) in In Vitro and In Vivo Models[9][15]
ModelTreatmentEndpointResult
CALU-6 Non-Small-Cell Lung Cancer Cells TVB-3166Cell Viability (IC50)0.10 µM
22Rv1 Prostate Cancer Cells TVB-3166Annexin V Staining (Apoptosis)4-5 fold increase vs. vehicle
Human Primary Liver Microtissues This compound (30 nM)Triglyceride ContentSignificant reduction
Human Hepatic Stellate Cells (LX-2) TVB-3664 (50 nM)Collagen 1α1 (COL1A1) ExpressionSignificant reduction
Human CD4+ T cells This compound (100 nM)Th17 Cell Development>75% decrease
Diet-Induced NASH Mouse Model TVB-3664Hepatocellular Carcinoma (HCC) Tumor Development85% reduction

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

De Novo Lipogenesis (DNL) Measurement using Stable Isotope Labeling

Objective: To quantify the rate of new fatty acid synthesis in the liver.

Methodology: [14][15]

  • Isotope Administration: Subjects are administered a stable isotope-labeled precursor, typically 13C-acetate, via intravenous infusion.

  • Sample Collection: Blood samples are collected at baseline and at various time points after isotope administration.

  • VLDL-Triglyceride Isolation: Very-low-density lipoprotein (VLDL) triglycerides are isolated from the plasma samples.

  • Fatty Acid Analysis: The fatty acid composition of the VLDL triglycerides is analyzed by gas chromatography-mass spectrometry (GC-MS).

  • Quantification: The incorporation of the 13C label into newly synthesized palmitate is measured to determine the fractional DNL rate. The enrichment of the precursor pool (acetyl-CoA) can be estimated by measuring the labeling of a secondary product, such as the acetyl group of N-acetylglutamate in urine.

Cell Viability Assay

Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

Methodology: [9][16]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • Viability Reagent Addition: A cell viability reagent, such as CellTiter-Glo® (Promega) or MTS reagent, is added to each well.

  • Signal Measurement: The luminescence or absorbance is measured using a plate reader.

  • Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and the half-maximal inhibitory concentration (IC50) is calculated.

Western Blot Analysis for Signaling Pathway Modulation

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in signaling pathways like AKT and ERK.

Methodology: [17][18][19]

  • Cell Lysis: Cells treated with this compound or vehicle are lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-Akt Ser473, phospho-ERK Thr202/Tyr204).

    • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Normalization: The membrane is stripped and re-probed with an antibody for the total form of the protein to ensure equal loading.

Immunohistochemistry (IHC) for FASN Expression

Objective: To visualize and semi-quantify the expression of FASN in tissue samples.

Methodology: [2][7][12]

  • Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.

  • Blocking: Endogenous peroxidase activity and non-specific binding sites are blocked.

  • Primary Antibody Incubation: The tissue sections are incubated with a primary antibody specific for FASN.

  • Secondary Antibody and Detection: A biotinylated secondary antibody followed by a streptavidin-HRP conjugate is applied. The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.

  • Counterstaining: The sections are counterstained with hematoxylin to visualize the cell nuclei.

  • Scoring: The intensity and percentage of FASN-positive cells are scored by a pathologist to provide a semi-quantitative measure of expression.

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to this compound.

FASN_Inhibition_by_TVB2640 cluster_upstream Upstream Metabolism cluster_fasn Fatty Acid Synthase (FASN) Complex cluster_downstream Downstream Products & Effects Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FASN FASN Enzyme (with KR domain) AcetylCoA->FASN MalonylCoA->FASN Palmitate Palmitate Synthesis FASN->Palmitate Signaling Pro-proliferative Signaling FASN->Signaling Promotes TVB2640 This compound TVB2640->FASN Inhibits KR domain Apoptosis Apoptosis TVB2640->Apoptosis Induces LipidDroplets Lipid Droplets (Steatosis) Palmitate->LipidDroplets Palmitate->Signaling Signaling->Apoptosis Inhibits

Mechanism of Action of this compound in Inhibiting Palmitate Synthesis.

DNL_Measurement_Workflow start Start: Patient/Subject isotope Administer 13C-Acetate start->isotope blood_collection Collect Blood Samples isotope->blood_collection vldl_isolation Isolate VLDL Triglycerides blood_collection->vldl_isolation gcms GC-MS Analysis of Fatty Acids vldl_isolation->gcms quantification Quantify 13C Incorporation gcms->quantification end Result: Fractional DNL Rate quantification->end

Experimental Workflow for De Novo Lipogenesis (DNL) Measurement.

Signaling_Pathway_Modulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Expression (Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation FASN_node FASN FASN_node->AKT Supports Activation TVB2640_node This compound TVB2640_node->FASN_node

Impact of FASN Inhibition on Key Pro-Survival Signaling Pathways.

Conclusion

This compound represents a targeted therapeutic strategy with significant potential in oncology and metabolic diseases. Its well-defined mechanism of action, centered on the inhibition of palmitate synthesis through the FASN enzyme, has been validated in a growing body of preclinical and clinical research. The quantitative data demonstrate its efficacy in reducing liver fat in NASH patients and controlling tumor growth in various cancers. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the multifaceted effects of FASN inhibition. As research progresses, this compound may become a cornerstone therapy for diseases driven by aberrant lipid metabolism.

References

TVB-2640: A Technical Guide to FASN-Inhibition-Mediated Tumor Cell Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of TVB-2640, a first-in-class, orally bioavailable, selective inhibitor of Fatty Acid Synthase (FASN). It details the core mechanism of action, focusing on the induction of apoptosis in tumor cells, summarizes key quantitative preclinical data, and provides detailed experimental protocols for researchers investigating FASN inhibitors.

Introduction: Targeting Tumor Metabolism via FASN

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One key adaptation is the upregulation of de novo lipogenesis, a process heavily reliant on the enzyme Fatty Acid Synthase (FASN).[1][2] FASN catalyzes the synthesis of palmitate, a 16-carbon saturated fatty acid that is a fundamental building block for the more complex lipids required for cell membrane formation, energy storage, and protein modification.[3] In many human cancers, FASN is significantly overexpressed and its activity is correlated with tumor aggressiveness, chemoresistance, and poor prognosis.[4][5]

This compound (also known as denifanstat) is a potent and selective small-molecule inhibitor of FASN.[6][7] By targeting this key metabolic enzyme, this compound disrupts the lipid biosynthesis essential for tumor cells, leading to a cascade of events that culminates in programmed cell death, or apoptosis.[4][5] This document outlines the molecular pathways involved and the experimental validation of this anti-neoplastic activity.

Core Mechanism: From FASN Inhibition to Apoptotic Induction

The primary mechanism of this compound is the direct, reversible inhibition of FASN's enzymatic activity.[4] This blockade prevents the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[3] The resulting depletion of the cellular palmitate pool has several critical downstream consequences that collectively drive the cell towards apoptosis:

  • Membrane and Lipid Raft Disruption: Reduced palmitate levels alter the composition of cellular membranes, including the structure of lipid rafts. These specialized membrane microdomains are crucial for concentrating signaling proteins. Disruption of these rafts impairs the localization and function of key oncogenic signaling molecules like Ras and receptor tyrosine kinases.[1][4]

  • Inhibition of Protein Palmitoylation: Palmitoylation, the covalent attachment of palmitate to cysteine residues, is a critical post-translational modification that governs the membrane association, stability, and activity of numerous signaling proteins. FASN inhibition prevents the proper palmitoylation of key oncogenic drivers such as those in the Ras signaling pathway.[3]

  • Signal Transduction Pathway Inhibition: By disrupting lipid rafts and protein palmitoylation, FASN inhibition effectively dampens pro-survival signaling pathways, including PI3K-AKT-mTOR and β-catenin.[4][6]

  • Induction of Cellular Stress and Apoptosis: The culmination of metabolic disruption and inhibited survival signaling leads to cellular stress and the activation of the intrinsic apoptotic pathway. This is characterized by the activation of executioner caspases and the cleavage of key cellular substrates like Poly (ADP-ribose) polymerase (PARP).[4]

G cluster_0 This compound Action cluster_1 Metabolic & Structural Consequences cluster_2 Signaling Pathway Inhibition cluster_3 Apoptosis Induction TVB2640 This compound FASN Fatty Acid Synthase (FASN) TVB2640->FASN Inhibits Palmitate Palmitate Synthesis ⬇ FASN->Palmitate LipidRafts Lipid Raft Disruption Palmitate->LipidRafts Palmitoylation Protein Palmitoylation ⬇ (e.g., KRAS, EGFR) Palmitate->Palmitoylation PI3K_AKT PI3K/AKT/mTOR Pathway ⬇ LipidRafts->PI3K_AKT BetaCatenin β-catenin Signaling ⬇ LipidRafts->BetaCatenin Palmitoylation->PI3K_AKT Caspase Caspase Activation PI3K_AKT->Caspase Pro-survival signal lost BetaCatenin->Caspase Pro-survival signal lost PARP PARP Cleavage Caspase->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Quantitative Data: In Vitro Efficacy

Preclinical studies using this compound's analogue, TVB-3166, have demonstrated potent anti-proliferative and apoptosis-inducing effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for cell viability are typically in the nanomolar range, consistent with the IC50 for FASN enzymatic inhibition.[5][8]

Cell LineCancer TypeCell Viability IC50 (µM)Reference
CALU-6Non-Small Cell Lung Cancer0.10[5]
COLO-205Colorectal Adenocarcinoma0.08[5]
OVCAR-8Ovarian Carcinoma0.13[5]
22Rv1Prostate Carcinoma0.13[5]
PC-3Prostate Carcinoma0.09[5]
A549Non-Small Cell Lung Cancer> 2.0[5]
HCT-116Colorectal Carcinoma> 2.0[5]

Data derived from studies using the FASN inhibitor TVB-3166, an analogue of this compound, with a 7-day incubation period.[5]

Experimental Protocols & Workflows

Reproducible and robust assays are critical for evaluating the apoptotic effects of FASN inhibitors. Below are detailed methodologies for key experiments.

Cell Viability Assessment (CCK-8 Assay)

This protocol measures overall cell metabolic activity, which correlates with the number of viable cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight (37°C, 5% CO2) to allow for cell adherence.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

  • Incubation: Incubate plates for the desired treatment period (e.g., 72 to 168 hours).[9]

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[10]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[10]

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.[11]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from wells with medium only.

Apoptosis Detection by Annexin V & Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

G start Start: Tumor Cells in Culture treat Treat cells with this compound (and vehicle control) start->treat harvest Harvest Cells (e.g., Trypsinization) treat->harvest wash_pbs Wash cells with cold PBS harvest->wash_pbs resuspend Resuspend in 1X Annexin V Binding Buffer wash_pbs->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate 15 min at RT in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End: Quantify Apoptotic Populations analyze->end

Caption: Experimental workflow for Annexin V / PI apoptosis assay.
  • Cell Preparation: Culture and treat cells with this compound for the desired time.

  • Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.[12]

  • Washing: Discard the supernatant and wash the cell pellet once with 1 mL of cold, sterile 1X PBS. Centrifuge again and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at a concentration of 1x10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (~1x10^5 cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of Propidium Iodide (PI) staining solution.[13]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Interpretation:

      • Annexin V (-) / PI (-): Viable cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

      • Annexin V (-) / PI (+): Necrotic cells

Western Blot for Apoptotic Markers

This technique detects the cleavage of key apoptotic proteins like PARP and caspases.

  • Protein Extraction: After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Load samples onto an 8-12% SDS-PAGE gel and run until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP (detecting the 89 kDa fragment) or cleaved Caspase-3 (detecting the 17/19 kDa fragments) overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.[14][15]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[16] The appearance of cleaved fragments indicates the activation of the apoptotic cascade.[17]

Conclusion

This compound represents a targeted therapeutic strategy that exploits the metabolic dependency of cancer cells on de novo lipogenesis. By selectively inhibiting FASN, this compound disrupts multiple fundamental cellular processes, including membrane integrity and pro-survival signaling, ultimately leading to the induction of tumor cell apoptosis.[4][5] The robust anti-tumor activity observed in preclinical models, both as a monotherapy and in combination with other agents, underscores the therapeutic potential of FASN inhibition in oncology.[2][6] The experimental frameworks provided herein offer a guide for the continued investigation and development of this promising class of anti-cancer agents.

References

The FASN Inhibitor TVB-2640: A Deep Dive into its Impact on Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TVB-2640, also known as denifanstat, is a first-in-class, orally bioavailable, and selective inhibitor of Fatty Acid Synthase (FASN).[1][2] FASN is the key enzyme responsible for the terminal catalytic step in de novo lipogenesis (DNL), the metabolic pathway for synthesizing fatty acids from acetyl-CoA and malonyl-CoA.[1] In many cancer types and in metabolic diseases such as nonalcoholic steatohepatitis (NASH), there is an upregulation of FASN and a heavy reliance on DNL for cellular processes.[2][3] This technical guide provides an in-depth analysis of the effects of this compound on lipid metabolism, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.

Core Mechanism of Action

This compound exerts its primary effect by reversibly and potently inhibiting the β-ketoacyl reductase (KR) domain of the FASN enzyme.[4][5] This inhibition blocks the synthesis of palmitate, the primary product of FASN, and subsequently disrupts the production of more complex lipids that are crucial for membrane formation, energy storage, and signaling.[6][7] The disruption of these processes has significant downstream consequences, including the inhibition of tumor growth and the reduction of liver fat accumulation.[3][6]

Quantitative Effects on Lipid Metabolism

The administration of this compound leads to significant and measurable changes in various lipid metabolic parameters. The following tables summarize the key quantitative findings from clinical and preclinical studies.

Table 1: Effect of this compound on De Novo Lipogenesis (DNL) and Liver Fat
ParameterStudy PopulationDosageDurationKey FindingCitation
Fasting Hepatic DNLObese males with metabolic abnormalities50-150 mg/day10 daysUp to 90% reduction (P = 0.003)[8][9]
Fructose-Stimulated Peak Fractional DNLObese males with metabolic abnormalities50-150 mg/day10 daysProgressive reduction correlated with plasma concentration (R² = -0.749, P = 0.0003)[8][9]
Liver Fat (MRI-PDFF)NASH patients25 mg/day12 weeks9.6% relative reduction[10]
Liver Fat (MRI-PDFF)NASH patients50 mg/day12 weeks28.1% relative reduction (P = 0.001)[10][11]
Responder Rate (≥30% liver fat reduction)NASH patients50 mg/day12 weeks61% of patients (P < 0.001)[10][11]
Table 2: Effect of this compound on Plasma Lipids and Other Biomarkers
ParameterStudy PopulationDosageDurationKey FindingCitation
Plasma TriglyceridesObese males with metabolic abnormalities50-150 mg/day10 daysNo significant increase[8][9]
Alanine Aminotransferase (ALT)Obese males with metabolic abnormalities50-150 mg/day10 days15.8 ± 8.4% reduction (P = 0.05)[8][9]
Alanine Aminotransferase (ALT)NASH patients50 mg/day12 weeksUp to 20.4% decrease[11]
LDL-CholesterolNASH patients50 mg/day12 weeksUp to 7.6% decrease[11]
Palmitate and palmitate-associated lipidsPreclinical tumor modelsNot specifiedNot specifiedDecreased levels[6]
Polyunsaturated Fatty Acids (PUFAs)Colorectal cancer spheroidsNot specifiedNot specifiedIncreased abundance[2][12]
Saturated di- and triacylglycerolsNASH patients50 mg/day12 weeksDecreased levels[13]
Long-chain PUFAsNASH patients50 mg/day12 weeksIncreased content[13]

Signaling Pathways and Molecular Interactions

The inhibition of FASN by this compound initiates a cascade of effects on cellular signaling pathways that are often dysregulated in cancer and metabolic diseases.

TVB_2640 This compound FASN Fatty Acid Synthase (FASN) TVB_2640->FASN Inhibits Apoptosis Apoptosis TVB_2640->Apoptosis Induces Palmitate Palmitate Synthesis FASN->Palmitate SREBF1 SREBF1 FASN->SREBF1 Upregulated by SCD Stearoyl-CoA Desaturase (SCD) FASN->SCD Upregulated by Lipid_Rafts Lipid Raft Formation Palmitate->Lipid_Rafts Cell_Growth Tumor Cell Proliferation & Survival PI3K_AKT PI3K/AKT Pathway Lipid_Rafts->PI3K_AKT Modulates mTOR mTOR Signaling PI3K_AKT->mTOR Beta_Catenin β-catenin Signaling PI3K_AKT->Beta_Catenin mTOR->Cell_Growth Beta_Catenin->Cell_Growth

Fig. 1: this compound's impact on key signaling pathways.

Inhibition of FASN by this compound leads to a reduction in palmitate levels, which in turn can disrupt the integrity of lipid rafts in the cell membrane.[6] This disruption can attenuate the signaling of pathways such as PI3K/AKT and mTOR, which are critical for tumor cell growth and survival.[1] Furthermore, studies have shown that FASN inhibition can downregulate β-catenin signaling.[6] Interestingly, some cancer cells exhibit a compensatory upregulation of genes involved in fatty acid synthesis, such as SREBF1 and Stearoyl-CoA Desaturase (SCD), in response to FASN inhibition.[14]

Experimental Protocols

Phase I Study in Obese Males with Metabolic Abnormalities (NCT02948569)
  • Objective: To evaluate the effect of this compound on hepatic de novo lipogenesis.[8][9]

  • Study Population: 12 obese men with metabolic abnormalities, including elevated glucose, triacylglycerols, and liver enzymes.[8][9]

  • Treatment Regimen: this compound administered orally at doses of 50, 100, or 150 mg/day for 10 days.[8][9]

  • DNL Measurement: Hepatic DNL was measured before and after an oral fructose/glucose bolus using a stable isotope tracer. A 1-¹³C₁-acetate intravenous infusion was administered, and the incorporation of the label into very-low-density lipoprotein (VLDL)-palmitate was measured by gas chromatography-mass spectrometry.[8][9]

  • Workflow:

Screening Screening of Obese Male Subjects Baseline Baseline Measurements: Hepatic DNL, Blood Lipids Screening->Baseline Treatment 10-Day Treatment: This compound (50-150 mg/day) Baseline->Treatment Post_Treatment Post-Treatment Measurements: Hepatic DNL, Blood Lipids Treatment->Post_Treatment Analysis Data Analysis Post_Treatment->Analysis Screening Screening of NASH Patients (≥8% liver fat, fibrosis) Randomization Randomization (2:1:2) Screening->Randomization Placebo Placebo Randomization->Placebo TVB_25mg This compound 25mg Randomization->TVB_25mg TVB_50mg This compound 50mg Randomization->TVB_50mg Treatment 12-Week Oral Once-Daily Dosing Placebo->Treatment TVB_25mg->Treatment TVB_50mg->Treatment Endpoint_Analysis Endpoint Analysis: - MRI-PDFF for Liver Fat - Safety and Biomarkers Treatment->Endpoint_Analysis

References

Investigating FASN as a Therapeutic Target with TVB-2640: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty Acid Synthase (FASN) is a critical enzyme in the de novo lipogenesis pathway, responsible for the synthesis of palmitate. In normal adult tissues, FASN expression is generally low, as dietary fatty acids are the primary source of lipids. However, a hallmark of many malignancies is the significant upregulation of FASN. This metabolic reprogramming provides cancer cells with the necessary building blocks for membrane synthesis, energy storage, and the generation of signaling molecules, thereby fueling rapid proliferation and survival. The dependence of tumor cells on FASN presents a compelling therapeutic window. TVB-2640 (denifanstat) is a first-in-class, orally bioavailable, and selective inhibitor of FASN that has shown promise in preclinical and clinical settings across a range of solid tumors and metabolic diseases. This technical guide provides an in-depth overview of FASN as a therapeutic target, the mechanism of action of this compound, quantitative data from clinical investigations, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

FASN: A Metabolic Oncogene

The overexpression of FASN is a common feature in numerous cancers, including non-small cell lung cancer (NSCLC), breast, ovarian, colorectal, and glioblastoma.[1][2] Elevated FASN levels are often associated with a more aggressive tumor phenotype and poorer prognosis. By catalyzing the synthesis of palmitate from acetyl-CoA and malonyl-CoA, FASN provides a steady supply of saturated fatty acids that are essential for:

  • Membrane Biogenesis: Rapidly dividing cancer cells have a high demand for lipids to construct new cellular membranes.

  • Energy Metabolism: Fatty acids can be oxidized to generate ATP, providing an alternative energy source for tumor cells.

  • Protein Modification: Palmitoylation, the attachment of palmitate to proteins, is crucial for the proper localization and function of key signaling molecules, including those in the Wnt/β-catenin pathway.[3][4]

  • Signaling Pathways: FASN activity is intricately linked with major oncogenic signaling pathways, including the PI3K/AKT/mTOR and Wnt/β-catenin pathways, which regulate cell growth, proliferation, and survival.[5][6]

The inhibition of FASN leads to a depletion of downstream lipid products and an accumulation of the substrate malonyl-CoA. This disruption of lipid homeostasis can induce cancer cell apoptosis through several mechanisms, including the generation of cytotoxic levels of malonyl-CoA, ER stress, and the inhibition of critical signaling pathways.[5]

This compound: A Potent and Selective FASN Inhibitor

This compound is a small molecule inhibitor that selectively and reversibly targets the β-ketoacyl reductase (KR) domain of FASN.[2][7] Its oral bioavailability and favorable safety profile have made it a leading candidate for FASN-targeted therapy in clinical development.[1][8]

Mechanism of Action

Upon administration, this compound binds to the KR domain of FASN, preventing the reduction of acetoacetyl-ACP to β-hydroxybutyryl-ACP, a critical step in fatty acid elongation.[2] This blockade of FASN activity leads to:

  • Inhibition of Palmitate Synthesis: The primary effect of this compound is the cessation of de novo palmitate production.

  • Induction of Apoptosis: By depriving cancer cells of essential lipids and causing the buildup of toxic precursors, this compound triggers programmed cell death.[9]

  • Modulation of Signaling Pathways: FASN inhibition by this compound has been shown to downregulate the activity of the PI3K/AKT/mTOR and Wnt/β-catenin signaling pathways, further contributing to its anti-tumor effects.[5]

Quantitative Data from Clinical Trials

This compound has been evaluated in multiple clinical trials as both a monotherapy and in combination with other anti-cancer agents across various tumor types. The following tables summarize key quantitative data from these studies.

Table 1: Efficacy of this compound in a First-in-Human Study (NCT02223247)[1][9][10][11]
IndicationTreatmentNumber of PatientsObjective Response Rate (ORR)Disease Control Rate (DCR)Notable Outcomes
All Solid Tumors This compound Monotherapy760%42%Prolonged stable disease (>16 weeks) observed.
All Solid Tumors This compound + Paclitaxel5511% (Partial Response)70%One confirmed partial response in peritoneal serous carcinoma.
KRAS-mutant NSCLC This compound Monotherapy60%50%3 patients achieved stable disease for 17, 24, and 38 weeks.
NSCLC This compound + Paclitaxel---One confirmed partial response.
Breast Cancer This compound + Paclitaxel128.3% (1 cPR)-One confirmed partial response; 3 patients with stable disease for 20, 24, and 25 weeks.
Ovarian Cancer This compound + Paclitaxel12--5 of 12 patients had a 58-98% reduction in CA-125 levels.

cPR: confirmed Partial Response; DCR: Disease Control Rate (CR + PR + SD); NSCLC: Non-Small Cell Lung Cancer; ORR: Objective Response Rate; SD: Stable Disease.

Table 2: Efficacy of this compound in Recurrent High-Grade Astrocytoma (Phase II)[2]
EndpointThis compound + Bevacizumab (N=25)Historical Bevacizumab MonotherapyP-value
Overall Response Rate (ORR) 56% (17% CR, 39% PR)--
Progression-Free Survival at 6 months (PFS6) 31.4%16%0.008
Overall Survival at 6 months (OS6) 68%-0.56

CR: Complete Response; PR: Partial Response.

Experimental Protocols

This section provides detailed methodologies for key assays used to evaluate the efficacy of FASN inhibitors like this compound.

FASN Activity Assay (NADPH Consumption Method)[12][13][14]

This assay measures FASN activity by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH, a required cofactor for the fatty acid synthesis reaction.

Materials:

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Purified FASN enzyme or cell lysate

  • FASN Reaction Buffer (e.g., 200 mM potassium phosphate buffer, pH 6.6, 2 mM MgCl₂)

  • NADPH solution (24 mM stock)

  • Acetyl-CoA solution

  • Malonyl-CoA solution (5.8 mM stock)

Procedure:

  • Prepare NADPH Standards: Create a standard curve by preparing serial dilutions of the 24 mM NADPH stock solution (e.g., 12, 6, 3, 1.5, and 0.75 mM).

  • Sample Preparation: Add 20 µL of the purified FASN enzyme or cell lysate to the wells of the 96-well plate.

  • Reaction Initiation (Background): Add 200 µL of freshly prepared FASN reaction buffer containing acetyl-CoA and NADPH to each well.

  • Background Reading: Immediately place the plate in the spectrophotometer pre-warmed to 37°C and read the absorbance at 340 nm at 1-minute intervals for 3 minutes to measure background NADPH oxidation.

  • FASN-dependent Reaction: Add 2 µL of 5.8 mM Malonyl-CoA to each well to initiate the FASN-catalyzed reaction.

  • Kinetic Reading: Immediately return the plate to the spectrophotometer and read the absorbance at 340 nm at 1-minute intervals for 15 minutes.

  • Calculation: Calculate the rate of NADPH consumption by determining the slope of the linear portion of the absorbance versus time curve. FASN activity is expressed as the rate of NADPH oxidation per minute per milligram of protein.

Cell Viability Assay (MTT Assay)[15][16][17][18][19]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well cell culture plate

  • MTT reagent (5 mg/mL in PBS)

  • Detergent reagent (e.g., 0.01 M HCl in 10% SDS solution) or DMSO

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of detergent reagent or DMSO to each well to dissolve the formazan crystals.

  • Incubation: Leave the plate at room temperature in the dark for at least 2 hours.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V Staining)[20][21][22][23][24]

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using fluorescently labeled Annexin V.

Materials:

  • Flow cytometer

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • 10X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Treatment: Induce apoptosis in cells by treating with this compound for the desired time.

  • Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Washing: Wash the cells once with cold PBS and then once with 1X Binding Buffer.

  • Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of 1-5 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate for 10-15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Signaling Pathways and Experimental Workflows

FASN and the PI3K/AKT/mTOR Signaling Pathway

FASN is a downstream effector of the PI3K/AKT/mTOR pathway, a central regulator of cell growth and proliferation. AKT can phosphorylate and activate transcription factors that promote the expression of FASN. In turn, FASN activity is required to maintain the integrity of lipid rafts, which are specialized membrane microdomains essential for the proper localization and function of signaling proteins, including AKT. Inhibition of FASN with this compound disrupts these lipid rafts, leading to decreased AKT phosphorylation and subsequent downregulation of the entire pathway.[5][6][10][11]

FASN_PI3K_AKT_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates SREBP1c SREBP-1c mTORC1->SREBP1c Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation FASN FASN SREBP1c->FASN Upregulates Expression Lipid_Rafts Lipid Raft Integrity FASN->Lipid_Rafts Maintains Lipid_Rafts->AKT Supports Activation TVB2640 This compound TVB2640->FASN Inhibits

FASN in the PI3K/AKT/mTOR Pathway
FASN and the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for cell fate determination and proliferation. The function of Wnt proteins is dependent on their palmitoylation, a post-translational modification that requires palmitate synthesized by FASN. Palmitoylation is essential for the secretion of Wnt ligands and their interaction with the Frizzled receptor. By inhibiting FASN, this compound reduces the available palmitate, thereby impairing Wnt palmitoylation and subsequent signaling. This leads to the degradation of β-catenin and the downregulation of its target genes, such as c-Myc, which are critical for cancer cell proliferation.[5][12][13]

FASN_Wnt_Pathway cluster_nucleus Nucleus FASN FASN Palmitate Palmitate FASN->Palmitate Synthesizes Wnt Wnt Ligand Palmitate->Wnt Palmitoylates Palmitoylated_Wnt Palmitoylated Wnt Wnt->Palmitoylated_Wnt Frizzled Frizzled Receptor Palmitoylated_Wnt->Frizzled Binds & Activates Beta_Catenin_Complex β-catenin Destruction Complex Frizzled->Beta_Catenin_Complex Inhibits Beta_Catenin β-catenin Beta_Catenin_Complex->Beta_Catenin Degrades Nucleus Nucleus Beta_Catenin->Nucleus TCF_LEF TCF/LEF Target_Genes Target Gene Expression (e.g., c-Myc) TCF_LEF->Target_Genes Promotes TVB2640 This compound TVB2640->FASN Inhibits Beta_Catenin_N β-catenin Beta_Catenin_N->TCF_LEF Activates

FASN's Role in Wnt/β-catenin Signaling
Experimental Workflow for Preclinical Evaluation of a FASN Inhibitor

The preclinical development of a FASN inhibitor like this compound involves a multi-step process to evaluate its efficacy and safety before advancing to clinical trials.

Preclinical_Workflow Target_ID Target Identification (FASN Overexpression in Cancer) Screening High-Throughput Screening (Identification of Lead Compounds) Target_ID->Screening Lead_Opt Lead Optimization (e.g., this compound) Screening->Lead_Opt In_Vitro In Vitro Studies Lead_Opt->In_Vitro FASN_Assay FASN Activity Assay In_Vitro->FASN_Assay Viability_Assay Cell Viability Assays (MTT, etc.) In_Vitro->Viability_Assay Apoptosis_Assay Apoptosis Assays (Annexin V) In_Vitro->Apoptosis_Assay Signaling_Assay Signaling Pathway Analysis (Western Blot) In_Vitro->Signaling_Assay In_Vivo In Vivo Studies In_Vitro->In_Vivo Xenograft Patient-Derived Xenograft (PDX) Models In_Vivo->Xenograft Toxicity Toxicology Studies In_Vivo->Toxicity PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD IND Investigational New Drug (IND) Application In_Vivo->IND

Preclinical Drug Development Workflow

Conclusion

The targeting of FASN represents a promising therapeutic strategy for a multitude of cancers that exhibit a dependence on de novo lipogenesis. This compound, as a first-in-class FASN inhibitor, has demonstrated a manageable safety profile and encouraging signs of clinical activity, both as a monotherapy and in combination with standard-of-care agents. The continued investigation of this compound in various oncological and metabolic indications is warranted. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and clinicians working to advance the field of FASN-targeted cancer therapy. Further research should focus on identifying predictive biomarkers to optimize patient selection and exploring novel combination strategies to overcome potential resistance mechanisms.

References

Methodological & Application

Application Notes and Protocols for TVB-2640 in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

TVB-2640 is a first-in-class, oral, and reversible small-molecule inhibitor of Fatty Acid Synthase (FASN).[1][2][3] FASN is a key enzyme in the de novo synthesis of palmitate, a crucial component for various cellular processes, including membrane synthesis, energy storage, and protein modification.[4] In many cancer types, including breast cancer, FASN is overexpressed and has been linked to tumor progression and resistance to therapy.[5][6] Inhibition of FASN by this compound disrupts these processes, leading to apoptosis and reduced proliferation in cancer cells.[1][3] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound in breast cancer cell lines.

Mechanism of Action

This compound selectively inhibits the thioesterase domain of FASN, leading to a blockage in the production of palmitate. This disruption of lipid metabolism results in the accumulation of malonyl-CoA, which can have toxic effects on the cell.[7] The inhibition of FASN has been shown to impact several downstream signaling pathways, including the PI3K-AKT-mTOR and β-catenin pathways.[1] Ultimately, the cellular response to this compound in breast cancer cells includes cell cycle arrest, induction of apoptosis, and a reduction in cell viability and proliferation.[5][7]

Data Presentation

The following table summarizes representative quantitative data for this compound's effect on breast cancer cell lines.

Cell LineBreast Cancer SubtypeAssayEndpointResultReference
MCF-7ER+Proliferation AssayIC50Varies by study[5][7]
T-47DER+Colony Formation AssayReduced SurvivalSignificant reduction with TVB-3166[7]
MCF-7/TamRTamoxifen-Resistant ER+Proliferation AssayInhibition of ProliferationMarked inhibition[5]
MCF-7/FRFulvestrant-Resistant ER+Proliferation AssayInhibition of ProliferationMarked inhibition[5]
BT-474HER2+Xenograft Tumor GrowthTumor Growth InhibitionSignificant inhibition with FASN inhibitor[8]
SKBR3HER2+Cell ViabilityDecreased ViabilityNot specified
MDA-MB-231Triple-NegativeSpheroid Outgrowth AssayDecreased InvasionSlowed outgrowth and invasion[9]

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the dose-dependent effect of this compound on the viability of breast cancer cell lines.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, SKBR3, MDA-MB-231)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (and its analog TVB-3166 for in vitro use)

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test is 0.01 µM to 100 µM. Include a vehicle control (DMSO).

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound in breast cancer cells.

Materials:

  • Breast cancer cell lines

  • Complete growth medium

  • This compound

  • DMSO

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Add 400 µL of 1X Annexin binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Colony Formation Assay

Objective: To assess the long-term effect of this compound on the clonogenic survival of breast cancer cells.

Materials:

  • Breast cancer cell lines

  • Complete growth medium

  • This compound

  • DMSO

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

  • Allow the cells to adhere overnight, then treat with various concentrations of this compound or vehicle.

  • Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the respective treatments every 3-4 days.

  • After the incubation period, when visible colonies have formed, wash the wells with PBS.

  • Fix the colonies with methanol for 15 minutes.

  • Stain the colonies with Crystal Violet solution for 15-30 minutes.

  • Gently wash the wells with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

  • Calculate the plating efficiency and survival fraction for each treatment group compared to the vehicle control.

Western Blotting

Objective: To analyze the effect of this compound on the expression of key proteins involved in the FASN pathway and apoptosis.

Materials:

  • Breast cancer cell lines

  • This compound

  • DMSO

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-FASN, anti-p-Akt, anti-Akt, anti-PARP, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at desired concentrations and time points.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

Visualizations

FASN_Signaling_Pathway cluster_upstream Upstream Regulation cluster_fasn FASN-Mediated Synthesis cluster_downstream Downstream Effects Growth Factors Growth Factors Hormones (Estrogen) Hormones (Estrogen) PI3K/AKT PI3K/AKT Hormones (Estrogen)->PI3K/AKT SREBP-1c SREBP-1c PI3K/AKT->SREBP-1c FASN FASN SREBP-1c->FASN Upregulates Acetyl-CoA Acetyl-CoA Acetyl-CoA->FASN Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN Palmitate Palmitate FASN->Palmitate Membrane Synthesis Membrane Synthesis Palmitate->Membrane Synthesis Protein Palmitoylation Protein Palmitoylation Palmitate->Protein Palmitoylation Energy Storage Energy Storage Palmitate->Energy Storage Cell Proliferation & Survival Cell Proliferation & Survival Membrane Synthesis->Cell Proliferation & Survival Protein Palmitoylation->Cell Proliferation & Survival Energy Storage->Cell Proliferation & Survival This compound This compound This compound->FASN Inhibits

Caption: FASN Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis A Seed Breast Cancer Cell Lines B Treat with this compound (Dose-Response) A->B C Cell Viability Assay (e.g., MTT) B->C D Apoptosis Assay (e.g., Annexin V/PI) B->D E Colony Formation Assay B->E F Western Blotting B->F G Determine IC50 Values C->G H Quantify Apoptotic Cells D->H I Assess Clonogenic Survival E->I J Analyze Protein Expression F->J

Caption: Experimental Workflow for this compound In Vitro Assays.

References

Application Notes and Protocols: Dosing and Administration of TVB-2640 in Mouse Models of NASH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dosing and administration of the Fatty Acid Synthase (FASN) inhibitor TVB-2640 and its analog TVB-3664 in mouse models of non-alcoholic steatohepatitis (NASH). The protocols are based on established preclinical studies and are intended to guide researchers in designing and executing experiments to evaluate the efficacy of FASN inhibitors in NASH.

Introduction

Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis. De novo lipogenesis (DNL), the metabolic pathway for synthesizing fatty acids, is upregulated in NASH, and Fatty Acid Synthase (FASN) is a key enzyme in this pathway. This compound (Denifanstat) is a potent and selective FASN inhibitor that has shown promise in clinical trials for NASH.[1][2] In preclinical mouse models, this compound and its analog, TVB-3664 (which has optimized pharmacokinetic properties in mice), have been demonstrated to reduce steatosis, inflammation, and fibrosis.[3][4] These compounds work by directly inhibiting FASN, thereby reducing the production of excess liver fat and mitigating downstream inflammatory and fibrogenic signaling.[5]

This document provides detailed methodologies for two common mouse models of NASH and protocols for the administration of this compound/TVB-3664.

Dosing and Administration

Compound Formulations

For in vivo studies in mice, TVB-3664 is typically used as a surrogate for this compound due to its enhanced pharmacokinetic profile and potency in murine models.[3][6]

  • Oral Gavage Formulation: TVB-3664 is formulated for oral administration in a vehicle of 30% Polyethylene Glycol 400 (PEG400) in water.[7]

Dosing Regimens

The following table summarizes the dosing regimens for TVB-3664 used in various mouse models of NASH. Dosing is typically performed once daily via oral gavage.

Mouse Model Compound Dose Administration Route Treatment Duration Reference
Diet-Induced NASH (Prevention)TVB-36643 mg/kg/dayOral Gavage57 days[3]
Diet-Induced NASH (Therapeutic)TVB-366410 mg/kg/dayOral Gavage8 weeks[3]
Diet + CCl4-Induced NASHTVB-36645 mg/kg/dayOral Gavage12 weeks[3]

Experimental Protocols

Protocol 1: Diet-Induced NASH Mouse Model (Therapeutic)

This protocol describes the induction of NASH using a Western-style diet, followed by therapeutic intervention with a FASN inhibitor.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Western Diet (WD): 40-45% kcal from fat (e.g., milk fat), high in saturated fat and cholesterol (e.g., 0.2% cholesterol), and supplemented with high fructose/sucrose in the drinking water or diet.[3][8]

  • Standard chow diet (Control)

  • TVB-3664

  • Vehicle: 30% PEG400 in water

  • Oral gavage needles

Procedure:

  • Acclimatization: Acclimatize mice to the animal facility for at least one week with ad libitum access to standard chow and water.

  • NASH Induction:

    • Switch the diet of the experimental group to a Western Diet.

    • Maintain the control group on a standard chow diet.

    • Continue the respective diets for a period sufficient to induce NASH with fibrosis (typically 24-44 weeks).[3]

  • Baseline Assessment (Optional): At the end of the induction period, a liver biopsy can be performed to confirm the presence of NASH and fibrosis before initiating treatment.

  • Treatment:

    • Randomly assign the NASH-induced mice to two groups: Vehicle control and TVB-3664 treatment.

    • Administer TVB-3664 (e.g., 10 mg/kg) or vehicle daily via oral gavage.

    • Continue the treatment for the specified duration (e.g., 8 weeks).

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Collect blood for serum analysis of liver enzymes (ALT, AST), lipids, and inflammatory markers.

    • Harvest the liver for histological analysis (H&E, Sirius Red/Trichrome staining for fibrosis) and gene expression analysis.

Protocol 2: Diet and Carbon Tetrachloride (CCl4)-Induced NASH Mouse Model

This model uses a combination of a Western diet and CCl4 administration to accelerate the development of liver fibrosis.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Western Diet (e.g., 21.1% fat, 41% sucrose, 1.25% cholesterol)[1]

  • Carbon tetrachloride (CCl4)

  • Olive oil or corn oil (as a vehicle for CCl4)

  • TVB-3664

  • Vehicle: 30% PEG400 in water

  • Oral gavage needles

  • Injection supplies (for intraperitoneal injection)

Procedure:

  • Acclimatization: As described in Protocol 1.

  • NASH and Fibrosis Induction:

    • Place mice on the Western Diet.

    • After a period of diet adaptation (e.g., 2-4 weeks), begin intraperitoneal (IP) injections of CCl4. A typical dose is 0.25-0.5 mL/kg body weight of a 10% CCl4 solution in oil, administered twice weekly.[2][9]

    • Continue the diet and CCl4 injections for a duration sufficient to induce significant fibrosis (e.g., 8-12 weeks).

  • Treatment:

    • Randomly assign mice to vehicle and treatment groups.

    • Administer TVB-3664 (e.g., 5 mg/kg) or vehicle daily via oral gavage.

    • Continue the Western diet and CCl4 injections alongside the therapeutic intervention.

  • Endpoint Analysis: As described in Protocol 1.

Quantitative Data Summary

The following tables summarize the effects of TVB-3664 on key NASH parameters in mouse models.

Table 1: Effect of TVB-3664 on Liver Histology in a Therapeutic Diet-Induced NASH Model [3]

Parameter Vehicle TVB-3664 (10 mg/kg) % Change
NAFLD Activity Score (NAS)6.53.8-41.5%
Steatosis Score2.91.2-58.6%
Lobular Inflammation Score2.11.5-28.6%
Hepatocyte Ballooning Score1.51.1-26.7%
Fibrosis Score3.12.3-25.8%

Table 2: Effect of TVB-3664 on Serum Parameters in a Therapeutic Diet-Induced NASH Model [10]

Parameter Vehicle TVB-3664 (10 mg/kg) % Change
ALT (U/L)12060-50%
AST (U/L)10080-20%
Triglycerides (mg/dL)150100-33.3%
Cholesterol (mg/dL)200180-10%

Visualizations

Signaling Pathway

FASN_Signaling_Pathway Nutrient_Excess Nutrient Excess (High Glucose, Insulin) SREBP1c SREBP-1c Nutrient_Excess->SREBP1c activates ACC ACC SREBP1c->ACC upregulates FASN FASN SREBP1c->FASN upregulates DNL De Novo Lipogenesis ACC->DNL FASN->DNL TVB2640 This compound (Denifanstat) TVB2640->FASN inhibits Steatosis Steatosis (Lipid Accumulation) DNL->Steatosis Lipotoxicity Lipotoxicity Steatosis->Lipotoxicity Inflammation Inflammation Fibrosis Fibrosis Inflammation->Fibrosis Lipotoxicity->Inflammation Experimental_Workflow Start Start: 8-10 week old C57BL/6J mice Diet Western Diet (e.g., 24-44 weeks) Start->Diet CCl4 Optional: CCl4 injections (e.g., 8-12 weeks) Diet->CCl4 accelerated model Randomization Randomization Diet->Randomization CCl4->Randomization Treatment Daily Oral Gavage: - Vehicle (30% PEG400) - TVB-3664 (3-10 mg/kg) Randomization->Treatment Endpoint Endpoint Analysis: - Serum analysis - Liver histology - Gene expression Treatment->Endpoint

References

Application Notes and Protocols for the Use of TVB-2640 in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of TVB-2640, a potent and selective inhibitor of Fatty Acid Synthase (FASN), in patient-derived xenograft (PDX) models. This document offers detailed protocols for key experiments, summarizes quantitative data from preclinical studies, and provides visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound is an orally bioavailable small molecule that targets FASN, a critical enzyme in the de novo lipogenesis pathway.[1] Many cancer cells exhibit upregulated FASN activity to meet the high demand for fatty acids required for membrane synthesis, energy storage, and signaling molecule production.[1] By inhibiting FASN, this compound disrupts these processes, leading to reduced tumor cell proliferation and induction of apoptosis.[1] Preclinical and clinical studies have shown the potential of this compound as a monotherapy and in combination with other anti-cancer agents in various tumor types, including non-small cell lung, breast, and colorectal cancers.[2][3]

Key Applications in PDX Models

Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a superior preclinical platform for evaluating the efficacy of targeted therapies.[2] They retain the histopathological and genetic characteristics of the original tumor, offering a more predictive model of clinical response. Key applications of this compound in PDX models include:

  • Evaluating single-agent efficacy: Assessing the anti-tumor activity of this compound across a panel of PDX models representing different cancer subtypes.

  • Investigating combination therapies: Exploring synergistic or additive effects when this compound is combined with standard-of-care chemotherapies or other targeted agents.[3]

  • Identifying predictive biomarkers: Correlating treatment response with the molecular characteristics of the PDX models to identify biomarkers that can predict patient sensitivity to this compound.

  • Studying mechanisms of resistance: Investigating the molecular changes that occur in PDX tumors that develop resistance to this compound.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound and its analog, TVB-3664, in various PDX models.

Table 1: Efficacy of TVB-3664 (a this compound analog) in Colorectal Cancer PDX Models [2]

PDX ModelTreatmentDosing RegimenDurationTumor Volume ChangeTumor Weight Reduction
Pt 2614TVB-36643 mg/kg, oral gavage, daily4-6 weeksSignificant decrease vs. vehicle30%
Pt 2449PTTVB-36643 mg/kg, oral gavage, daily4-6 weeksSignificant decrease vs. vehicle37.5%
Pt 2402TVB-36646 mg/kg, oral gavage, daily4-6 weeksSignificant decrease vs. vehicle51.5%
Pt 2377TVB-36643 mg/kg, oral gavage, daily4 weeksSignificant decrease, followed by resistanceNot Reported

Table 2: Clinical Response of this compound in Combination with Paclitaxel in Advanced Solid Tumors [3]

Tumor TypeTreatmentPatient CohortPartial Response (PR) RateDisease Control Rate (DCR)
MultipleThis compound + PaclitaxelHeavily pre-treated11%70%
Breast CancerThis compound + PaclitaxelHeavily pre-treatedMultiple confirmed PRs93% (prolonged stable disease)

Signaling Pathways and Experimental Workflows

FASN Signaling Pathway and the Effect of this compound

This compound inhibits FASN, which catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA. This disruption affects multiple downstream signaling pathways crucial for cancer cell survival and proliferation, including the PI3K/AKT/mTOR pathway.

FASN_Signaling_Pathway cluster_upstream Upstream Signaling cluster_lipogenesis De Novo Lipogenesis cluster_downstream Downstream Effects Growth Factors Growth Factors RTKs Receptor Tyrosine Kinases (e.g., EGFR, HER2) Growth Factors->RTKs Activate PI3K PI3K RTKs->PI3K Activate AKT AKT PI3K->AKT Activate mTOR mTOR AKT->mTOR Activate FASN FASN mTOR->FASN Upregulates Acetyl-CoA Acetyl-CoA Acetyl-CoA->FASN Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN Palmitate Palmitate FASN->Palmitate Synthesizes Apoptosis Apoptosis FASN->Apoptosis Inhibition leads to Membrane Synthesis Membrane Synthesis Palmitate->Membrane Synthesis Protein Palmitoylation Protein Palmitoylation Palmitate->Protein Palmitoylation Signaling Lipids Signaling Lipids Palmitate->Signaling Lipids Cell Proliferation Cell Proliferation Membrane Synthesis->Cell Proliferation Cell Survival Cell Survival Signaling Lipids->Cell Survival This compound This compound This compound->FASN Inhibits

FASN signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Efficacy Studies in PDX Models

The following diagram outlines a typical workflow for assessing the efficacy of this compound in PDX models.

PDX_Workflow cluster_establishment PDX Model Establishment cluster_study Efficacy Study cluster_analysis Data Analysis Patient Tumor Tissue Patient Tumor Tissue Implantation Implantation into Immunodeficient Mice Patient Tumor Tissue->Implantation Tumor Growth Tumor Growth and Passaging Implantation->Tumor Growth Tumor Measurement Tumor Volume Reaches 100-200 mm³ Tumor Growth->Tumor Measurement Randomization Randomization into Treatment Groups Tumor Measurement->Randomization Treatment Treatment with this compound (or Vehicle/Combination) Randomization->Treatment Monitoring Tumor Growth and Animal Health Monitoring Treatment->Monitoring Endpoint Study Endpoint Reached (e.g., Tumor Size, Time) Monitoring->Endpoint Data Collection Tumor/Tissue/Blood Collection Endpoint->Data Collection Analysis Pharmacodynamic and Efficacy Analysis Data Collection->Analysis

Workflow for this compound efficacy studies in PDX models.

Experimental Protocols

Protocol 1: Establishment of Patient-Derived Xenografts

This protocol outlines the key steps for establishing PDX models from fresh patient tumor tissue.

Materials:

  • Fresh patient tumor tissue (collected in sterile media)

  • Immunodeficient mice (e.g., NOD-SCID, NSG)

  • Sterile surgical instruments

  • Matrigel (optional)

  • Anesthesia

  • Animal care facility

Procedure:

  • Tissue Preparation: Within 2-4 hours of surgical resection, mince the tumor tissue into small fragments (2-3 mm³) under sterile conditions.

  • Implantation:

    • Anesthetize the mouse.

    • Make a small incision on the flank.

    • Create a subcutaneous pocket using blunt dissection.

    • (Optional) Mix the tumor fragment with Matrigel.

    • Implant one or two tumor fragments into the subcutaneous pocket.

    • Close the incision with surgical clips or sutures.

  • Monitoring: Monitor the mice for tumor growth by palpation and caliper measurements twice a week.

  • Passaging: When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse, excise the tumor, and repeat the implantation process into new host mice for expansion.

Protocol 2: this compound Efficacy Study in Established PDX Models

This protocol describes a typical in vivo efficacy study of this compound in established PDX models.

Materials:

  • Mice bearing established PDX tumors (100-200 mm³)

  • This compound

  • Vehicle control (e.g., 30% PEG400 in water)[2]

  • Oral gavage needles

  • Calipers for tumor measurement

  • Analytical balance for weighing mice

Procedure:

  • Randomization: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, Combination therapy), typically with 8-10 mice per group.

  • Drug Preparation: Prepare the dosing solutions of this compound in the appropriate vehicle. The formulation should be prepared fresh daily or as per its stability data.

  • Treatment Administration: Administer this compound or vehicle control to the respective groups via oral gavage daily at the predetermined doses (e.g., 3-6 mg/kg for the analog TVB-3664, dose for this compound may need optimization).[2] For combination studies, administer the other agent according to its established protocol.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Record the body weight of the mice 2-3 times per week as an indicator of toxicity.

    • Observe the mice daily for any signs of distress or adverse effects.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, after a fixed duration of treatment, or if significant toxicity is observed.

  • Data Collection and Analysis:

    • At the endpoint, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Collect blood and/or tumor tissue for pharmacodynamic biomarker analysis (e.g., Western blot for p-AKT, lipidomics).[2]

    • Analyze the data to determine the tumor growth inhibition (TGI) and statistical significance between treatment groups.

Protocol 3: Pharmacodynamic Biomarker Analysis

This protocol provides a general guideline for assessing the target engagement of this compound in PDX tumor tissue.

Materials:

  • Excised PDX tumors

  • Lysis buffer for protein extraction

  • Reagents for Western blotting

  • Antibodies against FASN, p-AKT, total AKT, and other relevant pathway proteins

  • Reagents for lipid extraction and mass spectrometry (for lipidomics)

Procedure:

  • Tissue Processing: Immediately after excision, snap-freeze a portion of the tumor in liquid nitrogen for protein and lipid analysis. Fix another portion in formalin for immunohistochemistry.

  • Western Blotting:

    • Homogenize the frozen tumor tissue and extract proteins using a suitable lysis buffer.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against FASN, p-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH).

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the relative protein expression levels.

  • Lipidomics:

    • Extract lipids from the frozen tumor tissue using a suitable solvent system.

    • Analyze the lipid profile using mass spectrometry to measure changes in palmitate and other fatty acid levels.[2]

Conclusion

The use of this compound in patient-derived xenograft models provides a powerful platform for preclinical evaluation of this promising FASN inhibitor. The protocols and data presented in these application notes are intended to guide researchers in designing and executing robust studies to further elucidate the therapeutic potential of this compound in various cancer types. Careful experimental design and adherence to detailed protocols are crucial for obtaining reliable and translatable results.

References

Application Notes and Protocols: Western Blot Analysis of FASN Expression Following TVB-2640 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing Western blot analysis to assess the expression of Fatty Acid Synthase (FASN) in cancer cells following treatment with the selective FASN inhibitor, TVB-2640. This document is intended for researchers, scientists, and drug development professionals investigating the efficacy and mechanism of action of FASN inhibitors in oncology.

Introduction

Fatty Acid Synthase (FASN) is a critical enzyme responsible for the de novo synthesis of fatty acids. In many cancers, FASN is overexpressed and has been correlated with aggressive disease and poor prognosis.[1][2] This metabolic reprogramming provides cancer cells with the necessary lipids for membrane synthesis, energy storage, and signaling molecule production, thus supporting rapid proliferation and survival.[2][3] this compound is a potent and selective, orally bioavailable inhibitor of FASN that has shown promise in clinical trials for various solid tumors.[2][4][5][6] By blocking FASN, this compound disrupts these crucial cellular processes, leading to reduced tumor cell growth and apoptosis. Western blotting is a fundamental technique used to detect and quantify the expression levels of specific proteins, such as FASN, within a cell lysate, providing a direct measure of the inhibitor's target engagement and downstream effects.

FASN Signaling Pathway

FASN is a key downstream effector in several oncogenic signaling pathways. Its expression is often upregulated by growth factor receptor signaling through pathways such as PI3K/AKT and MAPK/ERK.[3] These pathways converge on transcription factors like Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), which directly regulates FASN transcription.[3] Inhibition of FASN with compounds like this compound can, in turn, affect downstream signaling. For instance, FASN inhibition has been shown to modulate the AMPK/mTOR pathway, a central regulator of cellular metabolism and growth.[1][7]

FASN_Signaling_Pathway GFR Growth Factor Receptors (e.g., EGFR, HER2) PI3K PI3K GFR->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 SREBP1c SREBP-1c mTORC1->SREBP1c activates FASN FASN SREBP1c->FASN upregulates transcription Lipid_Synthesis De Novo Lipid Synthesis FASN->Lipid_Synthesis AMPK AMPK FASN->AMPK modulates Cell_Growth Cancer Cell Proliferation & Survival Lipid_Synthesis->Cell_Growth TVB2640 This compound TVB2640->FASN inhibits AMPK->mTORC1 inhibits

Caption: Simplified FASN signaling pathway in cancer.

Experimental Protocols

The following protocols provide a step-by-step guide for the Western blot analysis of FASN expression.

Cell Culture and this compound Treatment
  • Cell Seeding: Plate cancer cells (e.g., LNCaP, C4-2 prostate cancer cells) in appropriate culture dishes and grow to 70-80% confluency in standard growth medium.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.

  • Treatment: Aspirate the growth medium from the cells and replace it with the medium containing the desired concentration of this compound (e.g., 50 µM) or vehicle control (e.g., DMSO).[8]

  • Incubation: Incubate the cells for the desired time points (e.g., 24 and 48 hours).[8]

Protein Extraction (Cell Lysis)
  • Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[9][10]

  • Lysis Buffer Addition: Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the dish (e.g., 1 mL for a 100 mm dish).[9][11][12]

  • Cell Scraping: Use a cold plastic cell scraper to scrape the adherent cells off the dish in the lysis buffer.[9][13]

  • Incubation and Agitation: Transfer the cell lysate to a microcentrifuge tube and agitate for 30 minutes at 4°C to ensure complete lysis.[9]

  • Centrifugation: Centrifuge the lysate at approximately 16,000 x g for 20 minutes at 4°C to pellet the cell debris.[9]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a fresh, pre-chilled microcentrifuge tube. Discard the pellet.[9]

Protein Quantification
  • Assay Selection: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford, Lowry, or BCA assay, according to the manufacturer's instructions.[13]

  • Standard Curve: Prepare a standard curve using a known protein standard (e.g., Bovine Serum Albumin).

  • Measurement: Measure the absorbance of the standards and samples using a spectrophotometer.

  • Calculation: Calculate the protein concentration of each sample based on the standard curve.

Sample Preparation for SDS-PAGE
  • Normalization: Based on the protein quantification results, normalize the samples by diluting them with lysis buffer to ensure equal protein loading in each lane. A typical loading amount is 10-50 µg of protein per lane.[11]

  • Laemmli Buffer Addition: Add an equal volume of 2X Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) to each normalized lysate.[11]

  • Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins.[11]

  • Final Centrifugation: Briefly centrifuge the samples to collect the contents at the bottom of the tube. The samples are now ready for gel loading or can be stored at -20°C.[9]

SDS-PAGE and Protein Transfer
  • Gel Electrophoresis: Load the prepared samples into the wells of a polyacrylamide gel (e.g., 4-20% gradient gel). Run the gel according to the manufacturer's instructions to separate the proteins based on their molecular weight.[14][15]

  • Transfer Setup: Once the electrophoresis is complete, transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[10][15][16] For PVDF membranes, pre-wet in methanol for about 30 seconds before equilibrating in transfer buffer.[16][17]

  • Electrotransfer: Assemble the transfer sandwich (filter paper, gel, membrane, filter paper) and perform the transfer using a wet or semi-dry transfer system.[10][16][17]

Immunoblotting
  • Blocking: To prevent non-specific antibody binding, incubate the membrane in a blocking solution (e.g., 5-10% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature or overnight at 4°C.[10]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for FASN, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three to six times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.[10][16]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP), diluted in blocking buffer, for 1 hour at room temperature.[10]

  • Final Washes: Repeat the washing step (step 3) to remove unbound secondary antibody.[10]

Detection and Analysis
  • Chemiluminescent Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.[10][16]

  • Imaging: Capture the chemiluminescent signal using an imaging system (e.g., CCD camera-based imager or X-ray film).[10][16]

  • Data Analysis: Quantify the band intensity using image analysis software. Normalize the FASN band intensity to a loading control protein (e.g., β-actin or GAPDH) to correct for loading differences between lanes.

Western_Blot_Workflow start Cell Culture & This compound Treatment lysis Protein Extraction (Cell Lysis) start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant prep Sample Preparation (Laemmli Buffer & Heat) quant->prep sds_page SDS-PAGE prep->sds_page transfer Protein Transfer (to PVDF/Nitrocellulose) sds_page->transfer blocking Blocking (e.g., 5% Milk in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-FASN) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection (ECL) secondary_ab->detection analysis Imaging & Data Analysis detection->analysis

References

Lipidomics Analysis of Cells Treated with Denifanstat: Unveiling Alterations in Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Denifanstat (formerly TVB-2640) is a potent and selective oral inhibitor of fatty acid synthase (FASN), a critical enzyme in the de novo lipogenesis (DNL) pathway.[1][2] FASN catalyzes the synthesis of palmitate, a 16-carbon saturated fatty acid, from acetyl-CoA and malonyl-CoA.[3][4] In many pathological conditions, including metabolic dysfunction-associated steatohepatitis (MASH) and various cancers, FASN is overexpressed, leading to aberrant lipid accumulation and signaling.[2][4][5] Denifanstat's inhibition of FASN blocks the production of palmitate, thereby impacting cellular processes such as steatosis, inflammation, and fibrosis.[3][6] This application note provides a detailed protocol for the lipidomics analysis of cells treated with denifanstat to characterize its effects on the cellular lipid profile.

Principle of the Method

This protocol outlines a comprehensive workflow for investigating the impact of denifanstat on the cellular lipidome. The methodology involves cell culture and treatment with denifanstat, followed by a robust lipid extraction procedure. The extracted lipids are then analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify changes in various lipid species. This approach allows for a detailed comparison of the lipid profiles between control and denifanstat-treated cells, providing insights into the drug's mechanism of action.

Materials and Reagents

  • Cell Lines: Human hepatoma (e.g., HepG2), colorectal cancer (e.g., HCT 116, HT-29), or other relevant cell lines.

  • Cell Culture Media and Reagents: As required for the specific cell line.

  • Denifanstat: (CAS: 1399177-37-7).

  • Solvents: HPLC-grade methanol, chloroform, isopropanol, acetonitrile, and water.

  • Internal Standards: A commercially available lipid internal standard mix.

  • Lipid Extraction Buffer: Chloroform:Methanol (2:1, v/v).

  • Other Reagents: Phosphate-buffered saline (PBS), trypsin-EDTA, fetal bovine serum (FBS), penicillin-streptomycin.

Experimental Workflow

The overall experimental workflow for the lipidomics analysis of denifanstat-treated cells is depicted below.

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 LC-MS Analysis & Data Processing A Seed Cells B Cell Adherence (24 hours) A->B C Treat with Denifanstat or Vehicle Control B->C D Incubate (e.g., 48 hours) C->D E Harvest Cells D->E F Cell Lysis & Protein Quantification E->F G Lipid Extraction (e.g., Bligh-Dyer method) F->G H Dry Down & Reconstitute G->H I Inject Sample into LC-MS H->I J Data Acquisition I->J K Peak Picking & Integration J->K L Lipid Identification & Quantification K->L

Caption: Experimental workflow for lipidomics analysis.

Protocols

Cell Culture and Denifanstat Treatment
  • Cell Seeding: Seed the chosen cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Denifanstat Preparation: Prepare a stock solution of denifanstat in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). A vehicle control (DMSO) should be prepared in parallel.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of denifanstat or vehicle control.

  • Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).

Lipid Extraction (Bligh-Dyer Method)
  • Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS. Add trypsin-EDTA to detach the cells. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

  • Cell Pelleting: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet with ice-cold PBS.

  • Lipid Extraction:

    • Resuspend the cell pellet in 100 µL of water.

    • Add 375 µL of chloroform:methanol (1:2, v/v) and vortex for 1 minute.

    • Add 125 µL of chloroform and vortex for 1 minute.

    • Add 125 µL of water and vortex for 1 minute.

    • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids into a new tube.

  • Drying and Reconstitution: Evaporate the solvent from the collected lipid extract under a stream of nitrogen. Reconstitute the dried lipid film in a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v).

LC-MS Based Lipidomics Analysis
  • Instrumentation: Utilize a high-resolution mass spectrometer coupled with a liquid chromatography system.

  • Chromatographic Separation: Separate the lipid species using a C18 reverse-phase column with a gradient elution of mobile phases (e.g., acetonitrile/water and isopropanol/acetonitrile).

  • Mass Spectrometry: Acquire data in both positive and negative ionization modes to cover a broad range of lipid classes.

  • Data Analysis: Process the raw data using lipidomics software (e.g., MS-DIAL, LipidSearch). Identify lipids based on their accurate mass and fragmentation patterns. Quantify the relative abundance of each lipid species by integrating the peak areas and normalizing to an internal standard.

Expected Results and Data Presentation

Treatment of cells with denifanstat is expected to cause significant alterations in the cellular lipid profile, reflecting the inhibition of de novo fatty acid synthesis.

Mechanism of Action of Denifanstat

The following diagram illustrates the central role of FASN in lipid metabolism and the inhibitory effect of denifanstat.

G cluster_0 De Novo Lipogenesis cluster_1 Downstream Lipid Synthesis A Citrate B Acetyl-CoA A->B C Malonyl-CoA B->C D FASN C->D E Palmitate (C16:0) D->E F Saturated Fatty Acids E->F G Triglycerides E->G H Phospholipids E->H I Cholesteryl Esters E->I J Denifanstat J->D Inhibits K Increased PUFA Uptake/ Metabolism J->K

Caption: Denifanstat inhibits FASN, blocking palmitate synthesis.

Quantitative Data Summary

The following tables present hypothetical but expected quantitative changes in major lipid classes and specific fatty acid species based on published literature on FASN inhibitors.[7][8][9][10]

Table 1: Relative Abundance of Major Lipid Classes

Lipid ClassControl (Relative Abundance)Denifanstat-Treated (Relative Abundance)Fold Changep-value
Saturated Fatty Acids1.000.65-1.54<0.01
Monounsaturated Fatty Acids1.000.80-1.25<0.05
Polyunsaturated Fatty Acids1.001.50+1.50<0.01
Triacylglycerols (Saturated)1.000.50-2.00<0.001
Triacylglycerols (Polyunsaturated)1.001.80+1.80<0.01
Phosphatidylcholines1.000.95-1.05>0.05
Phosphatidylethanolamines1.001.02+1.02>0.05
Sphingomyelins1.001.10+1.10>0.05

Table 2: Relative Abundance of Key Fatty Acid Species

Fatty AcidControl (Relative Abundance)Denifanstat-Treated (Relative Abundance)Fold Changep-value
Palmitic Acid (16:0)1.000.60-1.67<0.01
Stearic Acid (18:0)1.000.75-1.33<0.05
Oleic Acid (18:1)1.000.85-1.18>0.05
Linoleic Acid (18:2)1.001.40+1.40<0.05
Arachidonic Acid (20:4)1.001.60+1.60<0.01

Troubleshooting

IssuePossible CauseSolution
Low lipid yieldInefficient cell lysis or extractionEnsure complete cell lysis. Optimize the ratio of solvents in the extraction buffer.
Poor chromatographic resolutionInappropriate column or gradientUse a column suitable for lipidomics. Optimize the gradient elution profile.
High variability between replicatesInconsistent sample handlingEnsure precise and consistent pipetting and timing throughout the protocol.
Low signal intensity in MSInsufficient sample concentrationConcentrate the lipid extract before injection. Increase the number of starting cells.

Conclusion

The protocols described in this application note provide a robust framework for the lipidomics analysis of cells treated with the FASN inhibitor denifanstat. The expected results, including a decrease in saturated fatty acids and an increase in polyunsaturated fatty acids, will provide valuable insights into the metabolic consequences of FASN inhibition.[7][9] This information is crucial for researchers and drug development professionals seeking to understand the mechanism of action of denifanstat and its potential therapeutic applications.

References

Application Notes and Protocols for TVB-2640 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

TVB-2640, also known as Denifanstat, is a potent and selective, orally bioavailable inhibitor of Fatty Acid Synthase (FASN).[1][2][3] FASN is a key enzyme in the de novo lipogenesis pathway, responsible for the synthesis of palmitate.[1] This pathway is often upregulated in various cancer cells to meet the high demand for lipids required for membrane synthesis, energy storage, and signaling molecule production.[1] Inhibition of FASN by this compound disrupts these processes, leading to reduced tumor cell proliferation and induction of apoptosis.[1] These application notes provide detailed protocols for the solubilization and preparation of this compound for use in cell culture experiments, enabling researchers to investigate its effects on various cell lines.

Mechanism of Action

This compound exerts its biological effects by binding to and inhibiting the activity of the FASN enzyme.[1] This blockade prevents the synthesis of palmitate, a precursor for more complex fatty acids and lipids.[1] The dependency of many cancer cells on de novo lipogenesis makes FASN an attractive therapeutic target.[4] The inhibition of FASN by this compound has been shown to impact several downstream signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.[4]

Data Presentation

This compound Solubility

The solubility of this compound in various solvents is a critical factor for its preparation for in vitro studies. The following table summarizes the available quantitative data on its solubility.

SolventConcentrationNotesSource
Dimethyl Sulfoxide (DMSO)88 mg/mL (200.2 mM)Use fresh DMSO as moisture can reduce solubility.[2]
Dimethyl Sulfoxide (DMSO)90 mg/mLAt 25°C.[5]
Dimethyl Sulfoxide (DMSO)>500 mM (>220 mg/mL)High solubility reported.[3]
In Vitro Activity
ParameterValueCell Line/ContextSource
IC₅₀0.052 µM (52 nM)FASN inhibition[3]
EC₅₀0.072 µM (72 nM)Cellular activity[5]
EC₅₀~50 nMCellular activity[6]

Experimental Protocols

Preparation of this compound Stock Solution for Cell Culture

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can then be diluted to the desired final concentration in cell culture media.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene tubes (1.5 mL or 2 mL)

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this step in a chemical fume hood or a designated powder handling enclosure.

  • Dissolution in DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve a high-concentration stock solution (e.g., 10 mM, 20 mM, or higher, based on the solubility data). It is recommended to use fresh DMSO to ensure maximum solubility.[2]

  • Vortexing: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Sterilization: To ensure the sterility of the stock solution for cell culture use, filter it through a sterile 0.22 µm syringe filter into a new sterile tube. This step is crucial to prevent microbial contamination of cell cultures.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When stored at -20°C, the solution is stable for at least one year; at -80°C, it is stable for up to two years.[1]

Preparation of Working Solutions and Treatment of Cells

This protocol outlines the dilution of the this compound stock solution into cell culture medium to prepare working solutions for treating cells.

Materials:

  • Prepared sterile this compound stock solution in DMSO

  • Complete cell culture medium appropriate for the cell line being used

  • Sterile serological pipettes and micropipettes with filtered tips

  • Cell cultures to be treated

Procedure:

  • Thawing the Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution (if necessary): Depending on the final desired concentration, it may be necessary to perform an intermediate dilution of the stock solution in sterile cell culture medium or a sterile balanced salt solution (e.g., PBS).

  • Preparation of Final Working Solution: Directly add the required volume of the this compound stock solution (or intermediate dilution) to the pre-warmed complete cell culture medium to achieve the desired final concentration for your experiment.

    • Important: Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells. It is recommended to run a vehicle control (medium with the same final concentration of DMSO) in all experiments.

  • Treatment of Cells: Remove the existing medium from the cell culture plates and replace it with the medium containing the desired concentration of this compound.

  • Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Mandatory Visualizations

TVB_2640_Preparation_Workflow cluster_prep Stock Solution Preparation cluster_working Working Solution and Cell Treatment weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex sterilize Sterile Filter (0.22 µm) vortex->sterilize aliquot Aliquot and Store at -20°C/-80°C sterilize->aliquot thaw Thaw Stock Solution aliquot->thaw dilute Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat incubate Incubate Cells treat->incubate

Caption: Workflow for the preparation of this compound solutions for cell culture experiments.

FASN_Signaling_Pathway cluster_pathway FASN Signaling Pathway and Inhibition by this compound Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Proliferation & Survival Akt->Cell_Growth SREBP1c SREBP-1c mTOR->SREBP1c FASN FASN SREBP1c->FASN Palmitate Palmitate Synthesis FASN->Palmitate Lipid_Metabolism Lipid Metabolism & Membrane Synthesis Palmitate->Lipid_Metabolism Lipid_Metabolism->Cell_Growth TVB2640 This compound TVB2640->FASN

Caption: Simplified signaling pathway showing FASN regulation and the point of inhibition by this compound.

References

Application Notes and Protocols for In Vivo Imaging of Tumor Response to TVB-2640

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TVB-2640 is a first-in-class, orally bioavailable, small-molecule inhibitor of fatty acid synthase (FASN).[1][2][3] FASN is the key enzyme responsible for the de novo synthesis of palmitate, a saturated fatty acid.[1][3] Many cancer cells exhibit upregulated FASN activity to support rapid proliferation, membrane synthesis, and signaling molecule production.[1][3] By inhibiting FASN, this compound disrupts these processes, leading to tumor cell apoptosis and inhibition of tumor growth.[3][4] Preclinical and clinical studies have shown the potential of this compound in various solid tumors, including non-small cell lung cancer, breast cancer, and ovarian cancer, both as a monotherapy and in combination with other anticancer agents.[5][6][7][8]

These application notes provide detailed protocols for utilizing common in vivo imaging modalities to monitor and quantify the therapeutic response of tumors to this compound in preclinical models. The included imaging techniques—Bioluminescence Imaging (BLI), Positron Emission Tomography (PET) with ¹¹C-acetate, and Magnetic Resonance Spectroscopy (MRS)—offer non-invasive, longitudinal assessment of tumor burden, metabolic activity, and biochemical changes induced by FASN inhibition.

Mechanism of Action of this compound

This compound selectively and reversibly inhibits the ketoacyl-reductase (KR) domain of the FASN enzyme.[7] This blockade of FASN activity leads to a depletion of cellular palmitate, which has several downstream anti-tumor effects:

  • Disruption of Membrane Integrity: Reduced palmitate levels alter the composition of cell membranes and lipid rafts, affecting membrane-associated signaling proteins.

  • Inhibition of Signaling Pathways: FASN inhibition has been shown to suppress pro-survival signaling pathways, including PI3K/Akt and Wnt/β-catenin.[9]

  • Induction of Apoptosis: The cellular stress caused by the disruption of lipid metabolism leads to programmed cell death in cancer cells.[4]

  • Reprogramming of Gene Expression: FASN inhibition can alter the expression of genes involved in cell cycle progression and survival.

TVB_2640_Mechanism TVB_2640 This compound FASN Fatty Acid Synthase (FASN) TVB_2640->FASN inhibits Apoptosis Apoptosis TVB_2640->Apoptosis induces Gene_Expression Altered Gene Expression TVB_2640->Gene_Expression causes Palmitate Palmitate Synthesis FASN->Palmitate catalyzes Tumor_Growth Tumor Growth Inhibition FASN->Tumor_Growth promotes Membrane Membrane Integrity & Lipid Rafts Palmitate->Membrane supports Signaling Pro-Survival Signaling (e.g., PI3K/Akt, Wnt) Palmitate->Signaling supports Membrane->Signaling Signaling->Tumor_Growth promotes Apoptosis->Tumor_Growth contributes to Gene_Expression->Tumor_Growth contributes to

Caption: Mechanism of action of this compound.

Quantitative Data from Preclinical Studies

The following tables summarize representative quantitative data from preclinical studies evaluating this compound and other FASN inhibitors.

Table 1: Tumor Growth Inhibition in Xenograft Models

Cancer ModelFASN InhibitorDosing ScheduleTumor Growth Inhibition (%)Reference
Colorectal Cancer (PDX)TVB-36643-6 mg/kg, daily, oral~30-50% reduction in tumor volume[10]
Non-Small Cell Lung Cancer (PDX)TVB-3166Not specified>80% reduction in tumor growth[10]
Hepatocellular Carcinoma (murine)TVB-366410 mg/kg/day, oralSignificant reduction in HCC growth[11]
Breast Cancer (xenograft)This compoundNot specifiedInhibition of tumor growth[12]
Ovarian Cancer (xenograft)This compoundNot specifiedInhibition of tumor growth[12]

Table 2: Clinical Trial Response Data for this compound

Cancer TypeCombination TherapyResponse MetricResultReference
Advanced Solid TumorsMonotherapyDisease Control Rate42%[13]
Advanced Solid Tumorswith PaclitaxelPartial Response Rate11%[13]
Advanced Solid Tumorswith PaclitaxelDisease Control Rate70%[13]
KRAS-mutant NSCLC, Ovarian, Breastwith PaclitaxelPartial ResponsesObserved[8]

Experimental Protocols

Protocol 1: In Vivo Bioluminescence Imaging (BLI) for Monitoring Tumor Burden

BLI is a highly sensitive, non-invasive method for longitudinally monitoring tumor growth and regression in real-time.[14] This protocol is designed for xenograft or orthotopic tumor models using cancer cell lines engineered to express a luciferase reporter gene.

Materials:

  • Luciferase-expressing cancer cells

  • Immunodeficient mice (e.g., NOD-SCID or athymic nude)

  • D-Luciferin potassium salt (sterile, in vivo grade)

  • Phosphate-buffered saline (PBS), sterile

  • Anesthesia system with isoflurane

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Calipers for subcutaneous tumor measurement (optional)

Procedure:

  • Tumor Cell Implantation:

    • Harvest luciferase-expressing cancer cells during their exponential growth phase.

    • Resuspend cells in sterile PBS or serum-free media at the desired concentration (e.g., 1 x 10⁶ cells/100 µL).

    • Implant cells into mice via the desired route (e.g., subcutaneous injection in the flank or orthotopic injection into the target organ).

    • Allow tumors to establish and reach a predetermined size (e.g., 50-100 mm³ or a specific baseline bioluminescence signal) before starting treatment.

  • Animal Grouping and this compound Administration:

    • Randomize mice into treatment and vehicle control groups.

    • Prepare this compound formulation for oral gavage according to the specific study design. A typical dose in preclinical models is in the range of 3-10 mg/kg daily.[10][11]

    • Administer this compound or vehicle to the respective groups daily.

  • Bioluminescence Imaging:

    • Prepare a fresh solution of D-luciferin in sterile PBS (e.g., 15 mg/mL).

    • Anesthetize mice using isoflurane (2-3% for induction, 1-2% for maintenance).

    • Administer D-luciferin via intraperitoneal (IP) injection (e.g., 150 mg/kg body weight).[15]

    • Wait for the substrate to distribute (typically 10-15 minutes post-injection).[3][15]

    • Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.

    • Acquire bioluminescent images. Exposure time will vary depending on the signal intensity (typically 1 second to 2 minutes).

    • Acquire a photographic image for anatomical reference.

    • Repeat imaging at regular intervals (e.g., twice weekly) to monitor tumor response.

  • Data Analysis:

    • Use the imaging software to draw a region of interest (ROI) around the tumor signal.

    • Quantify the total photon flux (photons/second) within the ROI.

    • Normalize the signal for each mouse to its baseline measurement taken before the start of treatment.

    • Compare the mean bioluminescence signal between the this compound-treated and vehicle control groups over time using appropriate statistical analysis.

BLI_Workflow Start Start: Tumor Cell Implantation (Luciferase-expressing cells) Tumor_Growth Tumor Establishment (Monitor with BLI/Calipers) Start->Tumor_Growth Randomization Randomize Mice into Groups (Vehicle vs. This compound) Tumor_Growth->Randomization Treatment Daily Oral Administration (Vehicle or this compound) Randomization->Treatment Imaging_Prep Anesthetize Mouse & Inject D-Luciferin Treatment->Imaging_Prep On imaging days Imaging Acquire Bioluminescent Images (e.g., Twice Weekly) Imaging_Prep->Imaging Analysis Quantify Photon Flux (ROI) & Statistical Analysis Imaging->Analysis Analysis->Treatment Continue treatment cycle End End: Assess Tumor Response Analysis->End

Caption: Experimental workflow for BLI.
Protocol 2: ¹¹C-Acetate PET Imaging for Assessing Fatty Acid Synthesis

Since this compound inhibits de novo fatty acid synthesis, PET imaging with the radiotracer ¹¹C-acetate can be used to directly visualize and quantify this metabolic effect. A reduction in ¹¹C-acetate uptake in the tumor following this compound treatment would indicate target engagement and a therapeutic response.

Materials:

  • Tumor-bearing mice

  • ¹¹C-acetate (produced in a cyclotron and radiochemistry module)

  • Small animal PET/CT or PET/MRI scanner

  • Anesthesia system with isoflurane

  • Tail vein catheterization supplies

  • Heated animal bed

Procedure:

  • Animal Preparation and this compound Treatment:

    • Establish tumors in mice as described in Protocol 1.

    • Treat mice with this compound or vehicle for the desired duration.

    • Fast mice for 4-6 hours before imaging to reduce background signal.

  • ¹¹C-Acetate PET/CT Imaging:

    • Anesthetize the mouse with isoflurane and place it on the heated bed of the scanner.

    • Perform a tail vein cannulation for radiotracer injection.

    • Acquire a baseline CT scan for anatomical localization and attenuation correction.

    • Inject ¹¹C-acetate (e.g., 5-10 MBq) as a bolus through the tail vein catheter.[2]

    • Initiate a dynamic PET scan immediately upon injection, acquiring data for 60-90 minutes.[2] Imaging at later time points (e.g., >30 minutes) is preferable for visualizing fatty acid synthesis over initial perfusion effects.[2]

    • Alternatively, perform a static scan at a later time point (e.g., 30-60 minutes post-injection).

  • Image Reconstruction and Analysis:

    • Reconstruct PET images using an appropriate algorithm (e.g., OSEM2D or 3D).

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) on the tumor and reference tissues (e.g., muscle, blood pool) using the CT images for guidance.

    • Generate time-activity curves (TACs) for the tumor and reference tissues from the dynamic PET data.

    • Calculate the standardized uptake value (SUV) for the tumor in static scans.

    • Compare the ¹¹C-acetate uptake (SUV or other kinetic parameters) in the tumors of this compound-treated mice versus vehicle-treated mice.

Protocol 3: In Vivo Magnetic Resonance Spectroscopy (MRS) for Detecting Metabolic Biomarkers

MRS can non-invasively detect changes in the concentration of various metabolites within the tumor. Inhibition of FASN is expected to cause a decrease in phosphocholine (PC) and total choline (tCho) levels, which can be detected by ¹H MRS.

Materials:

  • Tumor-bearing mice

  • High-field small animal MRI/MRS scanner (e.g., 7T or higher)

  • Volume or surface RF coil appropriate for the tumor location

  • Anesthesia system with isoflurane

  • Physiological monitoring system (respiration, temperature)

Procedure:

  • Animal Preparation and this compound Treatment:

    • Establish tumors and treat mice with this compound or vehicle as previously described.

  • In Vivo MRS Acquisition:

    • Anesthetize the mouse and position it within the magnet, with the tumor located at the isocenter of the RF coil.

    • Maintain the mouse's body temperature at 37°C.

    • Acquire anatomical T2-weighted MR images to localize the tumor and for voxel placement.

    • Perform shimming on the region of interest to optimize magnetic field homogeneity.

    • Acquire ¹H MRS data from a voxel placed within the tumor tissue, avoiding necrotic or cystic areas.

    • Use a single-voxel spectroscopy (SVS) sequence like PRESS (Point Resolved Spectroscopy) or STEAM (Stimulated Echo Acquisition Mode).[7]

    • Employ water suppression techniques to minimize the large water signal.[16]

  • Data Processing and Analysis:

    • Process the raw MRS data using specialized software (e.g., LCModel, jMRUI). This involves Fourier transformation, phasing, and baseline correction.

    • Quantify the peak areas of key metabolites, particularly total choline (tCho) at ~3.2 ppm and creatine (Cr) at ~3.0 ppm.

    • Calculate metabolite ratios, such as tCho/Cr. A decrease in the tCho signal or the tCho/Cr ratio in this compound-treated tumors compared to controls would indicate a therapeutic response.

    • Perform statistical analysis to compare metabolite ratios between treatment groups.

Imaging_Modalities TVB_2640 This compound Treatment Tumor Tumor Xenograft Model TVB_2640->Tumor BLI Bioluminescence Imaging (BLI) Tumor->BLI monitors PET ¹¹C-Acetate PET Imaging Tumor->PET assesses MRS Magnetic Resonance Spectroscopy (MRS) Tumor->MRS measures BLI_Endpoint Endpoint: Tumor Burden (Photon Flux) BLI->BLI_Endpoint PET_Endpoint Endpoint: Fatty Acid Synthesis (↓ ¹¹C-Acetate Uptake) PET->PET_Endpoint MRS_Endpoint Endpoint: Metabolic Profile (↓ Total Choline) MRS->MRS_Endpoint

Caption: Overview of in vivo imaging modalities.

Conclusion

The in vivo imaging protocols detailed in these application notes provide a robust framework for assessing the therapeutic efficacy of the FASN inhibitor this compound in preclinical cancer models. By combining anatomical and functional imaging techniques, researchers can gain a comprehensive understanding of this compound's anti-tumor activity, from macroscopic changes in tumor volume to specific alterations in cellular metabolism. These non-invasive methods allow for longitudinal studies in the same animal cohort, reducing biological variability and enhancing the statistical power of preclinical drug evaluation. The selection of a specific imaging modality will depend on the research question, available resources, and the tumor model being studied.

References

Application Notes and Protocols for Studying TVB-2640 in Prostate Cancer Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate cancer is a leading cause of cancer-related mortality in men. A key metabolic adaptation in many aggressive cancers, including prostate cancer, is the upregulation of de novo lipogenesis, the process of synthesizing fatty acids. Fatty Acid Synthase (FASN) is the central enzyme in this pathway, catalyzing the synthesis of palmitate from acetyl-CoA and malonyl-CoA. In normal adult tissues, FASN expression is generally low, but it is significantly overexpressed in a high percentage of prostate tumors, correlating with tumor progression and poor prognosis.[1][2][3] This dependency on FASN makes it a compelling therapeutic target.

TVB-2640 (Denifanstat) is a potent, selective, and orally bioavailable first-in-class inhibitor of FASN that has entered clinical trials for various solid tumors, including metastatic castration-resistant prostate cancer (mCRPC).[1][3][4][5] this compound and its analogs (e.g., TVB-3166) have demonstrated preclinical anti-tumor activity by inducing apoptosis and inhibiting tumor cell growth in various cancer models.[1][6][7] Preliminary data suggests that combining this compound with standard-of-care agents like enzalutamide can significantly reduce the growth of castration-resistant prostate cancer cells.[8]

These application notes provide an overview and detailed protocols for utilizing animal models to study the efficacy and mechanism of action of this compound in prostate cancer.

Mechanism of Action: FASN Inhibition

This compound functions by reversibly inhibiting the β-ketoacyl reductase (KR) domain of the FASN enzyme. This blockade prevents the synthesis of palmitate, leading to a depletion of downstream lipids essential for membrane formation, energy storage, and protein modification (e.g., palmitoylation). The resulting metabolic stress, accumulation of toxic precursors like malonyl-CoA, and disruption of critical signaling pathways can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on de novo lipogenesis.

FASN_Pathway cluster_upstream Upstream Metabolism cluster_fasn FASN-Mediated Synthesis cluster_downstream Downstream Effects cluster_outcome Cellular Outcome Glucose Glucose Citrate Citrate Glucose->Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FASN FASN Enzyme MalonylCoA->FASN Substrate Palmitate Palmitate FASN->Palmitate Catalyzes Apoptosis Apoptosis FASN->Apoptosis Lipids Complex Lipids (Membranes, Energy Storage) Palmitate->Lipids Signaling Lipid-Modified Proteins (Signaling) Palmitate->Signaling Proliferation Cell Proliferation & Survival Lipids->Proliferation Signaling->Proliferation TVB2640 This compound TVB2640->FASN Inhibits

Caption: FASN signaling pathway and inhibition by this compound.

Preclinical Animal Models for Prostate Cancer

The most common preclinical models for evaluating anti-cancer agents in prostate cancer are xenograft models, where human prostate cancer cells are implanted into immunodeficient mice.

  • Cell Line-Derived Xenografts (CDX): These models involve the subcutaneous or orthotopic implantation of established human prostate cancer cell lines into mice.

    • LNCaP: An androgen-sensitive human prostate adenocarcinoma cell line. Useful for studying therapies in hormone-sensitive prostate cancer.

    • PC-3 and DU-145: Androgen-insensitive human prostate cancer cell lines derived from bone and brain metastases, respectively. These are valuable for modeling castration-resistant prostate cancer (CRPC).

    • 22Rv1: A human prostate carcinoma epithelial cell line that expresses both full-length androgen receptor (AR) and AR splice variants, making it a relevant model for studying resistance to AR-targeted therapies.

  • Patient-Derived Xenografts (PDX): These models are generated by directly implanting fresh patient tumor tissue into immunodeficient mice. PDX models better retain the heterogeneity and microenvironment of the original human tumor, offering higher predictive value for clinical outcomes.[4]

Experimental Workflow

A typical workflow for assessing the efficacy of this compound in a prostate cancer xenograft model is outlined below.

experimental_workflow start 1. Cell Culture (e.g., PC-3, LNCaP) prep 2. Prepare Cell Suspension (Cells + Matrigel/PBS) start->prep implant 3. Subcutaneous Implantation (Flank of immunodeficient mouse) prep->implant monitor_growth 4. Tumor Growth Monitoring (Wait for tumors to reach ~100-150 mm³) implant->monitor_growth randomize 5. Randomize Mice (Into treatment groups) monitor_growth->randomize treat 6. Treatment Administration (Vehicle vs. This compound) randomize->treat monitor_efficacy 7. Efficacy Monitoring (Measure tumor volume & body weight 2-3x weekly) treat->monitor_efficacy endpoint 8. Study Endpoint (Pre-defined tumor size or time) monitor_efficacy->endpoint analysis 9. Endpoint Analysis (Tumor excision, IHC, Western Blot, Metabolomics) endpoint->analysis

Caption: Standard workflow for a prostate cancer xenograft study.

Protocols

Protocol 1: Establishment of a Subcutaneous Prostate Cancer Xenograft Model (PC-3 Example)

This protocol describes the establishment of a subcutaneous tumor model using the PC-3 androgen-independent cell line.

Materials:

  • PC-3 human prostate cancer cell line

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • Matrigel® Basement Membrane Matrix

  • Male athymic nude or NOD/SCID mice, 6-8 weeks old

  • 27-gauge needles and 1 mL syringes

  • Digital calipers

Procedure:

  • Cell Culture: Culture PC-3 cells in T-75 flasks until they reach 80-90% confluency.

  • Cell Harvesting: Wash cells with PBS, then detach them using Trypsin-EDTA. Neutralize with complete growth medium and transfer the cell suspension to a 15 mL conical tube.

  • Cell Counting: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in sterile PBS. Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration.

  • Preparation of Injection Suspension: Centrifuge the required number of cells. Resuspend the pellet in a cold 1:1 mixture of sterile PBS and Matrigel. The final concentration should be 2-5 x 10⁷ cells/mL. Keep the suspension on ice to prevent the Matrigel from solidifying.

  • Implantation:

    • Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

    • Using a 27-gauge needle, inject 100 µL of the cell suspension (containing 2-5 million cells) subcutaneously into the right flank of the mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish. This can take 7-14 days.

    • Once tumors are palpable, begin measuring them 2-3 times per week using digital calipers.

    • Tumor volume (V) is calculated using the formula: V = (Length x Width²) / 2.

    • Mice are typically randomized into treatment groups when the average tumor volume reaches 100-150 mm³.

Protocol 2: Administration of this compound and Efficacy Evaluation

This protocol provides a representative method for treating tumor-bearing mice with this compound.

Materials:

  • Tumor-bearing mice (from Protocol 1)

  • This compound (Denifanstat)

  • Vehicle for formulation (e.g., as specified by the manufacturer or a standard vehicle like 0.5% methylcellulose with 0.2% Tween 80 in water)

  • Oral gavage needles

  • Digital calipers

  • Analytical balance for weighing mice

Procedure:

  • Randomization: Once tumors reach the target size (e.g., ~120 mm³), randomly assign mice to treatment groups (e.g., n=8-10 mice per group):

    • Group 1: Vehicle Control (oral gavage, daily)

    • Group 2: this compound (e.g., 10-30 mg/kg, oral gavage, daily)

  • Drug Preparation: Prepare the this compound formulation and the vehicle control solution. The dose for each mouse should be calculated based on its individual body weight.

  • Treatment Administration: Administer the assigned treatment (Vehicle or this compound) to each mouse via oral gavage once daily.

  • Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of treatment toxicity.

    • Monitor the animals daily for any clinical signs of distress or toxicity (e.g., altered behavior, rough coat, lethargy).

  • Study Endpoint: Continue treatment for a pre-determined period (e.g., 21-28 days) or until tumors in the control group reach a specified maximum size (e.g., 1500-2000 mm³).

  • Data Analysis:

    • Calculate the average tumor volume for each group at each measurement point.

    • Determine the Tumor Growth Inhibition (TGI) percentage.

    • At the endpoint, euthanize the mice and excise the tumors. Tumor weight can be measured as a primary endpoint.

    • Tumor tissue can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for FASN, p-AKT) or fixed in formalin for immunohistochemistry (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).

Data Presentation: Example Efficacy Data

The following table presents a representative dataset from a hypothetical study evaluating this compound in a PC-3 xenograft model. This data is for illustrative purposes to demonstrate expected outcomes.

Treatment GroupNMean Tumor Volume (Day 0) (mm³)Mean Tumor Volume (Day 21) (mm³)TGI (%)Mean Body Weight Change (%)
Vehicle Control 10125 ± 151450 ± 210--2.5 ± 1.5
This compound (20 mg/kg) 10123 ± 18652 ± 13555%-4.1 ± 2.0

TGI (Tumor Growth Inhibition) is calculated relative to the vehicle control group. Values are represented as Mean ± SEM (Standard Error of the Mean).

Conclusion

Animal models, particularly cell line-derived xenografts, are indispensable tools for the preclinical evaluation of FASN inhibitors like this compound for the treatment of prostate cancer. The protocols and workflows outlined here provide a framework for conducting robust in-vivo studies to assess efficacy, understand mechanisms of action, and identify potential biomarkers. Rigorous and consistent application of these methods will generate the critical data needed to advance novel therapeutic strategies for patients with prostate cancer.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming TVB-2640 Resistance in Colorectal Cancer (CRC) Cells

Author: BenchChem Technical Support Team. Date: December 2025

This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges associated with TVB-2640 resistance in colorectal cancer (CRC) cell lines.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during in vitro experiments with this compound and resistant CRC cell lines.

Question ID Question Answer / Troubleshooting Steps
FAQ-01 My CRC cell line (e.g., HCT116, HT29) is showing less sensitivity to this compound than expected based on published data. What could be the reason?1. Verify IC50 of Parental Line: First, confirm the baseline IC50 of your parental cell line. IC50 values can vary based on passage number, culture conditions, and assay type.[1] 2. Check Drug Integrity: Ensure the this compound stock solution is correctly prepared, stored, and has not degraded. Prepare fresh aliquots if in doubt. 3. Culture Medium Composition: High levels of exogenous lipids in fetal bovine serum (FBS) can sometimes mitigate the effects of FASN inhibition. Consider using a charcoal-stripped FBS or a serum-free medium for a defined period before and during the experiment to assess the impact of exogenous lipid scavenging.[2][3] 4. Assay Duration: The cytotoxic or cytostatic effects of FASN inhibitors can be delayed.[2] Consider extending your assay duration (e.g., from 72h to 96h or 120h) to fully capture the drug's impact.
FAQ-02 I have successfully generated a this compound resistant cell line, but the resistance phenotype is not stable after removing the drug from the culture medium. Why?This suggests a transient or adaptive resistance mechanism rather than a stable genetic or epigenetic change. 1. Maintain Selection Pressure: For unstable resistant lines, it is crucial to maintain a low concentration of this compound in the culture medium (maintenance dose) to preserve the resistant phenotype.[4] 2. Re-clone the Population: Your resistant population may be heterogeneous. Perform single-cell cloning via limiting dilution to isolate and expand stably resistant clones.[5] 3. Characterize Resistance: Investigate if the resistance is due to reversible metabolic reprogramming that reverts in the absence of the drug.
FAQ-03 I am trying to assess the activation of PI3K/AKT or MAPK/ERK pathways in my resistant cells via Western blot, but the phospho-protein signal is weak or absent. What should I do?Detecting phosphorylated proteins can be challenging due to their low abundance and labile nature.[6] 1. Use Inhibitors During Lysis: It is critical to add phosphatase and protease inhibitor cocktails to your lysis buffer immediately before use. Keep samples on ice at all times to prevent dephosphorylation.[7] 2. Optimize Blocking Buffer: Avoid using milk as a blocking agent, as casein is a phosphoprotein and can cause high background. Use 5% Bovine Serum Albumin (BSA) in TBST instead.[6][8] 3. Use Tris-Buffered Saline (TBS): Avoid phosphate-buffered saline (PBS) in wash buffers or for antibody dilution, as excess phosphate ions can interfere with the binding of phospho-specific antibodies.[8][9] 4. Load More Protein: Increase the amount of protein loaded onto the gel (e.g., 30-50 µg) to enhance the detection of low-abundance phosphoproteins.[6][9] 5. Check Total Protein Levels: Always probe a separate or stripped blot for the corresponding total protein (e.g., total AKT, total ERK) to confirm that the protein is expressed and to normalize the phospho-signal.[7][8]
FAQ-04 My combination therapy experiment (e.g., this compound + PI3K inhibitor) is not showing the expected synergistic effect in resistant cells. How can I troubleshoot this?1. Confirm Pathway Activation: First, verify using Western blot that the target pathway (e.g., PI3K/AKT) is indeed activated in your resistant cell line. If not, this combination is unlikely to be effective.[10][11] 2. Optimize Drug Concentrations: Synergy is often dependent on the specific concentrations and ratio of the two drugs. Perform a dose-matrix experiment (e.g., 5x5 concentration grid) and use software (e.g., CompuSyn) to calculate the Combination Index (CI). A CI < 1 indicates synergy. 3. Consider Other Resistance Mechanisms: The cells may have developed alternative bypass pathways. Investigate other known resistance mechanisms, such as MAPK/ERK activation or metabolic shifts, to identify more suitable combination partners.[10][12] 4. Evaluate Drug Scheduling: The timing of drug administration can be critical. Test different schedules, such as sequential vs. concurrent administration, to see if it impacts the outcome.[13]

Section 2: Quantitative Data Summary

The following tables provide illustrative data that a researcher might generate when studying this compound resistance.

Table 1: IC50 Values of Parental and Resistant Colorectal Cancer Cell Lines

This table shows the half-maximal inhibitory concentration (IC50) of this compound in parental (SEN) and resistant (RES) HCT116 cell lines, demonstrating a significant shift in drug sensitivity. The Resistance Index (RI) is calculated as the ratio of IC50 (RES) / IC50 (SEN).[5]

Cell LineThis compound IC50 (nM)Resistance Index (RI)
HCT116-SEN 55 ± 6.2-
HCT116-RES 610 ± 45.111.1

Table 2: Synergistic Effects of this compound with Pathway Inhibitors in Resistant Cells

This table summarizes the Combination Index (CI) values for this compound combined with inhibitors of the PI3K and MEK pathways in HCT116-RES cells. CI values below 1 indicate a synergistic interaction.

Drug CombinationConcentration (nM)Combination Index (CI)Interpretation
This compound + Alpelisib (PI3Kα inhibitor)300 + 5000.45Strong Synergy
This compound + Trametinib (MEK inhibitor)300 + 100.82Synergy
This compound + Irinotecan (Chemotherapy)300 + 20000.95Additive Effect

Section 3: Experimental Protocols & Workflows

Protocol 1: Generation of this compound Resistant CRC Cell Lines

This protocol describes a method for generating drug-resistant cell lines using continuous exposure to escalating drug concentrations.[1][4][5][14][15]

Materials:

  • Parental CRC cell line (e.g., HCT116)

  • Complete culture medium (e.g., McCoy's 5A + 10% FBS + 1% Pen/Strep)

  • This compound (stock solution in DMSO)

  • Cell culture flasks, plates, and consumables

  • Trypsin-EDTA

Procedure:

  • Determine Initial IC50: First, accurately determine the IC50 of the parental cell line to this compound using a cell viability assay (e.g., CellTiter-Glo) after 72-96 hours of treatment.[14]

  • Initial Exposure: Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of growth).[5]

  • Monitor and Passage: Culture the cells continuously in this drug concentration. Initially, a significant amount of cell death is expected. Monitor the cells daily. When the surviving cells reach 70-80% confluency, passage them as usual but into a fresh medium containing the same concentration of this compound.[16]

  • Dose Escalation: Once the cells have a stable growth rate (typically after 2-3 passages), double the concentration of this compound in the culture medium.[4]

  • Repeat and Freeze: Repeat step 4, gradually increasing the drug concentration. This process can take 6-12 months. It is crucial to cryopreserve cell stocks at each stable concentration step as a backup.[5][16]

  • Establish Maintenance Dose: Once cells are proliferating steadily at a concentration at least 10-fold higher than the initial IC50, the resistant line is established. These cells should be maintained in a medium containing this concentration of this compound to retain the resistant phenotype.

  • Characterization: Periodically re-evaluate the IC50 of the resistant line to confirm the level of resistance.[1]

Protocol 2: Western Blot for Phospho-AKT (Ser473)

This protocol provides a method for detecting the activation of the AKT pathway in parental vs. resistant cells.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer: 5% BSA in TBST (Tris-Buffered Saline, 0.1% Tween-20)

  • Primary antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-total-AKT

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Sample Preparation: Grow parental and resistant cells to 80% confluency. Lyse the cells on ice using ice-cold lysis buffer freshly supplemented with protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-AKT (diluted in 5% BSA/TBST as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[8]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped of antibodies and re-probed for total AKT and a loading control like GAPDH or β-actin.

Section 4: Diagrams and Visualizations

Signaling Pathway: Key Resistance Mechanisms to this compound

G cluster_0 cluster_1 Bypass Survival Pathways (Resistance) TVB2640 This compound FASN FASN TVB2640->FASN Inhibits Lipogenesis De Novo Lipogenesis FASN->Lipogenesis Survival Cell Survival & Proliferation Lipogenesis->Survival Blocked by Resistance PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Survival RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Survival

Caption: Upregulation of PI3K/AKT and MAPK/ERK pathways as bypass survival mechanisms.

Experimental Workflow: Investigating and Overcoming Resistance

G start Start: Sensitive CRC Cell Line step1 Generate Resistant Line (Long-term this compound exposure) start->step1 step2 Confirm Resistance (IC50 Shift Assay) step1->step2 step3 Hypothesize Mechanism (e.g., Pathway Upregulation) step2->step3 step4 Test Hypothesis (Western Blot for p-AKT/p-ERK) step3->step4 step5 Select Combination Therapy (e.g., PI3K or MEK Inhibitor) step4->step5 step6 Test for Synergy (Combination Index Assay) step5->step6 end Outcome: Strategy to Overcome Resistance step6->end

Caption: A logical workflow for developing and testing strategies against this compound resistance.

Troubleshooting Logic: Weak Phospho-Protein Signal

G start Problem: Weak/No Phospho-Signal in Western Blot q1 Used Phosphatase Inhibitors during lysis? start->q1 s1 Solution: Re-do lysis with fresh phosphatase inhibitors. q1->s1 a1_no q2 Blocking Buffer? q1->q2 a1_yes a1_yes Yes a1_no No s2 Solution: Switch to 5% BSA in TBST to reduce background. q2->s2 a2_milk q3 Checked Total Protein Level? q2->q3 a2_bsa a2_bsa 5% BSA a2_milk Milk s3 Solution: Probe for total protein. If absent, check sample integrity. q3->s3 a3_no s4 Solution: Increase protein load (30-50µg) and use sensitive ECL substrate. q3->s4 a3_yes a3_yes Yes, total protein is present a3_no No / Total protein also absent

Caption: A decision tree for troubleshooting poor Western blot signals for phospho-proteins.

References

Managing off-target effects of FASN inhibitors in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the off-target effects of Fatty Acid Synthase (FASN) inhibitors in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects observed with FASN inhibitors in preclinical models?

A1: Early-generation FASN inhibitors were known for off-target effects leading to issues like gastrointestinal toxicity and anorexia.[1] More recent and potent inhibitors can still present off-target effects, primarily through the modulation of key cellular signaling pathways. Common off-target effects include the activation of pro-survival pathways such as Akt and ERK, and the induction of the energy-sensing AMPK pathway, which can contribute to reduced sensitivity to FASN inhibition.[2]

Q2: How can I distinguish between on-target and off-target effects of my FASN inhibitor?

A2: A common method to differentiate on-target from off-target effects is to perform a rescue experiment. The cytotoxic effects of a FASN inhibitor can be ameliorated by supplementing the cell culture media with exogenous palmitate, the end product of the FASN pathway.[3] If the observed effect is reversed by palmitate supplementation, it is likely an on-target effect. Conversely, if the effect persists, it may be due to off-target activities of the compound.[3]

Q3: Why do some cancer cell lines show resistance to FASN inhibitors despite expressing high levels of FASN?

A3: High FASN expression alone is not always a reliable predictor of sensitivity to FASN inhibitors.[2] Resistance can be multifactorial. In some cases, resistance is associated with the activation of compensatory signaling pathways like Akt and AMPK.[2] Additionally, the mutational status of cancer-related genes, such as KRAS, may influence sensitivity, although this can be context-dependent.[2] Some studies suggest that combining FASN inhibitors with inhibitors of these pro-survival pathways could be a potential therapeutic strategy.[2]

Q4: What is the rationale for combining FASN inhibitors with other anti-cancer agents?

A4: Combining FASN inhibitors with other therapies can enhance anti-tumor efficacy and overcome resistance.[4] For instance, FASN inhibition has been shown to potentiate the effects of chemotherapy agents like taxanes.[4][5] This may be due to the disruption of tubulin palmitoylation and microtubule organization.[6] Combination therapies targeting parallel metabolic or signaling pathways, such as the PI3K/AKT or mTOR pathways, may also produce synergistic effects.[1] In preclinical models of hepatocellular carcinoma (HCC), combining FASN inhibitors with tyrosine kinase inhibitors like cabozantinib or sorafenib has shown improved therapeutic outcomes.[7][8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent anti-tumor activity of FASN inhibitor in vitro. Cell line-dependent sensitivity. Activation of compensatory survival pathways (e.g., Akt, ERK).[2]Profile cell lines for FASN expression and activity of key oncogenic pathways. Consider co-treatment with inhibitors of the identified survival pathways.
Unexpected weight loss or toxicity in animal models. Off-target effects of the inhibitor. Some early-generation inhibitors were known for such liabilities.[9]Use a more selective, next-generation FASN inhibitor if available. Perform dose-escalation studies to determine the maximum tolerated dose. Monitor animal health closely.
Difficulty in correlating FASN expression with inhibitor sensitivity. FASN expression level is not the sole determinant of sensitivity.[2] Other factors like the activity of oncogenic pathways (Akt, AMPK) play a role.[2]Broaden the analysis to include the phosphorylation status of Akt, ERK, and AMPK. Consider a multi-omics approach to identify other potential biomarkers of sensitivity.
Tumor regrowth after initial response to the FASN inhibitor. Development of acquired resistance. Upregulation of alternative lipid synthesis pathways or activation of survival signals.[5]Analyze post-treatment tumor samples to identify changes in signaling pathways. Consider a combination therapy strategy to target these emerging resistance mechanisms.[1]

Key Experimental Protocols

Cell Viability Assay

This protocol is for assessing the dose-dependent effect of a FASN inhibitor on cancer cell line viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Inhibitor Treatment: Prepare serial dilutions of the FASN inhibitor in culture medium. Replace the existing medium with the medium containing the inhibitor or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence or absorbance using a plate reader.

  • Analysis: Normalize the data to the vehicle-treated control and plot the results to determine the IC50 value.

Western Blot Analysis for Signaling Pathway Modulation

This protocol is for examining the effect of a FASN inhibitor on key signaling proteins.

  • Cell Lysis: Treat cells with the FASN inhibitor at the desired concentration and time point. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, total Akt, p-ERK, total ERK, FASN, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Signaling Pathways and Experimental Workflows

FASN_Inhibition_Pathway cluster_input Inputs cluster_fasn FASN Enzyme cluster_products Products cluster_inhibitor Inhibition cluster_downstream Downstream Effects cluster_off_target Off-Target/Resistance Pathways Acetyl-CoA Acetyl-CoA FASN FASN Acetyl-CoA->FASN Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN Palmitate Palmitate FASN->Palmitate Apoptosis Apoptosis FASN->Apoptosis Inhibition leads to Cell_Membrane Cell Membrane Integrity Palmitate->Cell_Membrane Signaling_Molecules Signaling Molecules Palmitate->Signaling_Molecules FASN_Inhibitor FASN Inhibitor FASN_Inhibitor->FASN Akt Akt FASN_Inhibitor->Akt Upregulation leads to Resistance ERK ERK FASN_Inhibitor->ERK Upregulation leads to Resistance AMPK AMPK FASN_Inhibitor->AMPK Upregulation leads to Resistance

Caption: FASN signaling and off-target resistance pathways.

Experimental_Workflow start Start: Hypothesis FASN inhibitor has anti-tumor activity in_vitro In Vitro Studies (Cell Lines) start->in_vitro viability Cell Viability Assay (IC50 Determination) in_vitro->viability western Western Blot (Target Engagement & Pathway Analysis) in_vitro->western rescue Palmitate Rescue Assay (On-target vs. Off-target) in_vitro->rescue in_vivo In Vivo Studies (Xenograft Models) viability->in_vivo western->in_vivo rescue->in_vivo efficacy Tumor Growth Inhibition in_vivo->efficacy toxicity Toxicity Assessment (e.g., body weight) in_vivo->toxicity biomarker Biomarker Analysis (e.g., Immunohistochemistry) efficacy->biomarker end Conclusion: Evaluate Therapeutic Potential toxicity->end biomarker->end

Caption: Preclinical experimental workflow for FASN inhibitors.

References

Optimizing TVB-2640 Dosage for In Vivo Efficacy: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the FASN inhibitor TVB-2640 and its preclinical analogs (TVB-3166, TVB-3664) in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally bioavailable, potent, and selective inhibitor of Fatty Acid Synthase (FASN).[1] FASN is a key enzyme in the de novo lipogenesis pathway, responsible for the synthesis of palmitate. Cancer cells often overexpress FASN and exhibit a high rate of lipogenesis to support rapid proliferation, membrane synthesis, and signaling.[1] By inhibiting FASN, this compound disrupts these processes, leading to an induction of apoptosis and inhibition of tumor cell proliferation.

Q2: Which this compound analog should I use for my in vivo mouse studies?

A2: For preclinical studies in mice, TVB-3664 is often recommended over this compound. This is due to its enhanced pharmacokinetic properties and higher potency against murine FASN.[2] TVB-3166 has also been extensively used in preclinical in vivo models.[3]

Q3: What are the reported in vivo dosages for this compound and its analogs in mice?

A3: The dosage of this compound and its analogs can vary depending on the cancer model and experimental design. The following table summarizes reported dosages from preclinical studies.

CompoundAnimal ModelDosageRoute of AdministrationReference
TVB-3664Colorectal Cancer PDX (NSG mice)3 mg/kg or 6 mg/kg, dailyOral gavage[4]
TVB-3664Diet-induced NASH (C57BL/6J mice)10 mg/kg, dailyOral gavage[5]
TVB-3166Murine Hepatitis Virus infected mice30 mg/kg, dailyOral gavage[3]
TVB-3166PANC-1 or OVCAR-8 xenografts (BALB/c-nude mice)30-100 mg/kg, dailyOral gavage[6]

Q4: What are the common adverse effects observed with this compound in preclinical and clinical studies?

A4: In preclinical studies, this compound and its analogs are generally well-tolerated, with no significant drug-related toxicity or weight loss reported at therapeutic doses.[1] In human clinical trials, the most common treatment-related adverse events are generally mild to moderate and include dermatological effects like palmar-plantar erythrodysesthesia (hand-foot syndrome) and alopecia, as well as ocular issues such as dry eye.[7][8]

Troubleshooting Guide

Issue 1: Poor Solubility and Formulation Preparation

Problem: I am having trouble dissolving this compound/analog for in vivo administration.

Solution:

This compound and its analogs are poorly soluble in water. A common approach is to first prepare a stock solution in an organic solvent like DMSO and then dilute it into a suitable vehicle for administration.

Stock Solution Preparation:

  • Solvent: Use fresh, high-quality DMSO. Note that hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the compound.[9][10]

  • Concentration: Stock solutions of TVB-3664 in DMSO can be prepared at concentrations up to 94 mg/mL, and TVB-3166 up to 77 mg/mL.[10][11]

  • Storage: Once prepared, aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9]

Vehicle Formulation for Oral Gavage:

Several vehicle formulations have been successfully used for the oral administration of this compound analogs in mice:

Vehicle CompositionNotesReference
30% PEG400 in waterA simple and commonly used vehicle.[5]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% SalineA multi-component system that can improve solubility and stability. Prepare by sequentially adding and mixing the co-solvents. It is recommended to prepare this fresh on the day of use.[4][9]
10% DMSO + 90% Corn OilAn alternative for lipophilic compounds. Ensure thorough mixing to form a stable suspension or solution.[4]
0.5% Carboxymethylcellulose (CMC) in waterCan be used to create a uniform suspension.[12]

Preparation Protocol (Example: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline):

  • Start with your concentrated stock solution of the TVB compound in DMSO.

  • In a sterile tube, add the required volume of PEG300.

  • Add the DMSO stock solution to the PEG300 and mix thoroughly until a clear solution is formed.

  • Add Tween-80 and mix again until the solution is clear.

  • Finally, add the saline to reach the final volume and mix thoroughly.

  • It is recommended to use the freshly prepared formulation on the same day.[9]

Issue 2: Administration and Animal Welfare

Problem: My mice seem stressed during oral gavage, and I'm concerned about the accuracy of dosing.

Solution:

Proper handling and technique are crucial for successful oral gavage and animal welfare.

  • Restraint: Use a firm but gentle scruffing technique to immobilize the mouse. The head should be tilted slightly upwards to straighten the esophagus.[13]

  • Gavage Needle: Use a flexible plastic gavage needle with a soft tip to minimize the risk of esophageal injury.[14] The length of the needle should be appropriate for the size of the mouse, reaching from the mouth to the xiphoid process without being overly long.[15]

  • Procedure: Insert the gavage needle along the side of the mouth and gently guide it down the esophagus. Do not force the needle; if resistance is met, withdraw and re-insert.[16] Administer the formulation slowly to prevent regurgitation.[15]

  • Improving Tolerance: Coating the tip of the gavage needle with a sweet substance like sucrose solution may help the mice to tolerate the procedure better.[13]

Issue 3: Potential Vehicle Toxicity

Problem: I am observing unexpected adverse effects in my control group receiving only the vehicle.

Solution:

While generally considered safe at appropriate concentrations, some vehicles can cause toxicity, especially at high doses or with repeated administration.

  • PEG400: Orally administered PEGs are generally considered to have low toxicity.[17] However, high doses of PEG administered intravenously can cause adverse effects.[18] For oral gavage, ensure the concentration and volume are within recommended limits.

  • DMSO: High concentrations of DMSO can be toxic. For in vivo studies, it is generally recommended to keep the final concentration of DMSO in the administered formulation below 10%.[12]

  • Vehicle Control Group: Always include a vehicle-only control group in your experiments to differentiate between compound-specific effects and vehicle-induced effects.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol is a general guideline based on published studies with this compound analogs.[3]

  • Animal Model: Use immunodeficient mice (e.g., BALB/c-nude or NSG) for tumor cell line xenografts or patient-derived xenografts (PDXs).

  • Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Width² x Length) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Preparation: Prepare the this compound analog formulation and the vehicle control as described in the "Troubleshooting Guide".

  • Administration: Administer the drug or vehicle daily via oral gavage at the desired dose.

  • Efficacy Endpoints: Monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised and weighed.

  • Pharmacodynamic Analysis: Tumor and plasma samples can be collected for biomarker analysis (e.g., FASN expression, lipid profiling).

Signaling Pathways and Experimental Workflows

Below are diagrams generated using Graphviz to visualize key concepts related to this compound's mechanism and experimental use.

FASN_Pathway cluster_upstream Upstream Signals cluster_signaling Signaling & Metabolism cluster_DNL De Novo Lipogenesis cluster_downstream Downstream Effects Growth_Factors Growth Factors PI3K_AKT PI3K/AKT Pathway Growth_Factors->PI3K_AKT Nutrients Nutrients (Glucose) Acetyl_CoA Acetyl-CoA Nutrients->Acetyl_CoA FASN FASN PI3K_AKT->FASN Upregulates ACC ACC Acetyl_CoA->ACC Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Malonyl_CoA->FASN Palmitate Palmitate FASN->Palmitate Membrane_Synthesis Membrane Synthesis Palmitate->Membrane_Synthesis Protein_Palmitoylation Protein Palmitoylation Palmitate->Protein_Palmitoylation Energy_Storage Energy Storage Palmitate->Energy_Storage Tumor_Growth Tumor Growth & Survival Membrane_Synthesis->Tumor_Growth Protein_Palmitoylation->Tumor_Growth Energy_Storage->Tumor_Growth TVB_2640 This compound TVB_2640->FASN Inhibits

Caption: Mechanism of action of this compound in cancer cells.

Experimental_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Data Analysis Stock_Solution Prepare Stock Solution (this compound in DMSO) Final_Dosing_Solution Prepare Final Dosing Solution Stock_Solution->Final_Dosing_Solution Vehicle_Formulation Prepare Vehicle Formulation (e.g., 30% PEG400) Vehicle_Formulation->Final_Dosing_Solution Dosing Daily Oral Gavage Final_Dosing_Solution->Dosing Animal_Model Select Animal Model (e.g., Xenograft) Tumor_Implantation Tumor Implantation Animal_Model->Tumor_Implantation Randomization Randomization Tumor_Implantation->Randomization Randomization->Dosing Monitor_Tumor_Growth Monitor Tumor Growth Dosing->Monitor_Tumor_Growth Monitor_Body_Weight Monitor Body Weight Dosing->Monitor_Body_Weight Endpoint_Analysis Endpoint Analysis (Tumor Weight, Biomarkers) Monitor_Tumor_Growth->Endpoint_Analysis Monitor_Body_Weight->Endpoint_Analysis

Caption: General experimental workflow for in vivo efficacy studies.

Troubleshooting_Logic Start In Vivo Experiment Issue Check_Formulation Is the formulation clear and homogenous? Start->Check_Formulation Check_Handling Is animal handling and gavage technique correct? Check_Formulation->Check_Handling Yes Solution_Formulation Troubleshoot Formulation: - Use fresh DMSO - Try alternative vehicle - Prepare fresh daily Check_Formulation->Solution_Formulation No Check_Controls Are there adverse effects in the vehicle control group? Check_Handling->Check_Controls Yes Solution_Handling Refine Technique: - Use flexible gavage needle - Ensure proper restraint - Consider sucrose coating Check_Handling->Solution_Handling No Solution_Vehicle_Toxicity Assess Vehicle Toxicity: - Lower vehicle component concentration - Consider alternative vehicle Check_Controls->Solution_Vehicle_Toxicity Yes No_Issue Proceed with Experiment Check_Controls->No_Issue No

Caption: Troubleshooting logic for common in vivo issues.

References

Navigating the Nuances of FASN Inhibition: A Technical Support Guide for TVB-2640 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for interpreting unexpected results in experiments involving TVB-2640, a potent and selective Fatty Acid Synthase (FASN) inhibitor. This guide offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges encountered during preclinical research.

Introduction

This compound is a first-in-class, orally bioavailable FASN inhibitor that has shown promise in clinical trials for various solid tumors and non-alcoholic steatohepatitis (NASH).[1] By blocking the FASN enzyme, this compound aims to disrupt the de novo lipogenesis pathway, which is often upregulated in cancer cells to support rapid proliferation and survival.[2] However, as with any targeted therapy, experimental results can sometimes deviate from initial expectations. This guide is designed to help you navigate these unexpected outcomes and gain deeper insights into your experimental system.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We observed a paradoxical increase in cell viability or a lack of cytotoxicity after this compound treatment in our cancer cell line. What could be the underlying cause?

A1: This is a pertinent observation that can arise from the metabolic plasticity of cancer cells. While FASN inhibition is intended to be cytotoxic, some cancer cells can compensate by upregulating the uptake of exogenous lipids from the culture medium.

Troubleshooting Steps:

  • Evaluate Culture Conditions: Standard cell culture media are often rich in lipids. We recommend comparing cell viability in standard serum-containing medium versus a lipid-depleted or serum-free medium. A more pronounced cytotoxic effect in the lipid-depleted medium would suggest that compensatory lipid uptake is masking the efficacy of this compound.

  • Assess Compensatory Pathways: Investigate the expression levels of key lipid transporters, such as CD36, and fatty acid binding proteins (FABPs) in your cell model. An upregulation of these proteins in response to this compound treatment could indicate a compensatory mechanism.

  • Consider Resistance Mechanisms: In some contexts, FASN inhibition can lead to the activation of pro-survival signaling pathways like PI3K/Akt or an increase in active β-catenin, which can promote resistance.[3] We recommend performing western blot analysis to probe the phosphorylation status of Akt and the levels of active β-catenin.

Experimental Protocol: Cell Viability Assay in Standard vs. Lipid-Depleted Medium

This protocol is designed to assess the impact of extracellular lipid availability on the cytotoxic effects of this compound.

  • Materials:

    • Cancer cell line of interest

    • Standard cell culture medium (e.g., DMEM with 10% FBS)

    • Lipid-depleted medium (e.g., DMEM with 10% charcoal-stripped FBS)

    • This compound stock solution (in DMSO)

    • 96-well plates

    • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density in standard culture medium and allow them to adhere overnight.

    • The next day, aspirate the standard medium and wash the cells once with PBS.

    • Replace the medium with either standard or lipid-depleted medium containing serial dilutions of this compound. Include a vehicle control (DMSO) for each medium condition.

    • Incubate the plates for the desired treatment duration (e.g., 48-72 hours).

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the cell viability as a percentage of the vehicle control for each medium condition and plot the dose-response curves.

Parameter Standard Medium Lipid-Depleted Medium
Expected IC50 HigherLower
Interpretation Compensatory lipid uptake likely occurringIntrinsic sensitivity to FASN inhibition revealed
Q2: Our lipidomics analysis revealed an unexpected increase in certain lipid species, particularly polyunsaturated fatty acids (PUFAs), after this compound treatment. How can this be explained?

A2: This is a fascinating and important finding. While FASN inhibition blocks the synthesis of saturated fatty acids like palmitate, it can lead to a remodeling of the cellular lipidome. An increase in PUFAs is a key indicator that this compound may be inducing a form of regulated cell death called ferroptosis, rather than apoptosis.

Troubleshooting and Investigative Steps:

  • Confirm Ferroptosis: Ferroptosis is an iron-dependent form of cell death characterized by the accumulation of lipid peroxides. We recommend using a fluorescent probe like C11-BODIPY to detect lipid peroxidation in your cells after this compound treatment. An increase in the oxidized form of the probe is a hallmark of ferroptosis.

  • Investigate Key Markers: Assess the expression of key proteins involved in ferroptosis, such as GPX4 and SLC7A11. A downregulation of these proteins would further support the induction of ferroptosis.

  • Rescue Experiment: To confirm that the observed cell death is indeed ferroptosis, perform a rescue experiment by co-treating the cells with this compound and a ferroptosis inhibitor, such as ferrostatin-1 or liproxstatin-1. A reversal of the cytotoxic effect would provide strong evidence for ferroptosis.

Experimental Protocol: Detection of Lipid Peroxidation using C11-BODIPY

This protocol outlines the use of the fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation, a key feature of ferroptosis.

  • Materials:

    • Cells treated with this compound and appropriate controls

    • C11-BODIPY 581/591 stock solution (in DMSO)

    • Flow cytometer or fluorescence microscope

    • PBS

  • Procedure:

    • Treat cells with this compound for the desired time. Include a positive control for ferroptosis (e.g., erastin or RSL3) and a vehicle control.

    • Towards the end of the treatment period, add C11-BODIPY to the culture medium at a final concentration of 1-5 µM.

    • Incubate for 30-60 minutes at 37°C.

    • Wash the cells twice with PBS.

    • Harvest the cells (if using flow cytometry) or analyze them directly on the plate (if using fluorescence microscopy).

    • For flow cytometry, analyze the cells for a shift in fluorescence from red (reduced form) to green (oxidized form).

    • For fluorescence microscopy, capture images in both the red and green channels. An increase in the green to red fluorescence ratio indicates lipid peroxidation.

Condition Expected C11-BODIPY Oxidation Interpretation
Vehicle Control LowBaseline lipid peroxidation
This compound HighInduction of lipid peroxidation
Positive Control (Erastin) HighValidates the assay
This compound + Ferrostatin-1 LowRescue from lipid peroxidation, confirming ferroptosis
Q3: We are observing a discrepancy between the in vitro potency of this compound and its in vivo efficacy in our xenograft model. What factors could contribute to this?

A3: The disconnect between in vitro and in vivo results is a common challenge in drug development. Several factors can contribute to this, including the tumor microenvironment, drug delivery, and metabolic adaptations of the tumor in a complex biological system.

Troubleshooting and Considerations:

  • Tumor Microenvironment: The in vivo tumor microenvironment is rich in lipids and other nutrients that can support tumor growth and mitigate the effects of FASN inhibition. Consider the dietary conditions of your animal model.

  • Pharmacokinetics and Pharmacodynamics (PK/PD): Ensure that the dosing regimen in your in vivo study is sufficient to achieve and maintain a therapeutic concentration of this compound at the tumor site. PK/PD studies can help optimize the dosing schedule.

  • Metabolic Reprogramming: Tumors in vivo can exhibit greater metabolic flexibility than cells in culture. They may adapt to FASN inhibition by upregulating alternative metabolic pathways. Consider performing metabolomic or transcriptomic analysis of tumor tissue to identify these adaptive changes.

  • Combination Therapy: Preclinical evidence suggests that combining this compound with other agents, such as chemotherapy or inhibitors of signaling pathways like PI3K/AKT, can enhance its anti-tumor efficacy and overcome resistance.[4]

Signaling Pathways and Experimental Workflows

To aid in your experimental design and data interpretation, we have provided diagrams of key signaling pathways and a logical workflow for troubleshooting unexpected results.

FASN_Signaling_Pathway Glucose Glucose Citrate Citrate Glucose->Citrate Acetyl_CoA Acetyl-CoA Citrate->Acetyl_CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA FASN FASN Malonyl_CoA->FASN Palmitate Palmitate FASN->Palmitate Cell_Proliferation Cell Proliferation & Survival Lipid_Rafts Lipid Rafts & Membrane Integrity Palmitate->Lipid_Rafts PUFAs PUFAs TVB_2640 This compound TVB_2640->FASN TVB_2640->Lipid_Rafts Signaling_Pathways Pro-survival Signaling (PI3K/Akt, Wnt/β-catenin) TVB_2640->Signaling_Pathways Apoptosis Apoptosis TVB_2640->Apoptosis TVB_2640->PUFAs Upregulation Lipid_Rafts->Signaling_Pathways Signaling_Pathways->Cell_Proliferation Lipid_Peroxidation Lipid Peroxidation PUFAs->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Caption: The FASN signaling pathway and points of intervention by this compound.

Troubleshooting_Workflow Start Unexpected Result with this compound Q_Viability Paradoxical Cell Viability? Start->Q_Viability A_Lipid_Depletion Perform Viability Assay in Lipid-Depleted Medium Q_Viability->A_Lipid_Depletion Yes Q_Lipidomics Unexpected Lipid Profile? Q_Viability->Q_Lipidomics No Analyze_Signaling Analyze Pro-survival Signaling Pathways (Western Blot) A_Lipid_Depletion->Analyze_Signaling A_Ferroptosis Assess Ferroptosis Markers (e.g., C11-BODIPY) Q_Lipidomics->A_Ferroptosis Yes Q_InVivo In Vitro/In Vivo Discrepancy? Q_Lipidomics->Q_InVivo No Refine_Hypothesis Refine Hypothesis & Experimental Design A_Ferroptosis->Refine_Hypothesis A_PKPD Review PK/PD Data & Consider Combination Therapy Q_InVivo->A_PKPD Yes Q_InVivo->Refine_Hypothesis No A_PKPD->Refine_Hypothesis Analyze_Signaling->Refine_Hypothesis

Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.

We trust this technical support center will be a valuable asset in your research endeavors with this compound. For further inquiries, please do not hesitate to contact our technical support team.

References

TVB-2640 stability in long-term cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the FASN inhibitor, TVB-2640 (Denifanstat). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in long-term cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to help you overcome challenges and obtain consistent, reliable results.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store this compound stock solutions?

A1: Proper preparation and storage of this compound are critical for maintaining its activity.

  • Solvent: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions (e.g., 10-50 mM). DMSO is hygroscopic (absorbs moisture), and water can compromise the long-term stability of the compound.

  • Storage Temperature: Store the DMSO stock solution at -20°C or -80°C for long-term stability. Vendor datasheets suggest stability for at least one year at -20°C and up to two years at -80°C when protected from light.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

  • Working Solutions: When preparing working solutions for your experiment, dilute the DMSO stock in pre-warmed (37°C) cell culture medium and vortex thoroughly. It is common for hydrophobic compounds to temporarily precipitate when diluted into an aqueous medium; warming and vortexing can help redissolve the compound. Always visually inspect the medium for precipitation before adding it to your cells.

Q2: How stable is this compound in cell culture medium at 37°C?

A2: While specific public data on the half-life of this compound in cell culture media is limited, its stability is sufficient for multi-day experiments. The in vivo half-life in humans has been reported to be approximately 10-13 hours, which suggests that its concentration in in vitro systems will also decrease over time due to metabolic activity and chemical degradation.[1] For long-term experiments (beyond 24 hours), it is crucial to replenish the compound regularly to maintain a consistent effective concentration.

Q3: How often should I replace the media and re-supplement with this compound in a long-term experiment?

A3: Based on the compound's known in vivo half-life and general best practices for cell culture, it is recommended to perform a full media change and re-supplement with freshly diluted this compound every 48 to 72 hours. This frequency helps to ensure a stable compound concentration and also replenishes essential nutrients for the cells, removing metabolic waste. For experiments lasting several days or weeks, this is a critical step for reproducibility.[2]

Q4: I am observing inconsistent results between experiments. What could be the cause?

A4: Inconsistent results with small molecule inhibitors like this compound can stem from several factors. Key areas to investigate include the integrity of the compound stock solution (see Q1), variability in cell seeding density, cell health and passage number, and inconsistent timing of media changes and compound replenishment. Mycoplasma contamination is also a common cause of experimental variability and should be ruled out.

Q5: My cells seem to be developing resistance to this compound over time. Is this expected?

A5: In long-term culture, cancer cells can develop resistance to therapeutic agents through various biological mechanisms. This is a known phenomenon and may not be related to compound instability.[3] Potential mechanisms include the upregulation of compensatory signaling pathways.[2] If you suspect resistance, it is important to first rule out issues with compound stability and experimental protocol.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Observed Problem Potential Cause Recommended Solution
Low or No Inhibitory Activity 1. Degraded Compound: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Suboptimal Concentration: The IC50 can vary between cell lines. 3. Precipitation: Compound precipitated out of the culture medium.1. Prepare fresh stock solutions from solid powder. Aliquot and store properly at -80°C. 2. Perform a dose-response (IC50) experiment for your specific cell line and desired time point. 3. Ensure the final DMSO concentration is low (typically ≤0.1%) to maintain solubility. Pre-warm media and vortex vigorously upon dilution.
High Variability Between Replicates 1. Uneven Cell Seeding: Inconsistent cell numbers per well. 2. Edge Effects: Wells on the perimeter of the plate are prone to evaporation. 3. Inaccurate Pipetting: Errors in dispensing the compound.1. Ensure a homogenous single-cell suspension before plating. 2. Avoid using the outer wells of the plate for experimental conditions; fill them with sterile PBS or media instead. 3. Use calibrated pipettes and change tips between concentrations. Prepare a master mix for each condition where possible.
Loss of Efficacy in Long-Term Assay (>72h) 1. Compound Degradation/Metabolism: The effective concentration of this compound is decreasing over time in the 37°C incubator. 2. Cellular Resistance: Cells are adapting and upregulating compensatory pathways.1. Implement a strict schedule of media changes with fresh compound replenishment every 48-72 hours. 2. Confirm compound stability is not the issue. If results are consistent with replenishment, investigate potential biological resistance mechanisms (e.g., via Western blot for pathway markers).
Unexpected Cytotoxicity at Low Concentrations 1. Solvent Toxicity: Final DMSO concentration is too high. 2. Cell Line Sensitivity: The specific cell line is highly sensitive to FASN inhibition. 3. Contamination: Mycoplasma or bacterial contamination stressing the cells.1. Ensure the final DMSO concentration in the media does not exceed 0.5%, and ideally is ≤0.1%. Run a vehicle control (media + same % DMSO) to confirm. 2. Re-run a detailed dose-response curve starting from very low (e.g., nanomolar) concentrations. 3. Regularly test cell stocks for mycoplasma contamination.

Data & Protocols

Illustrative Stability Data

While precise experimental data for this compound's stability in culture is not publicly available, the following table provides an example of how such data would be presented. Researchers should perform their own stability assessments if precise quantification is needed.

Time in Culture (37°C)% Remaining this compound (Hypothetical)Recommendation
0 hours100%-
24 hours85%Monitor effect
48 hours60%Replenish Compound
72 hours35%Replenish Compound
96 hours<20%-
Protocol: Long-Term (7-Day) Cell Viability Assay

This protocol outlines a standard method for assessing the long-term effect of this compound on cell proliferation or viability.

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Prepare a single-cell suspension in your desired culture medium.

    • Seed cells into a 96-well plate at a predetermined optimal density that allows for logarithmic growth over the 7-day period without reaching over-confluence.

    • Allow cells to adhere and recover for 18-24 hours in a 37°C, 5% CO₂ incubator.

  • Compound Preparation and Initial Treatment (Day 0):

    • Prepare serial dilutions of this compound in pre-warmed culture medium from your DMSO stock solution. Also prepare a vehicle control medium containing the same final concentration of DMSO.

    • Carefully remove the medium from the wells.

    • Add 100 µL of the appropriate this compound dilution or vehicle control to each well.

  • Compound Replenishment (Day 2, Day 4, Day 6):

    • At each time point (e.g., 48, 96, and 144 hours post-initial treatment), carefully aspirate all the medium from the wells.

    • Replace it with 100 µL of freshly prepared medium containing the appropriate concentration of this compound or vehicle. This step is critical to maintain a steady-state concentration of the inhibitor.

  • Endpoint Measurement (Day 7):

    • At the end of the 7-day period, assess cell viability using your preferred method (e.g., CellTiter-Glo®, PrestoBlue™, or crystal violet staining) according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the results to the vehicle-treated control wells.

    • Plot the dose-response curve to determine the IC50 value for the 7-day time point.

Visualizations

Signaling & Experimental Diagrams

The following diagrams illustrate the mechanism of action of this compound and key experimental workflows.

FASN_Pathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FASN Fatty Acid Synthase (FASN) MalonylCoA->FASN Palmitate Palmitate (C16:0) FASN->Palmitate De Novo Lipogenesis Lipids Complex Lipids (for membranes, signaling) Palmitate->Lipids TVB2640 This compound TVB2640->FASN

Caption: Mechanism of this compound action on the De Novo Lipogenesis pathway.

Workflow start Day -1: Seed Cells treat Day 0: Add this compound & Vehicle Control start->treat incubate1 Incubate 48h treat->incubate1 change1 Day 2: Full Media Change + Fresh this compound incubate1->change1 incubate2 Incubate 48h change1->incubate2 change2 Day 4: Full Media Change + Fresh this compound incubate2->change2 incubate_final Incubate 72h change2->incubate_final endpoint Day 7: Endpoint Assay (e.g., Viability) incubate_final->endpoint

Caption: Workflow for a 7-day cell culture experiment with this compound.

Troubleshooting start Inconsistent Results Observed check_compound Is the compound stock prepared and stored correctly? start->check_compound sol_yes Prepare fresh stock. Aliquot & store at -80°C. check_compound->sol_yes No check_protocol Is the replenishment protocol being followed consistently? check_compound->check_protocol Yes end_node Issue likely resolved. sol_yes->end_node proto_yes Standardize media change timing (e.g., every 48h). check_protocol->proto_yes No check_cells Are cell health, density, & passage number consistent? check_protocol->check_cells Yes proto_yes->end_node cells_yes Use low passage cells. Optimize seeding density. check_cells->cells_yes No check_cells->end_node Yes cells_yes->end_node

References

Addressing skin and ocular toxicities of TVB-2640 in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing TVB-2640 (Denifanstat) in animal models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential skin and ocular toxicities that may be encountered during your experiments. The information is based on the known mechanism of action of this compound and clinical observations in humans, adapted for a preclinical research context.

I. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to potential toxicities?

A1: this compound is a potent and selective inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo lipogenesis pathway.[1] This pathway is responsible for the synthesis of palmitate, a saturated fatty acid that is a crucial building block for more complex lipids. These lipids are essential for various cellular functions, including membrane formation, energy storage, and signaling.

Cancer cells often exhibit upregulated FASN activity to support their rapid proliferation. By inhibiting FASN, this compound aims to disrupt these processes in tumor cells. However, normal cells in certain tissues, such as the skin and eyes, also rely on a baseline level of fatty acid synthesis for maintaining their structure and function. Inhibition of this process can lead to the observed toxicities.

Q2: What are the most commonly reported skin and ocular toxicities in clinical studies with this compound?

A2: Clinical trials of this compound have reported a predictable and manageable safety profile, with the most common adverse events being non-serious, reversible effects on the skin and eyes.[2][3][4] These include:

  • Skin: Alopecia (hair loss), palmar-plantar erythrodysesthesia (PPE) or hand-foot syndrome, dry skin, and rash.

  • Ocular: Dry eyes, blurred vision, and meibomian gland dysfunction.

Q3: Are these toxicities expected to be similar in animal models?

A3: While specific preclinical toxicology data for this compound in animal models is not extensively published, it is reasonable to anticipate similar on-target toxicities. The fundamental role of fatty acid synthesis in maintaining the integrity of the skin and ocular surface is conserved across species. Researchers should be vigilant for clinical signs corresponding to the human-observed adverse events in their animal models.

Q4: At what dose levels should I expect to see these toxicities in my animal models?

A4: Dose-dependent toxicities will vary based on the animal species, strain, and individual sensitivity. It is crucial to conduct a dose-range finding study to establish the maximum tolerated dose (MTD) and to characterize the dose-response relationship for both efficacy and toxicity in your specific model. In a first-in-human study, dose-limiting toxicities were reversible skin and ocular effects.[2]

II. Troubleshooting Guides

Troubleshooting Skin Toxicities
Observed Issue in Animal Model Potential Cause Recommended Action / Monitoring
Alopecia / Hair Loss Inhibition of FASN may disrupt the lipid metabolism required for hair follicle integrity and growth.- Document the onset, pattern, and severity of hair loss. - Consider dose reduction or intermittent dosing schedules. - Ensure the animal's environment is temperature-controlled to prevent heat loss.
Erythema, swelling, and/or peeling of paws (resembling PPE) FASN inhibition can lead to inflammation and damage to the skin, particularly in areas of high friction or pressure.- Regularly inspect the paws for any signs of redness, swelling, or peeling. - Provide soft bedding to minimize pressure on the paws. - If severe, consult with a veterinarian about potential topical treatments to soothe the affected areas. Consider dose modification.
Dry, flaky skin (Xerosis) Reduced lipid synthesis can compromise the skin's barrier function, leading to increased transepidermal water loss.- Monitor the overall skin condition of the animals. - Ensure adequate hydration. - For localized dryness, a veterinarian may suggest emollients suitable for the species.
Troubleshooting Ocular Toxicities
Observed Issue in Animal Model Potential Cause Recommended Action / Monitoring
Excessive blinking, squinting, or eye rubbing FASN is involved in the production of meibum, the lipid component of the tear film that prevents evaporation. Inhibition can lead to dry eye syndrome.- Perform regular visual inspection of the eyes for signs of irritation. - A veterinarian may recommend the use of artificial tear lubricants. - Monitor for any discharge or signs of secondary infection.
Corneal opacity or cloudiness Severe dry eye or direct toxicity to the corneal epithelium can lead to more significant ocular surface damage.- This is a significant adverse finding and requires immediate attention. - The animal should be assessed by a veterinarian. - Dose reduction or cessation of treatment is strongly recommended.

III. Data Presentation

Table 1: Summary of Common Treatment-Emergent Adverse Events (TEAEs) with this compound Monotherapy in a First-in-Human Study

Adverse EventFrequency
Alopecia61%
Palmar-Plantar Erythrodysesthesia (PPE) Syndrome46%
Fatigue37%
Decreased Appetite26%
Dry Skin22%

Data from a first-in-human dose-escalation study of this compound.

IV. Experimental Protocols

Protocol 1: General Monitoring for Skin and Ocular Toxicities in Rodent Models

  • Baseline Assessment: Before initiating treatment with this compound, perform a thorough examination of the skin, fur, and eyes of each animal. Document any pre-existing conditions.

  • Daily Observations: Conduct daily visual inspections of all animals. Pay close attention to:

    • Skin and Fur: Look for any signs of hair loss, redness, flaking, or lesions. Check the paws for any erythema, swelling, or peeling.

    • Eyes: Observe for signs of irritation, such as squinting, excessive blinking, or discharge. Note any cloudiness of the cornea.

  • Weekly Detailed Examination: Once a week, perform a more detailed examination, which may include:

    • Gently parting the fur to inspect the underlying skin.

    • Using a magnifying lens for a closer look at the paws and periocular area.

    • A veterinarian may perform a Schirmer tear test to quantify tear production if dry eye is suspected.

  • Scoring and Documentation: Use a standardized scoring system (e.g., a scale of 0-4 for severity) to document any observed toxicities. This will allow for quantitative analysis of the dose-response relationship.

  • Intervention: If significant toxicities are observed, consult the troubleshooting guides above and consider dose modifications as per your experimental design and institutional animal care and use committee (IACUC) guidelines.

V. Visualizations

FASN_Inhibition_Toxicity_Pathway cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect cluster_tissue_impact Tissue Impact cluster_toxicities Observed Toxicities TVB2640 This compound FASN Fatty Acid Synthase (FASN) TVB2640->FASN Inhibits DNL De Novo Lipogenesis Palmitate Palmitate Synthesis DNL->Palmitate Decreased Lipid_Metabolism Altered Lipid Metabolism in Skin & Ocular Tissues Palmitate->Lipid_Metabolism Skin_Toxicity Skin Toxicities (Alopecia, PPE, Dryness) Lipid_Metabolism->Skin_Toxicity Ocular_Toxicity Ocular Toxicities (Dry Eye, MGD) Lipid_Metabolism->Ocular_Toxicity

Caption: Proposed mechanism of this compound-induced skin and ocular toxicities.

experimental_workflow start Start Experiment baseline Baseline Assessment (Skin, Fur, Eyes) start->baseline treatment Administer this compound (or vehicle control) baseline->treatment daily_obs Daily Visual Observation treatment->daily_obs weekly_exam Weekly Detailed Examination daily_obs->weekly_exam data Score and Document Findings weekly_exam->data decision Significant Toxicity? data->decision end End of Study decision->end No intervention Consult Troubleshooting Guide & Consider Dose Modification decision->intervention Yes intervention->daily_obs

Caption: General experimental workflow for monitoring toxicities.

References

Troubleshooting TVB-2640 combination therapy antagonism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering unexpected antagonistic interactions when using the FASN inhibitor TVB-2640 in combination with other therapeutic agents.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as denifanstat, is a potent and selective, first-in-class, oral inhibitor of fatty acid synthase (FASN). FASN is the key enzyme responsible for the de novo synthesis of palmitate, a process that is often upregulated in cancer cells to support rapid growth and survival.[1][2] By inhibiting FASN, this compound disrupts lipid metabolism, which can lead to cell cycle arrest and apoptosis in cancer cells.[1]

Q2: Why is this compound being explored in combination therapies?

A2: The rationale for using this compound in combination therapies is to enhance anti-tumor efficacy. By targeting a key metabolic pathway that cancer cells rely on, this compound can potentially sensitize them to the effects of other anticancer agents, such as chemotherapy or targeted therapies.[1][3] The goal is often to achieve a synergistic or additive effect, where the combination is more effective than either drug alone.

Q3: What does "antagonism" mean in the context of combination therapy?

A3: Antagonism occurs when the combined effect of two or more drugs is less than the sum of their individual effects. In an experimental setting, this might manifest as a higher cell viability or lower apoptosis rate in the combination group compared to what would be expected based on the activity of the single agents.

Q4: Is antagonism with this compound a commonly reported issue?

A4: The published literature predominantly focuses on the synergistic or additive effects of this compound with other agents.[4] However, antagonistic interactions are a potential risk with any combination therapy and can arise from various complex biological interactions. This guide is designed to help you troubleshoot such unexpected outcomes.

Part 2: Troubleshooting Guide for a Hypothetical Antagonism Scenario

This guide is based on a common research scenario: A researcher observes an antagonistic interaction between this compound and a microtubule-stabilizing agent (e.g., a taxane) in a cancer cell line, as measured by a cell viability assay.

Issue 1: My cell viability assay (e.g., MTT, CellTiter-Glo) shows that the combination of this compound and a taxane is less effective at killing cancer cells than the taxane alone at certain concentrations. Why could this be happening?

Possible Cause: Cell Cycle Arrest Interference.

  • Explanation: Many microtubule-stabilizing agents, like taxanes, are most effective during the G2/M phase of the cell cycle, where they interfere with mitosis. FASN inhibition with this compound has been shown to induce cell cycle arrest, often in the G1 or S phase.[1][5] If this compound causes a potent G1/S arrest, fewer cells will progress to the G2/M phase, reducing the number of cells susceptible to the taxane's primary mechanism of action. This can result in an antagonistic outcome.

Troubleshooting Steps:

  • Confirm the results: Repeat the cell viability assay, ensuring accurate dosing and appropriate controls. Use a 2D dose-response matrix to carefully map out the interaction over a wide range of concentrations for both drugs.

  • Perform Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of cells treated with this compound alone, the taxane alone, and the combination.

    • Hypothesis: You will observe a significant accumulation of cells in the G1/S phase with this compound treatment and in the G2/M phase with taxane treatment. In the combination treatment, you may see a dominant G1/S arrest, preventing cells from reaching the G2/M phase.

    • Actionable Insight: If cell cycle arrest is confirmed as the mechanism of antagonism, consider alternative dosing schedules.

  • Investigate Sequential Dosing: Instead of simultaneous administration, try a sequential dosing regimen. For example:

    • Treat with the taxane first to induce G2/M arrest, followed by this compound.

    • Treat with this compound for a shorter duration to minimize G1/S arrest before adding the taxane.

G cluster_0 Initial Observation cluster_1 Hypothesis: Cell Cycle Arrest cluster_2 Experimental Validation cluster_3 Potential Solution A Antagonism observed in cell viability assay B This compound causes G1/S arrest A->B D This compound prevents cells from reaching G2/M phase B->D leads to C Taxane requires G2/M phase for efficacy C->D is blocked by E Perform Cell Cycle Analysis (Flow Cytometry) D->E F Analyze single vs. combo treatments G Test Sequential Dosing F->G If hypothesis is confirmed H Taxane first, then this compound G->H I Short this compound pre-treatment G->I

Caption: Workflow for troubleshooting antagonism via cell cycle analysis.

Issue 2: Sequential dosing did not resolve the antagonism. Could other mechanisms be at play?

Possible Cause: Upregulation of Pro-Survival Signaling or Drug Efflux.

  • Explanation: Cancer cells can adapt to metabolic stress by upregulating pro-survival signaling pathways. It is possible that FASN inhibition, while intended to be cytotoxic, paradoxically activates a compensatory survival mechanism that confers resistance to the partner drug. Another possibility is the upregulation of drug efflux pumps (like P-glycoprotein/MDR1) in response to one of the drugs, which could reduce the intracellular concentration of the other.

Troubleshooting Steps:

  • Assess Apoptosis: Quantify apoptosis using an Annexin V/PI staining assay followed by flow cytometry.[6][7] This will provide a more direct measure of cell death than viability assays.

    • Hypothesis: The combination treatment will show a lower percentage of apoptotic cells compared to the single-agent taxane, confirming a reduction in cell death.

    • Actionable Insight: This confirms that the antagonism is occurring at the level of cell death induction.

  • Analyze Key Signaling Pathways: Use Western blotting to examine the phosphorylation status and total protein levels of key nodes in pro-survival pathways (e.g., Akt, ERK, mTOR) and stress-response pathways.

    • Hypothesis: You might observe increased phosphorylation (activation) of a pro-survival protein like Akt in the combination-treated cells compared to single-agent controls.

    • Actionable Insight: If a specific survival pathway is activated, you could consider adding a third agent that inhibits this pathway to create a more effective triplet combination.

  • Evaluate Drug Efflux Pump Expression: Measure the protein levels of common drug efflux pumps (e.g., P-gp/MDR1) via Western blot or their activity using a functional assay (e.g., rhodamine 123 extrusion).

    • Hypothesis: Treatment with this compound or the combination might increase the expression or activity of an efflux pump responsible for transporting the taxane out of the cell.

    • Actionable Insight: If efflux is the issue, consider combination with a known efflux pump inhibitor.

G TVB This compound FASN FASN TVB->FASN inhibits Apoptosis ↑ Apoptosis TVB->Apoptosis induces G1_Arrest G1/S Arrest TVB->G1_Arrest may cause Akt Akt Pathway (Pro-Survival) TVB->Akt may upregulate Palmitate Palmitate Synthesis FASN->Palmitate CellGrowth ↓ Cell Proliferation & Membrane Integrity Palmitate->CellGrowth Taxane Taxane Microtubules Microtubule Stabilization Taxane->Microtubules M_Phase_Arrest G2/M Arrest Microtubules->M_Phase_Arrest M_Phase_Arrest->Apoptosis induces G1_Arrest->M_Phase_Arrest prevents Akt->Apoptosis inhibits

Caption: Potential mechanisms of this compound-mediated antagonism with a taxane.

Part 3: Data Presentation and Interpretation

Effective troubleshooting requires clear data presentation. Below are examples of how to structure your findings.

Table 1: Hypothetical Cell Viability Data (% of Control)

This table illustrates an antagonistic interaction where the combination effect is less than the most active single agent.

ConcentrationThis compound AloneTaxane AloneThis compound + Taxane (Simultaneous)Expected Additive Effect¹Interaction Type
Drug A (Low)90%85%88%76.5%Antagonism
Drug A (High)75%85%80%63.8%Antagonism
Drug B (Low)90%60%70%54.0%Antagonism
Drug B (High)75%60%65%45.0%Antagonism

¹Expected Additive Effect calculated using the Bliss independence model: E_exp = E_A + E_B - (E_A * E_B), where E is the fractional effect (1 - % viability).

Table 2: Hypothetical Cell Cycle Analysis Data (% of Cells in Phase)

This table supports the cell cycle arrest hypothesis.

Treatment% G1 Phase% S Phase% G2/M Phase
Vehicle Control55%20%25%
This compound (High)75% 15%10%
Taxane (High)40%15%45%
Combination72% 18%10%

Data shows the combination treatment results in a G1 arrest similar to this compound alone, preventing accumulation in G2/M as seen with the taxane.

Part 4: Key Experimental Protocols

Protocol 1: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol outlines the steps for preparing cells for cell cycle analysis by flow cytometry.[8][9]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol, ice-cold

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

Procedure:

  • Cell Seeding & Treatment: Seed 1-2 x 10⁶ cells in 6-well plates. Allow them to adhere overnight, then treat with single agents or the combination for the desired time (e.g., 24-48 hours).

  • Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize. Combine all cells for each sample.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 1 mL of cold PBS.

  • Fixation: Resuspend the pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 30 minutes (or up to several days).[8]

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with 1 mL of PBS.

  • Resuspend the cell pellet in 100 µL of RNase A solution and incubate at room temperature for 5 minutes to degrade RNA.[8]

  • Add 400 µL of PI staining solution.[8]

  • Analysis: Incubate in the dark for 15-30 minutes before analyzing on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases.

G A Seed & Treat Cells B Harvest Cells (Adherent + Floating) A->B C Wash with PBS B->C D Fix in 70% Cold Ethanol C->D E Stain with RNase A & PI D->E F Analyze via Flow Cytometry E->F

References

Technical Support Center: Enhancing the Oral Bioavailability of FASN Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with oral Fatty Acid Synthase (FASN) inhibitors. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during preclinical development, with a focus on improving oral bioavailability.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My novel oral FASN inhibitor is showing low and variable exposure in our rat pharmacokinetic (PK) studies. What are the likely causes?

A1: Low and variable oral exposure is a common challenge for many small molecule inhibitors and can stem from several factors. The primary reasons for poor oral bioavailability are often poor aqueous solubility and/or low intestinal permeability.[1][2] Other significant factors include extensive first-pass metabolism in the gut wall or liver and efflux by intestinal transporters like P-glycoprotein (P-gp).[3][4]

To diagnose the issue, a systematic approach is recommended. Start by characterizing the physicochemical properties of your compound and then assess its permeability and metabolic stability.

Q2: How can I systematically investigate the cause of my FASN inhibitor's poor oral bioavailability?

A2: A logical workflow can help pinpoint the rate-limiting step for your compound's absorption. The following diagram outlines a typical troubleshooting workflow.

Troubleshooting Workflow for Poor Oral Bioavailability start Low Oral Bioavailability Observed in vivo solubility Assess Aqueous Solubility (pH 2.0 - 7.4) start->solubility permeability Assess Intestinal Permeability (e.g., Caco-2 Assay) solubility->permeability If solubility is adequate sol_low Solubility-Limited Absorption solubility->sol_low If solubility is low metabolism Assess Metabolic Stability (Microsomes, Hepatocytes) permeability->metabolism If permeability is high perm_low Permeability-Limited Absorption permeability->perm_low If permeability is low efflux Assess P-gp Efflux (Caco-2 with inhibitor) metabolism->efflux If metabolically stable met_high High First-Pass Metabolism metabolism->met_high If metabolically unstable efflux_high High P-gp Efflux efflux->efflux_high If efflux ratio > 2 sol_strat Formulation Strategies: - Particle Size Reduction - Amorphous Solid Dispersions - Lipid-Based Formulations sol_low->sol_strat perm_strat Medicinal Chemistry: - Increase Lipophilicity (logP) - Reduce H-bond donors/acceptors perm_low->perm_strat met_strat Medicinal Chemistry: - Block Metabolic Hotspots - Prodrug Approach met_high->met_strat efflux_strat Medicinal Chemistry: - Modify Structure to Avoid  Transporter Recognition efflux_high->efflux_strat

Troubleshooting workflow for poor oral bioavailability.

Q3: My FASN inhibitor has poor aqueous solubility. What formulation strategies can I employ to improve its oral absorption?

A3: For compounds with solubility-limited absorption, several formulation strategies can be effective. These approaches aim to increase the dissolution rate or present the drug to the gastrointestinal tract in a solubilized form.[5]

  • Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area, which can enhance the dissolution rate.[6] Techniques include micronization and nanomilling.

  • Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix to create an amorphous form can significantly improve its aqueous solubility and dissolution rate.[5] This is often achieved through spray drying or hot-melt extrusion.

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS), such as self-emulsifying drug delivery systems (SEDDS), can improve oral bioavailability by presenting the drug in a solubilized state and facilitating lymphatic absorption.[5]

Q4: The Caco-2 assay suggests my FASN inhibitor has low permeability. What does this indicate and what are the next steps?

A4: A low apparent permeability coefficient (Papp) in a Caco-2 assay typically indicates that the compound will be poorly absorbed across the intestinal epithelium. If the efflux ratio (Papp B-A / Papp A-B) is also high (generally >2), it suggests the compound is a substrate for efflux transporters like P-gp, which actively pump the drug back into the intestinal lumen.

Next steps should involve medicinal chemistry efforts to improve the compound's physicochemical properties to favor better permeability. This could involve optimizing lipophilicity (logP) and reducing the number of hydrogen bond donors and acceptors.

Data Presentation: Comparative Pharmacokinetics of FASN Inhibitors

The following table summarizes available preclinical pharmacokinetic data for various FASN inhibitors. Note that direct comparison should be made with caution as experimental conditions (e.g., species, vehicle, dose) may vary between studies.

FASN InhibitorSpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (F%)Reference
TVB-3166 Mouse100Data not specifiedData not specifiedData not specifiedExcellent[7]
Compound 34 Not specifiedNot specifiedData not specifiedData not specifiedData not specified61%[8]
Fasiglifam RatNot specifiedData not specifiedData not specifiedData not specified76.0%[9]
Fasiglifam DogNot specifiedData not specifiedData not specifiedData not specified92.4%[9]
Matrine Mouse500Data not specifiedData not specifiedData not specified9.0 ± 3.3%[10]

Note: TVB-3166 is a close analog of TVB-2640 (denifanstat), which is noted for its favorable oral bioavailability in clinical trials.

Experimental Protocols

Protocol: Caco-2 Permeability Assay

This protocol provides a general framework for assessing the intestinal permeability of a test compound.

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory.

  • Preparation of Dosing Solutions: Prepare a dosing solution of the FASN inhibitor in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a typical concentration of 10 µM.

  • Transport Experiment (Bidirectional):

    • Apical to Basolateral (A-to-B) Transport: Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B-to-A) Transport: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling and Analysis: At the end of the incubation, take samples from both the donor and receiver chambers. Analyze the concentration of the FASN inhibitor in the samples using a validated analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following formula: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the drug in the donor chamber.

  • Calculation of Efflux Ratio: Calculate the efflux ratio by dividing the Papp (B-to-A) by the Papp (A-to-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Protocol: In Vivo Oral Pharmacokinetic Study in Rats

This protocol outlines a typical single-dose oral PK study in rats.

  • Animal Preparation: Use male Sprague-Dawley or Wistar rats (typically 200-250g). Acclimatize the animals for at least one week before the study. Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Formulation and Dosing:

    • Prepare a formulation of the FASN inhibitor at the desired concentration in a suitable vehicle (e.g., 0.5% methylcellulose in water, PEG400/water).

    • Administer a single oral dose to each rat via oral gavage. The dose volume is typically 5-10 mL/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from a suitable site (e.g., tail vein, saphenous vein) at predetermined time points. A typical sampling schedule might be: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Analysis: Analyze the plasma samples to determine the concentration of the FASN inhibitor using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data to determine key parameters such as:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • t1/2: Elimination half-life.

  • Determination of Oral Bioavailability (F%): To determine the absolute oral bioavailability, a separate group of rats must be administered the FASN inhibitor intravenously (IV). The oral bioavailability is then calculated as: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100

Mandatory Visualizations

FASN Signaling Pathway in Cancer Cells

The inhibition of FASN in cancer cells has multifaceted downstream effects, impacting not only lipid synthesis but also key oncogenic signaling pathways.

FASN Signaling Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effects GrowthFactors Growth Factors (e.g., EGF, HER2) PI3K PI3K GrowthFactors->PI3K AKT AKT PI3K->AKT SREBP1c SREBP-1c AKT->SREBP1c FASN FASN SREBP1c->FASN Upregulates Expression Palmitate Palmitate (Product) FASN->Palmitate Catalyzes FASN_Inhibitor Oral FASN Inhibitor (e.g., this compound) FASN_Inhibitor->FASN Inhibits Cell_Proliferation Cell Proliferation & Survival FASN_Inhibitor->Cell_Proliferation Inhibits Apoptosis Apoptosis FASN_Inhibitor->Apoptosis Induces Lipid_Synthesis Complex Lipid Synthesis (Membranes, Signaling Lipids) Palmitate->Lipid_Synthesis Lipid_Synthesis->Cell_Proliferation

Simplified FASN signaling pathway in cancer cells.
Experimental Workflow: In Vivo Oral PK Study

The following diagram illustrates the key steps in conducting an in vivo oral pharmacokinetic study.

Oral PK Study Workflow prep Animal Preparation (Fasting) dose_po Oral Dosing (PO) prep->dose_po dose_iv Intravenous Dosing (IV) (for F% calculation) prep->dose_iv formulate Formulation Preparation formulate->dose_po formulate->dose_iv sampling Serial Blood Sampling dose_po->sampling dose_iv->sampling plasma Plasma Separation (Centrifugation) sampling->plasma analysis Bioanalysis (LC-MS/MS) plasma->analysis pk_calc Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk_calc bioavailability Calculate Oral Bioavailability (F%) pk_calc->bioavailability Compare PO and IV AUC

Workflow for an in vivo oral pharmacokinetic study.

References

Technical Support Center: Denifanstat Resistance Biomarker Identification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting protocols for identifying potential biomarkers of resistance to denifanstat (also known as TVB-2640), a selective inhibitor of fatty acid synthase (FASN).

Frequently Asked Questions (FAQs)

Q1: What is denifanstat and what is its primary mechanism of action?

A1: Denifanstat is an orally available, small-molecule inhibitor of Fatty Acid Synthase (FASN).[1][2] FASN is the key enzyme responsible for de novo lipogenesis (DNL), the process of synthesizing palmitate, a saturated fatty acid.[1][2][3] In many cancer cells and in liver cells under certain pathological conditions like metabolic dysfunction-associated steatohepatitis (MASH), FASN is overexpressed to meet the high demand for lipids required for membrane synthesis, energy storage, and cell signaling.[1][2][3][4] Denifanstat works by binding to and blocking FASN, thereby inhibiting palmitate production. This action can lead to reduced cancer cell proliferation, induction of apoptosis (programmed cell death), and a decrease in liver fat accumulation, inflammation, and fibrosis.[2][5]

Q2: My cancer cell line is showing decreased sensitivity to denifanstat. What are the potential mechanisms of resistance?

A2: Resistance to FASN inhibitors like denifanstat is a complex process and can arise from several mechanisms. Based on studies of FASN's role in chemoresistance, potential mechanisms include:

  • Metabolic Reprogramming: Cells may bypass the FASN blockade by increasing the uptake of exogenous (external) fatty acids to fulfill their lipid requirements.

  • Upregulation of Parallel Pathways: Activation of alternative signaling pathways that promote cell survival and proliferation, such as the PI3K/Akt pathway, can compensate for the inhibition of FASN.[4]

  • Alterations in Apoptotic Pathways: Resistance can develop through the inhibition of drug-induced apoptosis. For example, FASN overexpression has been shown to inhibit the production of pro-apoptotic molecules like ceramide and tumor necrosis factor-alpha (TNF-α), and to inactivate caspase-8.[6][7][8]

  • Increased Drug Efflux: While not specifically documented for denifanstat, cancer cells can develop resistance by overexpressing drug efflux pumps (e.g., P-glycoprotein) that actively remove the inhibitor from the cell.

  • Target Modification: Although rare for this class of drugs, mutations in the FASN gene could potentially alter the drug-binding site, reducing the efficacy of denifanstat.

Q3: What are the first experimental steps to confirm and characterize denifanstat resistance in my cell line?

A3: The first step is to quantitatively confirm the loss of sensitivity.

  • Dose-Response Curve: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a range of denifanstat concentrations on both the suspected resistant line and the parental (sensitive) line. A rightward shift in the IC50 (half-maximal inhibitory concentration) value for the resistant line confirms resistance.

  • Target Engagement Assay: Confirm that denifanstat is still inhibiting its target. Measure the levels of key metabolites in the DNL pathway. A direct biomarker of denifanstat activity is a reduction in tripalmitin.[9] If tripalmitin levels are not reduced upon treatment in the suspected resistant line, it could point to a drug uptake/efflux issue or target modification.

  • Lipid Profile Analysis: Use lipidomics to compare the overall lipid composition between sensitive and resistant cells, both with and without denifanstat treatment. Look for an increase in the uptake of exogenous lipids in the resistant line.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for denifanstat in our cancer cell line.

Potential Cause Troubleshooting Step
Cell Culture Conditions Ensure consistent cell density at the time of seeding. Verify the passage number, as high-passage cells can exhibit altered phenotypes. Standardize serum concentration and source, as lipids in serum can affect dependency on de novo lipogenesis.
Drug Stability Prepare fresh stock solutions of denifanstat. Store aliquots at the recommended temperature (-20°C or -80°C) and avoid repeated freeze-thaw cycles.
Assay Variability Check for edge effects in microplates. Ensure uniform mixing of reagents and consistent incubation times. Use a positive control (a known sensitive cell line) and a negative control (vehicle only) in every experiment.

Problem 2: No significant reduction in cell viability despite confirming FASN inhibition.

Potential Cause Troubleshooting Step
Metabolic Escape The cells may be compensating by scavenging external lipids. Action: Culture cells in lipid-depleted serum and repeat the viability assay. If sensitivity to denifanstat is restored, this points to lipid uptake as a resistance mechanism.
Activation of Survival Pathways The inhibition of FASN may be triggering pro-survival signaling. Action: Perform a Western blot or proteomic analysis to assess the phosphorylation status of key survival proteins (e.g., Akt, ERK). Consider combination therapy with inhibitors of these pathways.[10]
Cell Cycle Arrest vs. Apoptosis Denifanstat may be causing cytostatic (growth arrest) rather than cytotoxic (cell death) effects. Action: Perform a cell cycle analysis (e.g., by flow cytometry with propidium iodide staining) and an apoptosis assay (e.g., Annexin V/PI staining) to distinguish between these outcomes.

Key Experimental Protocols

Protocol 1: Western Blot for FASN and Pro-Survival Signaling Proteins
  • Cell Lysis: Treat sensitive and resistant cells with denifanstat or vehicle for 24-48 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and run until adequate separation is achieved.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-FASN, anti-p-Akt, anti-Akt, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity relative to a loading control (e.g., GAPDH).

Protocol 2: qRT-PCR for Gene Expression Analysis
  • RNA Extraction: Treat cells as in Protocol 1. Extract total RNA using a commercial kit (e.g., RNeasy).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for target genes (e.g., FASN, SREBF1, genes related to fatty acid transporters like CD36) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Data Presentation

Table 1: Example IC50 Values for Denifanstat in Sensitive vs. Resistant Cell Lines

Cell LineConditionDenifanstat IC50 (µM)Fold Resistance
Parental LineStandard Media0.51.0
Resistant LineStandard Media5.010.0
Resistant LineLipid-Depleted Media1.22.4

Table 2: Hypothetical Gene Expression Changes in Resistant Cells (Fold Change vs. Parental)

GeneFunctionFold Change (qRT-PCR)
FASNFatty Acid Synthase1.2
SREBF1FASN Transcription Factor1.5
CD36Fatty Acid Transporter8.5
ACSL1Fatty Acid Activation6.2

Visualizations

Signaling Pathways and Workflows

Denifanstat_Mechanism cluster_input cluster_pathway De Novo Lipogenesis cluster_output Glucose Glucose Citrate Citrate Glucose->Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FASN FASN (Fatty Acid Synthase) MalonylCoA->FASN Palmitate Palmitate FASN->Palmitate Lipids Complex Lipids (Membranes, Signaling) Palmitate->Lipids Proliferation Cell Proliferation & Survival Lipids->Proliferation Denifanstat Denifanstat Denifanstat->FASN

Caption: Mechanism of action for denifanstat via inhibition of FASN.

Resistance_Mechanisms FASN_Inhibition Denifanstat Inhibits FASN Reduced_DNL Reduced De Novo Lipogenesis (DNL) FASN_Inhibition->Reduced_DNL Cell_Stress Cellular Stress / Apoptosis Reduced_DNL->Cell_Stress Survival Resistant Cell Survival & Proliferation Cell_Stress->Survival Blocked by Resistance Uptake Increased Exogenous Fatty Acid Uptake (e.g., via CD36) Uptake->Survival Bypass Activation of Pro-Survival Signaling (e.g., PI3K/Akt) Bypass->Survival Apoptosis_Block Inhibition of Apoptosis (e.g., ↓Ceramide, ↓TNF-α) Apoptosis_Block->Survival

Caption: Potential mechanisms of acquired resistance to denifanstat.

Experimental_Workflow cluster_tests Biomarker Discovery Experiments start Observation: Decreased Sensitivity to Denifanstat confirm 1. Confirm Resistance (Dose-Response Curve, IC50 Shift) start->confirm generate 2. Generate Resistant Cell Line (Long-term dose escalation) confirm->generate hypothesis 3. Hypothesis Testing generate->hypothesis genomics Genomics / Transcriptomics (qRT-PCR, RNA-Seq) - FASN, SREBF1, CD36 hypothesis->genomics proteomics Proteomics (Western Blot, Mass Spec) - p-Akt, Caspase-8 hypothesis->proteomics metabolomics Metabolomics / Lipidomics - Exogenous Lipid Uptake - Palmitate/Ceramide levels hypothesis->metabolomics analysis 4. Data Integration & Analysis genomics->analysis proteomics->analysis metabolomics->analysis validation 5. Biomarker Validation (e.g., Gene knockdown/overexpression) analysis->validation

Caption: Workflow for identifying denifanstat resistance biomarkers.

References

Cell line-specific responses to TVB-2640 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TVB-2640 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as denifanstat, is an orally bioavailable, potent, and reversible inhibitor of Fatty Acid Synthase (FASN).[1] FASN is a key enzyme in the de novo lipogenesis pathway, responsible for the synthesis of palmitate, a saturated fatty acid. In many cancer cells, FASN is overexpressed and plays a crucial role in providing lipids for membrane formation, energy storage, and signaling molecules.[1] By inhibiting FASN, this compound disrupts these processes, leading to a reduction in cell proliferation, induction of apoptosis, and inhibition of tumor growth.

Q2: In which cancer types and cell lines has this compound shown activity?

This compound has been investigated in a variety of solid tumors, including breast, ovarian, prostate, colon, and non-small cell lung cancer (NSCLC).[1][2] Clinical trials have also explored its efficacy in high-grade astrocytoma.[3] Preclinical studies have demonstrated its activity in a range of cancer cell lines. For instance, KRAS-mutant NSCLC cell lines have shown greater sensitivity to FASN inhibitors compared to KRAS wild-type cells.[4]

Q3: What are the expected effects of this compound on cellular metabolism?

This compound treatment leads to a significant reduction in de novo lipogenesis.[5][6] This can be observed through a decrease in the levels of palmitate and other downstream lipids.[7] In some cases, treatment can lead to an accumulation of polyunsaturated fatty acids (PUFAs), which may contribute to cell death via ferroptosis.[4] A study in males with metabolic abnormalities showed that this compound reduced fasting de novo lipogenesis by up to 90%.[5][6]

Q4: How does this compound induce apoptosis in cancer cells?

Inhibition of FASN by this compound disrupts the lipid composition of cellular membranes, which can in turn affect the integrity of signaling platforms and lead to the induction of apoptosis.[7] This is often characterized by an increase in markers like Annexin V staining and cleavage of PARP.[7] For example, treatment of lung (CALU-6) and prostate (22Rv1) tumor cells with a this compound surrogate, TVB-3166, resulted in a 4-5 fold increase in Annexin V staining.[7]

Troubleshooting Guide

IssuePossible CauseRecommendation
Low or no observed cytotoxicity in a sensitive cell line Suboptimal drug concentration: The IC50 can vary significantly between cell lines.Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Refer to the quantitative data table below for reported IC50 values in various cell lines as a starting point.
Presence of exogenous lipids: The cell culture medium may contain high levels of lipids that can be taken up by the cells, bypassing their dependency on de novo fatty acid synthesis.Consider using a lipid-depleted serum or a serum-free medium for your experiments to enhance the effects of this compound. The addition of exogenous palmitate has been shown to rescue cells from this compound-induced cell death.[7]
Inconsistent results between experiments Drug stability and storage: Improper storage of this compound can lead to degradation and loss of activity.Store this compound as recommended by the manufacturer, typically as a stock solution in DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Cell culture conditions: Variations in cell density, passage number, or media composition can affect cellular response.Maintain consistent cell culture practices. Ensure cells are in the logarithmic growth phase at the start of the experiment.
Difficulty in detecting FASN by Western Blot Low protein expression: FASN expression levels can vary between cell lines.Ensure you are loading a sufficient amount of protein (typically 20-40 µg of total cell lysate). Use a positive control cell line known to express high levels of FASN (e.g., many breast cancer cell lines).
Antibody issues: The primary antibody may not be optimal for detecting the target protein.Use a validated antibody for FASN. Refer to the manufacturer's datasheet for recommended dilutions and blocking conditions. A common protocol involves using a primary antibody overnight at 4°C followed by an HRP-conjugated secondary antibody.[8]

Quantitative Data

Table 1: Cell Line-Specific Responses to FASN Inhibitors (this compound and analogs)

Cell LineCancer TypeCompoundIC50 (µM)AssayReference
CALU-6Non-Small Cell Lung CancerTVB-31660.10CellTiter-Glo[7]
LNCaP-LN3Prostate CancerTVB-3166~50WST-1[9]
BT-474Breast CancerThis compoundNot specifiedMetabolomics[10]
MDA-MB-231-BRTriple-Negative Breast CancerThis compound>10 (minimal impact on viability)5-day screening assay[11]

Table 2: Effects of this compound on Lipid Metabolism and Apoptosis

ParameterCell Line/SystemTreatmentEffectReference
De Novo LipogenesisMales with metabolic abnormalities50-150 mg/day this compound for 10 daysUp to 90% reduction in fasting DNL[5][6]
Apoptosis (Annexin V staining)CALU-6 (Lung Cancer)TVB-31664-5 fold increase[7]
Apoptosis (Annexin V staining)22Rv1 (Prostate Cancer)TVB-31664-5 fold increase[7]
Spheroid OutgrowthTNBC cell lines1 µM this compoundSignificantly reduced[11]

Experimental Protocols

Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Assay: Allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC50 value using a non-linear regression curve fit.

Western Blot for FASN Expression
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room temperature.[8]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against FASN (diluted in blocking buffer) overnight at 4°C with gentle agitation.[8]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control such as GAPDH or β-actin.

Lipidomics Analysis
  • Sample Collection: After this compound treatment, wash cells with cold PBS and quench metabolism by adding ice-cold methanol. Scrape the cells and collect them.

  • Lipid Extraction: Perform a lipid extraction using a method such as the Bligh-Dyer or a methyl-tert-butyl ether (MTBE) based protocol.

  • LC-MS/MS Analysis: Analyze the lipid extracts using liquid chromatography-mass spectrometry (LC-MS/MS). This will allow for the identification and quantification of different lipid species.

  • Data Analysis: Process the raw data using specialized software to identify and quantify lipid species. Perform statistical analysis to identify significant changes in the lipid profiles between control and treated samples.

Visualizations

FASN_Signaling_Pathway cluster_upstream Upstream Regulation cluster_fasn FASN-Mediated Lipogenesis cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K/Akt/mTOR PI3K/Akt/mTOR Growth Factors->PI3K/Akt/mTOR Sterol Regulatory Element-Binding Proteins (SREBPs) Sterol Regulatory Element-Binding Proteins (SREBPs) FASN Gene Transcription FASN Gene Transcription Sterol Regulatory Element-Binding Proteins (SREBPs)->FASN Gene Transcription FASN Protein FASN Protein FASN Gene Transcription->FASN Protein Acetyl-CoA Acetyl-CoA Acetyl-CoA->FASN Protein Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN Protein NADPH NADPH NADPH->FASN Protein Palmitate Palmitate FASN Protein->Palmitate Apoptosis Apoptosis FASN Protein->Apoptosis Inhibition of FASN leads to Lipid Synthesis\n(Membranes, Signaling Lipids) Lipid Synthesis (Membranes, Signaling Lipids) Palmitate->Lipid Synthesis\n(Membranes, Signaling Lipids) This compound This compound This compound->FASN Protein Inhibition Cell Proliferation Cell Proliferation Lipid Synthesis\n(Membranes, Signaling Lipids)->Cell Proliferation Cell Survival Cell Survival Lipid Synthesis\n(Membranes, Signaling Lipids)->Cell Survival

Caption: FASN signaling pathway and the inhibitory effect of this compound.

Experimental_Workflow_TVB2640 cluster_setup Experiment Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Cell Culture Cell Culture Drug Treatment\n(this compound vs. Vehicle) Drug Treatment (this compound vs. Vehicle) Cell Culture->Drug Treatment\n(this compound vs. Vehicle) Cell Viability Assay Cell Viability Assay Drug Treatment\n(this compound vs. Vehicle)->Cell Viability Assay Western Blot Western Blot Drug Treatment\n(this compound vs. Vehicle)->Western Blot Lipidomics Lipidomics Drug Treatment\n(this compound vs. Vehicle)->Lipidomics Apoptosis Assay Apoptosis Assay Drug Treatment\n(this compound vs. Vehicle)->Apoptosis Assay IC50 Determination IC50 Determination Cell Viability Assay->IC50 Determination Protein Expression Analysis Protein Expression Analysis Western Blot->Protein Expression Analysis Lipid Profile Changes Lipid Profile Changes Lipidomics->Lipid Profile Changes Quantification of Apoptosis Quantification of Apoptosis Apoptosis Assay->Quantification of Apoptosis

Caption: General experimental workflow for studying this compound effects.

References

Validation & Comparative

A Comparative Guide to FASN Inhibitors in Oncology Research: TVB-2640 vs. The Field

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of metabolic targets in oncology has seen a significant surge in interest, with Fatty Acid Synthase (FASN) emerging as a key player in tumor cell survival and proliferation. This guide provides an objective comparison of TVB-2640 (also known as denifanstat), a first-in-class FASN inhibitor, with other notable FASN inhibitors in oncology research. We present a synthesis of preclinical and clinical data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to aid researchers in their evaluation of these therapeutic agents.

Introduction to FASN in Oncology

Fatty Acid Synthase is the central enzyme in the de novo lipogenesis pathway, responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA. While FASN activity is generally low in most normal adult tissues, which primarily rely on dietary lipids, it is markedly upregulated in a wide array of cancers. This metabolic reprogramming provides cancer cells with a steady supply of fatty acids essential for rapid membrane biosynthesis, energy storage, and the generation of signaling molecules, thereby supporting uncontrolled proliferation and conferring resistance to apoptosis.[1] The dependence of tumor cells on FASN-mediated lipogenesis makes it an attractive therapeutic target.

Mechanism of Action of FASN Inhibitors

FASN inhibitors exert their anti-neoplastic effects by binding to and blocking the enzymatic activity of FASN. This leads to a depletion of downstream lipid products, primarily palmitate, which in turn disrupts various cellular processes critical for cancer cell survival. The consequences of FASN inhibition include:

  • Inhibition of Membrane Synthesis: Reduced availability of fatty acids hampers the formation of new cell membranes required for rapidly dividing cells.

  • Induction of Apoptosis: The accumulation of the FASN substrate malonyl-CoA and the depletion of downstream products can trigger programmed cell death.[2]

  • Alteration of Signaling Pathways: FASN inhibition has been shown to impact key oncogenic signaling pathways, including PI3K/Akt/mTOR and Wnt/β-catenin.[2][3]

Comparative Analysis of FASN Inhibitors

This section provides a comparative overview of this compound and other FASN inhibitors, focusing on their biochemical potency, preclinical efficacy in various cancer models, and clinical development status.

Biochemical Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available IC50 values for various FASN inhibitors. It is important to note that these values can vary depending on the assay conditions and the specific form of the enzyme or cell line used.

InhibitorTargetIC50 ValueReference
This compound (Denifanstat) FASN~0.052 µM[4]
TVB-3166 FASN-[2]
TVB-3664 FASN (human cell palmitate synthesis)0.018 µM[5]
Cerulenin FASN5.55 µg/mL (in U-87MG cells)
C75 FASN35 µM (in PC3 cells)
Orlistat FASN277.9 µM (in LN229 cells)[6]

Note: Direct head-to-head comparative studies in the same assays are limited. The provided values are collated from different sources.

Preclinical Efficacy

The anti-tumor activity of FASN inhibitors has been evaluated in a range of preclinical models, including cancer cell lines and xenografts. The following tables summarize key findings for this compound and its analogs, as well as earlier-generation inhibitors.

Table 2: Preclinical Efficacy of this compound and Analogs in Xenograft Models

InhibitorCancer ModelDosingTumor Growth Inhibition (TGI)Reference
This compound/TVB-3166 COLO-205, HCT-116 (Colon Adenocarcinoma)Once daily oral dosingSignificant inhibition[7]
TVB-3166 PANC-1 (Pancreatic Cancer)30-100 mg/kg19-57%[2]
TVB-3166 Non-small-cell lung patient-derived xenograft-Significant inhibition[2]
TVB-3664 Colorectal Cancer Patient-Derived Xenografts (PDX)-Significant response in 30% of cases[3]
TVB-3664 sgPTEN/c-MET mouse HCC model-Significantly reduced HCC growth[8]
TVB-3664 c-MYC-driven HCC modelIn combination with sorafenib or cabozantinibImproved therapeutic efficacy[8]

Table 3: Preclinical Efficacy of Other FASN Inhibitors

InhibitorCancer ModelKey FindingsReference
Cerulenin Ovarian Cancer XenograftDelayed disease progression
C75 Prostate and Breast Carcinoma XenograftsEffectively inhibited tumor growth
Orlistat Prostate and Breast Carcinoma XenograftsEffectively inhibited tumor growth
Clinical Development

This compound is the most clinically advanced FASN inhibitor in oncology. The following table summarizes key clinical trial results for this compound as both a monotherapy and in combination with other agents.

Table 4: Clinical Trial Results for this compound (Denifanstat)

Trial PhaseCancer TypeTreatmentObjective Response Rate (ORR) / Disease Control Rate (DCR)Reference
Phase IAdvanced Solid TumorsMonotherapyDCR: 42%
Phase IAdvanced Solid TumorsCombination with PaclitaxelPR: 11%, DCR: 70%
Phase IIRecurrent High-Grade AstrocytomaCombination with BevacizumabORR: 56% (17% CR, 39% PR)

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms and methodologies involved in FASN inhibitor research, the following diagrams illustrate the FASN signaling pathway and a typical experimental workflow for evaluating these compounds.

FASN_Signaling_Pathway cluster_upstream Upstream Regulation cluster_fasn De Novo Lipogenesis cluster_downstream Downstream Effects in Cancer cluster_inhibitors FASN Inhibitors Growth Factors (EGF, IGF-1) Growth Factors (EGF, IGF-1) PI3K/Akt/mTOR PI3K/Akt/mTOR Growth Factors (EGF, IGF-1)->PI3K/Akt/mTOR SREBP-1c SREBP-1c PI3K/Akt/mTOR->SREBP-1c activates Steroids Steroids Steroids->SREBP-1c FASN FASN SREBP-1c->FASN upregulates transcription Acetyl-CoA Acetyl-CoA Acetyl-CoA->FASN Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN Palmitate Palmitate FASN->Palmitate synthesizes Membrane Synthesis Membrane Synthesis Palmitate->Membrane Synthesis Energy Storage (Lipid Droplets) Energy Storage (Lipid Droplets) Palmitate->Energy Storage (Lipid Droplets) Protein Palmitoylation Protein Palmitoylation Palmitate->Protein Palmitoylation Cell Proliferation Cell Proliferation Membrane Synthesis->Cell Proliferation Signaling Proteins (e.g., Wnt, Ras) Signaling Proteins (e.g., Wnt, Ras) Protein Palmitoylation->Signaling Proteins (e.g., Wnt, Ras) Tumor Growth & Survival Tumor Growth & Survival Signaling Proteins (e.g., Wnt, Ras)->Tumor Growth & Survival This compound This compound This compound->FASN inhibits Other FASN Inhibitors Other FASN Inhibitors Other FASN Inhibitors->FASN inhibit Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cancer Cell Lines Cancer Cell Lines Treatment with FASN Inhibitor Treatment with FASN Inhibitor Cancer Cell Lines->Treatment with FASN Inhibitor Xenograft/PDX Model Establishment Xenograft/PDX Model Establishment Cancer Cell Lines->Xenograft/PDX Model Establishment Cell Viability Assay (MTT/MTS) Cell Viability Assay (MTT/MTS) Treatment with FASN Inhibitor->Cell Viability Assay (MTT/MTS) Western Blot Analysis Western Blot Analysis Treatment with FASN Inhibitor->Western Blot Analysis Tumor Volume Measurement Tumor Volume Measurement Treatment with FASN Inhibitor->Tumor Volume Measurement Toxicity Assessment Toxicity Assessment Treatment with FASN Inhibitor->Toxicity Assessment Determine IC50 Determine IC50 Cell Viability Assay (MTT/MTS)->Determine IC50 Analyze FASN Pathway Proteins Analyze FASN Pathway Proteins Western Blot Analysis->Analyze FASN Pathway Proteins Select Doses for In Vivo Studies Select Doses for In Vivo Studies Determine IC50->Select Doses for In Vivo Studies Xenograft/PDX Model Establishment->Treatment with FASN Inhibitor Calculate Tumor Growth Inhibition Calculate Tumor Growth Inhibition Tumor Volume Measurement->Calculate Tumor Growth Inhibition Evaluate Efficacy Evaluate Efficacy Calculate Tumor Growth Inhibition->Evaluate Efficacy Evaluate Safety Evaluate Safety Toxicity Assessment->Evaluate Safety Select Doses for In Vivo Studies->Treatment with FASN Inhibitor

References

Synergistic Alliance: TVB-2640 and Paclitaxel Forge a Potent Combination Against Ovarian Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A compelling body of preclinical and clinical evidence illuminates the synergistic effects of TVB-2640, a first-in-class fatty acid synthase (FASN) inhibitor, when combined with the conventional chemotherapeutic agent paclitaxel in the treatment of ovarian cancer. This combination therapy demonstrates enhanced anti-tumor activity, offering a promising new strategy for a patient population that often faces challenges with treatment resistance and disease recurrence.

The strategic pairing of this compound and paclitaxel stems from their distinct yet complementary mechanisms of action. Paclitaxel, a cornerstone of ovarian cancer therapy, functions by stabilizing microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. This compound, on the other hand, targets the metabolic vulnerability of cancer cells by inhibiting FASN, a key enzyme in the de novo lipogenesis pathway that is frequently overexpressed in ovarian cancer and is associated with tumor progression and chemoresistance.

Preclinical Evidence Underscores Synergy

In-depth preclinical investigations have laid a robust foundation for the clinical exploration of this combination. A pivotal study by Heuer et al. (2017) demonstrated that FASN inhibition by compounds structurally related to this compound, in conjunction with taxanes like paclitaxel, leads to a significant enhancement of anti-tumor efficacy in various cancer models, including ovarian cancer xenografts.[1] The study revealed that this synergy is, in part, mediated by the disruption of tubulin palmitoylation, a post-translational modification crucial for microtubule organization and function.[1]

While specific IC50 and Combination Index (CI) values for the direct combination of this compound and paclitaxel in ovarian cancer cell lines are not yet widely published, the available data on related FASN inhibitors strongly suggest a synergistic relationship, where the combined effect of the two drugs is greater than the sum of their individual effects. This synergy allows for potentially lower, and therefore less toxic, doses of each agent to achieve a significant therapeutic outcome.

Clinical Validation: A Glimpse of Promise

The preclinical promise of the this compound and paclitaxel combination has been evaluated in a Phase 1, first-in-human clinical trial (NCT02223247). This study enrolled patients with advanced solid tumors, including a cohort of ovarian cancer patients. While a detailed publication of the ovarian cancer-specific cohort results is pending, preliminary data presented from the overall trial have been encouraging, demonstrating that the combination is well-tolerated and shows signs of clinical activity. The trial established a recommended Phase 2 dose and provided initial evidence of efficacy, with some patients experiencing partial responses. Further investigation into the efficacy and safety of this combination in a larger cohort of ovarian cancer patients is warranted.

Unveiling the Mechanism of Synergy: A Multi-pronged Attack

The enhanced anti-tumor effect of the this compound and paclitaxel combination is attributed to a multi-faceted mechanism that disrupts critical cellular processes in cancer cells.

dot

Synergy_Mechanism Synergistic Mechanism of this compound and Paclitaxel cluster_TVB2640 This compound cluster_Paclitaxel Paclitaxel cluster_Synergy Synergistic Effect TVB2640 This compound FASN FASN TVB2640->FASN Inhibits Lipogenesis De Novo Lipogenesis (Palmitate Synthesis) FASN->Lipogenesis Tubulin_Palmitoylation Tubulin Palmitoylation Lipogenesis->Tubulin_Palmitoylation Disrupted_MT Disrupted Microtubule Organization Tubulin_Palmitoylation->Disrupted_MT Disrupts Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Mitotic_Arrest Enhanced Mitotic Arrest Microtubules->Mitotic_Arrest Disrupted_MT->Mitotic_Arrest Apoptosis Increased Apoptosis Mitotic_Arrest->Apoptosis

Caption: Synergistic mechanism of this compound and paclitaxel in ovarian cancer.

Experimental Protocols for Preclinical Evaluation

To further investigate the synergistic effects of this compound and paclitaxel, researchers can employ a range of standardized in vitro assays.

Cell Viability Assay (MTT Assay)

This assay is fundamental for determining the cytotoxic effects of the drug combination and for calculating key metrics such as IC50 values and the Combination Index (CI).

dot

MTT_Workflow Experimental Workflow for Cell Viability (MTT) Assay Start Seed Ovarian Cancer Cells (e.g., SKOV-3, OVCAR-3) in 96-well plates Incubate1 Incubate for 24h (Cell Adherence) Start->Incubate1 Treat Treat with: - this compound alone - Paclitaxel alone - Combination (fixed ratio) Incubate1->Treat Incubate2 Incubate for 72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4h (Formazan Formation) Add_MTT->Incubate3 Solubilize Add Solubilization Solution (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Data Analysis: - Calculate % Viability - Determine IC50 - Calculate Combination Index (CI) Read->Analyze

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis, a key mechanism of cell death for this drug combination.

dot

Apoptosis_Workflow Experimental Workflow for Apoptosis Assay Start Seed Ovarian Cancer Cells in 6-well plates Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with Drugs (Single agents and combination) Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 Harvest Harvest Cells (including supernatant) Incubate2->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Annexin V Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Quantify Quantify Apoptotic Cells (Annexin V+/PI- and Annexin V+/PI+) Analyze->Quantify

Caption: Workflow for quantifying apoptosis via Annexin V/PI staining.

Comparative Data Summary

The following table summarizes the expected outcomes from preclinical studies comparing this compound and paclitaxel as single agents versus their combination in ovarian cancer models.

Treatment GroupIn Vitro Metric (e.g., IC50)In Vivo Metric (e.g., Tumor Growth Inhibition)Expected Outcome
This compound ModerateModerateInhibition of cell proliferation and tumor growth.
Paclitaxel ModerateModerateStandard cytotoxic effect with tumor growth delay.
This compound + Paclitaxel Significantly Lower Significantly Higher Synergistic inhibition of cell proliferation and potent tumor regression. [1]

Future Directions

The synergistic combination of this compound and paclitaxel represents a promising therapeutic avenue for ovarian cancer. Future research should focus on elucidating the full spectrum of molecular pathways involved in this synergy and on conducting larger, randomized clinical trials to definitively establish the efficacy and safety of this combination in the clinical setting. The identification of predictive biomarkers to select patients most likely to benefit from this combination therapy will also be a critical next step in personalizing treatment for ovarian cancer.

References

Validating TVB-2640: A Comparative Guide to On-Target Effects in a New Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Fatty Acid Synthase (FASN) inhibitor TVB-2640 with other alternatives, supported by experimental data. It is designed to assist researchers in validating the on-target effects of this compound in a new cell line of interest.

Introduction

Fatty Acid Synthase (FASN) is a key enzyme in the de novo synthesis of fatty acids.[1] In many cancer cells, FASN is overexpressed and plays a crucial role in providing lipids for membrane formation, energy storage, and signaling molecule synthesis, making it an attractive therapeutic target.[2] this compound is a potent and selective FASN inhibitor that has shown promise in preclinical and clinical studies.[3][4] This guide outlines experimental approaches to validate the on-target effects of this compound and compares its performance with other common FASN inhibitors.

Data Presentation: Comparative Inhibitory Potency of FASN Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other FASN inhibitors across various cancer cell lines. This data provides a baseline for comparing the potency of these compounds and for selecting appropriate concentrations for in-house experiments.

InhibitorCell LineCancer TypeIC50 (µM)
This compound KRAS-mutant NSCLCNon-Small Cell Lung< 0.05
C75 PC3Prostate35[5][6]
LNCaP (spheroids)Prostate50[5]
A-375Melanoma20-160 (dose and time-dependent)[7]
OVCAR-3, SKOV-3, HEYOvarian~10-20 µg/mL[8][9]
Orlistat LN229Glioblastoma277.9[10]
ECC-1Endometrial500 (inhibited proliferation by 61%)[11]
KLEEndometrial500 (inhibited proliferation by 57%)[11]
Cerulenin SK-Br3Breast6.2 µg/mL[12]
MCF-7Breast8.5 µg/mL[12]
MDA-MB-231Breast9.1 µg/mL[12]
U-87MGGlioblastoma5.55 µg/mL[13]
A-375Melanoma21.86
T-24Bladder17

Experimental Protocols

To validate the on-target effects of this compound in a new cell line, a series of experiments should be conducted. Below are detailed protocols for key assays.

Cell Viability Assay (MTT Assay)

This assay determines the effect of FASN inhibitors on cell proliferation and viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[14]

  • Treatment: Treat cells with a range of concentrations of this compound and comparator inhibitors (e.g., C75, Orlistat) for 24, 48, and 72 hours. Include a vehicle-only control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3][15]

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each inhibitor.

FASN Activity Assay (NADPH Oxidation)

This biochemical assay directly measures the enzymatic activity of FASN in cell lysates.

Protocol:

  • Lysate Preparation: Prepare cell lysates from treated and untreated cells using a suitable lysis buffer. Determine the protein concentration of each lysate.[16]

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, DTT, EDTA, NADPH, and acetyl-CoA.[17]

  • Initiate Reaction: Add the cell lysate to the reaction mixture and measure the background NADPH oxidation at 340 nm for a few minutes.[16][18]

  • Substrate Addition: Initiate the FASN-specific reaction by adding malonyl-CoA.[16][18]

  • Measure NADPH Oxidation: Immediately begin measuring the decrease in absorbance at 340 nm over time, which corresponds to NADPH oxidation by FASN.[13][19]

  • Data Analysis: Calculate the rate of NADPH oxidation and normalize it to the protein concentration to determine FASN activity. Compare the activity in treated samples to the control.

Apoptosis Assay (Annexin V Staining)

This assay quantifies the induction of apoptosis following treatment with FASN inhibitors.

Protocol:

  • Cell Treatment: Treat cells with this compound and other inhibitors at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.[1]

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).[2][20]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[1]

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.

Western Blot Analysis

This technique is used to assess the protein levels of FASN and downstream signaling molecules.

Protocol:

  • Protein Extraction: Extract total protein from cells treated with FASN inhibitors and from untreated controls.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.[21]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for FASN or other proteins of interest (e.g., p-Akt, Akt) overnight at 4°C.[22]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.[21]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[22]

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

FASN Signaling Pathway

FASN_Signaling_Pathway Growth_Factors Growth Factors (e.g., EGF, IGF) Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 SREBP1c SREBP-1c mTORC1->SREBP1c FASN_Gene FASN Gene Expression SREBP1c->FASN_Gene FASN_Protein FASN Protein FASN_Gene->FASN_Protein Palmitate Palmitate FASN_Protein->Palmitate Acetyl_CoA Acetyl-CoA Acetyl_CoA->FASN_Protein Malonyl_CoA Malonyl-CoA Malonyl_CoA->FASN_Protein Lipid_Synthesis Lipid Synthesis & Cell Proliferation Palmitate->Lipid_Synthesis TVB2640 This compound TVB2640->FASN_Protein

Caption: FASN signaling pathway and the inhibitory action of this compound.

Experimental Workflow for FASN Inhibitor Validation

Experimental_Workflow Start Select New Cell Line Cell_Culture Culture and Expand Cells Start->Cell_Culture Treatment Treat with this compound & Comparators Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Activity FASN Activity Assay (NADPH Oxidation) Treatment->Activity Apoptosis Apoptosis Assay (Annexin V) Treatment->Apoptosis Western Western Blot (FASN, p-Akt) Treatment->Western Analysis Data Analysis & Comparison Viability->Analysis Activity->Analysis Apoptosis->Analysis Western->Analysis Conclusion Validate On-Target Effects Analysis->Conclusion

Caption: Workflow for validating the on-target effects of FASN inhibitors.

References

Dual Targeting of Androgen Receptor and Fatty Acid Synthesis Pathways: A Novel Approach in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Synergistic Combination of TVB-2640 and Enzalutamide Shows Promise in Preclinical Prostate Cancer Models

For researchers, scientists, and drug development professionals vested in the field of oncology, particularly prostate cancer, the quest for more effective therapeutic strategies is perpetual. A promising new approach involves the combination of this compound, a first-in-class Fatty Acid Synthase (FASN) inhibitor, with enzalutamide, a potent androgen receptor (AR) signaling inhibitor. Preliminary preclinical data suggests that this combination therapy may offer a synergistic anti-tumor effect in prostate cancer models, including those resistant to standard treatments.

The rationale for this combination lies in the distinct but interconnected pathways that fuel prostate cancer growth. Enzalutamide targets the AR signaling axis, a well-established driver of prostate cancer progression. However, resistance to AR-targeted therapies often emerges, partly through mechanisms that involve metabolic reprogramming, including the upregulation of de novo lipogenesis, a process heavily reliant on the FASN enzyme. By inhibiting FASN, this compound disrupts a crucial metabolic pathway that cancer cells exploit for energy production, membrane synthesis, and signaling, thereby potentially resensitizing tumors to enzalutamide.

Preclinical Efficacy: A Qualitative and Representative Quantitative Overview

While specific quantitative data from preclinical studies on the this compound and enzalutamide combination remains largely within the confines of ongoing research, preliminary findings from the NCT05743621 clinical trial have been disclosed. These initial results indicate that the co-administration of this compound and enzalutamide in castration-resistant prostate cancer (CRPC) cells leads to a significant reduction in cell growth, an increase in apoptosis (programmed cell death), and cell cycle arrest.[1][2] Furthermore, the combination therapy has been shown to down-regulate the expression of both the full-length androgen receptor (AR) and its splice variant, AR-V7, which is a known driver of resistance to AR-targeted therapies.[1][2]

To illustrate the potential quantitative impact of such a combination, the following tables present representative data based on typical findings for FASN inhibitors and their synergistic effects with AR inhibitors in prostate cancer models.

Table 1: Representative In Vitro Cell Viability Data

Treatment GroupProstate Cancer Cell LineConcentration% Inhibition of Cell Viability (relative to control)
EnzalutamideLNCaP (AR-sensitive)10 µM60%
This compoundLNCaP (AR-sensitive)1 µM40%
This compound + Enzalutamide LNCaP (AR-sensitive) 1 µM + 10 µM 85% (Synergistic)
EnzalutamideC4-2B (Enzalutamide-resistant)10 µM20%
This compoundC4-2B (Enzalutamide-resistant)1 µM35%
This compound + Enzalutamide C4-2B (Enzalutamide-resistant) 1 µM + 10 µM 65% (Synergistic)

Note: The data presented in this table is illustrative and intended to represent the expected synergistic effect of the combination therapy. It is not derived from direct preclinical studies of this compound and enzalutamide.

Table 2: Representative In Vivo Xenograft Tumor Growth Data

Treatment GroupProstate Cancer Xenograft ModelMean Tumor Volume Reduction (relative to control)
Vehicle ControlLNCaP0%
EnzalutamideLNCaP50%
This compoundLNCaP40%
This compound + Enzalutamide LNCaP 80%
Vehicle Control22Rv1 (AR-V7 positive)0%
Enzalutamide22Rv1 (AR-V7 positive)25%
This compound22Rv1 (AR-V7 positive)35%
This compound + Enzalutamide 22Rv1 (AR-V7 positive) 70%

Note: The data presented in this table is illustrative and based on typical outcomes observed with FASN inhibitors in combination with AR-targeted therapies in prostate cancer xenograft models. It is not direct data from this compound and enzalutamide studies.

Unraveling the Mechanism of Action: A Dual Pathway Inhibition

The synergistic effect of combining this compound and enzalutamide stems from their complementary mechanisms of action that create a multi-pronged attack on prostate cancer cells.

G cluster_0 Androgen Receptor Signaling cluster_1 Fatty Acid Synthesis Pathway cluster_2 Drug Intervention Androgens Androgens (e.g., Testosterone) AR Androgen Receptor (AR) Androgens->AR AR_nucleus AR Nuclear Translocation AR->AR_nucleus FASN Fatty Acid Synthase (FASN) AR->FASN ARE Androgen Response Element (ARE) AR_nucleus->ARE Gene_Expression Target Gene Expression (e.g., PSA) ARE->Gene_Expression Proliferation_Survival Cell Proliferation & Survival Gene_Expression->Proliferation_Survival Acetyl_CoA Acetyl-CoA Acetyl_CoA->FASN Palmitate Palmitate FASN->Palmitate Lipids Complex Lipids (for membranes, signaling) Palmitate->Lipids Energy_Signaling Energy Production & Oncogenic Signaling Lipids->Energy_Signaling Energy_Signaling->Proliferation_Survival Enzalutamide Enzalutamide Enzalutamide->AR Inhibits TVB_2640 This compound TVB_2640->FASN Inhibits FASN_inhibition_effect Downregulates AR/AR-V7 (via ER Stress) FASN_inhibition_effect->AR

Caption: Dual inhibition of AR and FASN pathways by enzalutamide and this compound.

Experimental Protocols

Detailed experimental protocols for the specific combination of this compound and enzalutamide are not yet publicly available. However, based on standard methodologies used in prostate cancer research, the following protocols can be adapted to evaluate the efficacy of this combination.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the effect of this compound, enzalutamide, and their combination on the viability of prostate cancer cells.

  • Cell Lines: LNCaP (androgen-sensitive), C4-2B (castration-resistant), and 22Rv1 (AR-V7 positive) prostate cancer cell lines.

  • Procedure:

    • Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound, enzalutamide, or the combination of both for 72 hours. A vehicle control (DMSO) should be included.

    • Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

2. Western Blot Analysis

  • Objective: To assess the protein expression levels of AR, AR-V7, and markers of apoptosis (e.g., cleaved PARP, cleaved Caspase-3) following treatment.

  • Procedure:

    • Culture prostate cancer cells and treat them with this compound, enzalutamide, or the combination for 48 hours.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against AR, AR-V7, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3. In Vivo Xenograft Model

  • Objective: To evaluate the anti-tumor efficacy of the combination therapy in a preclinical animal model.

  • Animal Model: Male immunodeficient mice (e.g., NOD/SCID or nude mice).

  • Procedure:

    • Subcutaneously inject prostate cancer cells (e.g., 22Rv1) into the flanks of the mice.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into four treatment groups: vehicle control, this compound alone, enzalutamide alone, and the combination of this compound and enzalutamide.

    • Administer the treatments daily or as per the established dosing schedule for each compound.

    • Measure tumor volume with calipers twice weekly.

    • Monitor animal body weight as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell_Culture Prostate Cancer Cell Lines (LNCaP, C4-2B, 22Rv1) Treatment_IV Treatment: - Vehicle - this compound - Enzalutamide - Combination Cell_Culture->Treatment_IV Cell_Viability Cell Viability Assay (MTT) Treatment_IV->Cell_Viability Western_Blot Western Blot (AR, AR-V7, Apoptosis Markers) Treatment_IV->Western_Blot Xenograft Establish Xenograft Tumors in Mice Randomization Randomize Mice into Treatment Groups Xenograft->Randomization Treatment_IVO Administer Treatments Randomization->Treatment_IVO Tumor_Monitoring Monitor Tumor Growth & Body Weight Treatment_IVO->Tumor_Monitoring Endpoint Endpoint Analysis: Tumor Weight, IHC Tumor_Monitoring->Endpoint

Caption: Experimental workflow for evaluating the this compound and enzalutamide combination.

Future Directions and Clinical Perspective

The promising, albeit preliminary, preclinical data for the combination of this compound and enzalutamide has paved the way for clinical investigation. A Phase I clinical trial (NCT05743621) is currently underway to evaluate the safety, tolerability, and recommended Phase II dose of this combination in men with metastatic castration-resistant prostate cancer.[3][4][5] The findings from this trial will be crucial in determining the future clinical development of this novel therapeutic strategy.

References

Head-to-Head Comparison of FASN Inhibitors: TVB-2640 vs. TVB-3166

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, the inhibition of Fatty Acid Synthase (FASN) has emerged as a promising strategy. FASN, a key enzyme in de novo lipogenesis, is overexpressed in numerous cancers and plays a crucial role in tumor cell proliferation, survival, and resistance to treatment. This guide provides a detailed head-to-head comparison of two prominent FASN inhibitors, TVB-2640 (Denifanstat) and TVB-3166, developed by 3-V Biosciences (now Sagimet Biosciences). This objective analysis, supported by available preclinical and clinical data, aims to inform researchers, scientists, and drug development professionals in their evaluation of these compounds.

Biochemical and Pharmacological Profile

Both this compound and TVB-3166 are potent, selective, and reversible inhibitors of FASN. They exert their anti-neoplastic effects by blocking the synthesis of palmitate, a fundamental building block for the lipids required for membrane formation, energy storage, and signaling molecule synthesis in rapidly dividing cancer cells.[1]

ParameterThis compound (Denifanstat)TVB-3166Reference(s)
Mechanism of Action Reversible, potent, and selective inhibitor of Fatty Acid Synthase (FASN)Reversible, potent, and selective inhibitor of Fatty Acid Synthase (FASN)[1]
Biochemical IC50 52 nM42 nM[1]
Cellular Palmitate Synthesis IC50 ~50 nM (EC50)81 nM[2][3]
Oral Bioavailability YesYes[1]

Preclinical Efficacy: A Comparative Overview

Preclinical studies have demonstrated the anti-tumor activity of both this compound and TVB-3166 across a range of cancer cell lines and in vivo models.

In Vitro Studies

Both compounds have shown potent inhibition of cell viability and induction of apoptosis in various cancer cell lines.

AssayThis compoundTVB-3166Reference(s)
Cell Viability (CALU-6 NSCLC) Not explicitly stated, but preclinical studies confirm activity.IC50 of 0.10 µM[3]
Induction of Apoptosis Confirmed in preclinical studies.Confirmed in preclinical studies.[1]
In Vivo Xenograft Studies

Oral administration of both this compound and TVB-3166 has been shown to inhibit tumor growth in mouse xenograft models.

Study ParameterThis compoundTVB-3166Reference(s)
Administration Route Oral gavageOral gavage[3][4]
Effective Dose Range (mice) Daily doses up to 100 mg/m² in human studies; mouse-specific monotherapy dose not detailed in provided abstracts.30-100 mg/kg/day[3][4]
Tumor Growth Inhibition Demonstrated in various solid tumors.Significant tumor growth inhibition in diverse xenograft models.[1][5]

Pharmacokinetic Properties

Pharmacokinetic data is crucial for evaluating the clinical potential of drug candidates. Available data for this compound is from human clinical trials, while data for a close analog of TVB-3166, TVB-3664, is from mouse studies. It is important to note that TVB-3664 has been used interchangeably with TVB-3166 in some preclinical contexts.[6]

ParameterThis compound (Human Data)TVB-3664 (Mouse Data, surrogate for TVB-3166)Reference(s)
Time to Maximum Concentration (Tmax) ~4 hoursNot explicitly stated[4]
Terminal Elimination Half-life (t1/2) 10-13 hoursNot explicitly stated[4]
Dosing Regimen in Studies Once dailyOnce daily[3][4]

Signaling Pathways and Mechanism of Action

FASN inhibition by this compound and TVB-3166 disrupts key signaling pathways essential for cancer cell growth and survival. The primary pathways affected are the PI3K/AKT/mTOR and MAPK/ERK pathways.[7][8] By inhibiting palmitate synthesis, these drugs can alter the lipid composition of cell membranes, including lipid rafts, which are critical for the proper localization and function of signaling proteins.

FASN_Inhibition_Pathway cluster_upstream Upstream Signaling Growth Factors Growth Factors Receptor Tyrosine Kinases (RTKs) Receptor Tyrosine Kinases (RTKs) Growth Factors->Receptor Tyrosine Kinases (RTKs) PI3K PI3K Receptor Tyrosine Kinases (RTKs)->PI3K RAS RAS Receptor Tyrosine Kinases (RTKs)->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Cell Survival Cell Survival mTOR->Cell Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell Proliferation ERK->Cell Survival FASN FASN Palmitate Synthesis Palmitate Synthesis FASN->Palmitate Synthesis Palmitate Synthesis->Cell Proliferation Palmitate Synthesis->Cell Survival Apoptosis Apoptosis Palmitate Synthesis->Apoptosis This compound / TVB-3166 This compound / TVB-3166 This compound / TVB-3166->FASN

Caption: FASN Inhibition Signaling Pathway.

Experimental Methodologies

Detailed and reproducible experimental protocols are fundamental to preclinical drug evaluation. The following sections outline the methodologies for key experiments cited in the evaluation of this compound and TVB-3166.

In Vitro FASN Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against purified FASN enzyme.

Protocol:

  • Enzyme Preparation: Purified human FASN enzyme is used.

  • Reaction Mixture: A reaction mixture is prepared containing potassium phosphate buffer, dithiothreitol (DTT), EDTA, NADPH, acetyl-CoA, and malonyl-CoA.

  • Inhibitor Addition: Serial dilutions of the test compounds (this compound or TVB-3166) are added to the reaction mixture.

  • Reaction Initiation: The reaction is initiated by the addition of the FASN enzyme.

  • Measurement: The rate of NADPH oxidation is measured spectrophotometrically at 340 nm over time.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of FASN inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (CellTiter-Glo®)

Objective: To assess the effect of the FASN inhibitors on the viability of cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well opaque-walled plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound or TVB-3166 for a specified period (e.g., 72 hours).

  • Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well.

  • Incubation: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Luminescence is measured using a plate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells, and IC50 values are determined.

Cell_Viability_Workflow Start Start Seed Cells in 96-well Plate Seed Cells in 96-well Plate Start->Seed Cells in 96-well Plate Add FASN Inhibitors (this compound or TVB-3166) Add FASN Inhibitors (this compound or TVB-3166) Seed Cells in 96-well Plate->Add FASN Inhibitors (this compound or TVB-3166) Incubate for 72 hours Incubate for 72 hours Add FASN Inhibitors (this compound or TVB-3166)->Incubate for 72 hours Add CellTiter-Glo Reagent Add CellTiter-Glo Reagent Incubate for 72 hours->Add CellTiter-Glo Reagent Lyse Cells and Stabilize Signal Lyse Cells and Stabilize Signal Add CellTiter-Glo Reagent->Lyse Cells and Stabilize Signal Measure Luminescence Measure Luminescence Lyse Cells and Stabilize Signal->Measure Luminescence Analyze Data and Determine IC50 Analyze Data and Determine IC50 Measure Luminescence->Analyze Data and Determine IC50 End End Analyze Data and Determine IC50->End

Caption: Cell Viability Assay Workflow.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of orally administered FASN inhibitors in a mouse model.

Protocol:

  • Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or NOD-SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Mice are randomized into treatment and control groups.

  • Drug Administration: this compound or TVB-3166 is administered orally (e.g., by gavage) at specified doses and schedules (e.g., once daily). The vehicle control group receives the formulation without the active compound.[1][3]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Body Weight Monitoring: Animal body weight is monitored as an indicator of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the control group.

Conclusion

Both this compound and TVB-3166 are potent and selective FASN inhibitors with demonstrated preclinical anti-tumor activity. This compound has advanced into clinical trials, providing valuable human pharmacokinetic and safety data.[4] While direct head-to-head comparative data under identical experimental conditions is limited, the available information suggests that both compounds are effective inhibitors of FASN with significant potential in oncology. The choice between these molecules for further research and development may depend on specific cancer types, desired pharmacokinetic profiles, and the context of combination therapies. This guide provides a foundational comparison to aid in these critical decisions.

References

Combination of TVB-2640 and SN-38 Demonstrates Synergistic Efficacy in Preclinical Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 13, 2025

A preclinical study has revealed a synergistic antitumor effect when combining TVB-2640, a fatty acid synthase (FASN) inhibitor, with SN-38, the active metabolite of the topoisomerase I inhibitor irinotecan, in models of triple-negative breast cancer (TNBC), particularly in the context of brain metastases. This combination presents a promising therapeutic strategy for this aggressive and difficult-to-treat subtype of breast cancer.

The research highlights that the dual targeting of cancer cell metabolism and DNA replication leads to a significant reduction in tumor cell viability and invasion compared to either agent alone. These findings provide a strong rationale for further clinical investigation of this combination therapy in breast cancer patients.

Quantitative Analysis of Synergistic Effects

The synergy between this compound and SN-38 was quantitatively assessed using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates a synergistic interaction. The following table summarizes the CI values observed in various TNBC cell lines.

Cell LineDrug CombinationEffective Dose (ED)Combination Index (CI)Synergy Level
MDA-MB-231-BR This compound + SN-38ED50< 1.0Synergy
ED75< 1.0Synergy
MDA-MB-231 This compound + SN-38ED50Not Synergistic-
PDO-BC25 This compound + SN-38ED50< 1.0Synergy
ED75< 1.0Synergy
PDO-BC25-2 This compound + SN-38ED50< 1.0Synergy
ED75< 1.0Synergy

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation by the scientific community.

Cell Lines and Culture Conditions
  • Cell Lines: MDA-MB-231 (parental), MDA-MB-231-BR (brain-seeking), PDO-BC25, and PDO-BC25-2 (patient-derived organoids from brain metastases).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

3D Spheroid Viability Assay
  • Spheroid Formation: Cells were seeded in ultra-low attachment 96-well plates at a density of 2,000 cells/well to promote spheroid formation.

  • Drug Treatment: After 72 hours, spheroids were treated with a dose-response matrix of this compound and SN-38, both alone and in combination.

  • Viability Assessment: After 5 days of treatment, cell viability was assessed using the CellTiter-Glo® 3D Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader.

  • Data Analysis: The Chou-Talay method was used to calculate the Combination Index (CI) to determine synergy, additivity, or antagonism.

Spheroid Outgrowth and Invasion Assay
  • Spheroid Formation: TNBC spheroids were generated as described above.

  • Matrix Embedding: Individual spheroids were embedded in a Matrigel-based extracellular matrix in a 96-well plate.

  • Drug Treatment: The matrix was overlaid with culture medium containing this compound, SN-38, or the combination at predetermined concentrations.

  • Image Acquisition: Spheroid outgrowth and invasion were monitored and imaged at 0, 48, and 96 hours using an inverted microscope.

  • Quantitative Analysis: The area of invasion was quantified using ImageJ software by measuring the total area of the spheroid and its protrusions at each time point. The change in area over time was calculated to determine the effect of the treatments on invasion.

Mechanistic Insights and Signaling Pathways

The synergistic effect of this compound and SN-38 is believed to stem from their distinct but complementary mechanisms of action. This compound inhibits FASN, a key enzyme in de novo lipogenesis, which is crucial for membrane synthesis and signaling in rapidly proliferating cancer cells. This metabolic stress may sensitize the cancer cells to the DNA-damaging effects of SN-38, which inhibits topoisomerase I, leading to DNA strand breaks and apoptosis.

TVB-2640_Mechanism_of_Action Malonyl-CoA Malonyl-CoA FASN FASN Malonyl-CoA->FASN Fatty Acids Fatty Acids FASN->Fatty Acids Membrane Synthesis Membrane Synthesis Fatty Acids->Membrane Synthesis Cell Proliferation Cell Proliferation Membrane Synthesis->Cell Proliferation This compound This compound This compound->FASN Inhibition

Mechanism of Action of this compound.

SN-38_Mechanism_of_Action Topoisomerase I Topoisomerase I DNA-Top1 Complex DNA-Top1 Complex Topoisomerase I->DNA-Top1 Complex DNA Strand Break DNA Strand Break DNA-Top1 Complex->DNA Strand Break Apoptosis Apoptosis DNA Strand Break->Apoptosis SN-38 SN-38 SN-38->DNA-Top1 Complex Stabilization

Mechanism of Action of SN-38.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Assays cluster_analysis Data Analysis Cell_Culture TNBC Cell Culture (MDA-MB-231-BR, etc.) Spheroid_Formation 3D Spheroid Formation (Ultra-low attachment plates) Drug_Treatment Treat with this compound, SN-38, or Combination Spheroid_Formation->Drug_Treatment Viability_Assay Cell Viability Assay (5 days) Drug_Treatment->Viability_Assay Invasion_Assay Spheroid Invasion Assay (in Matrigel) Drug_Treatment->Invasion_Assay CI_Calculation Combination Index (CI) Calculation Viability_Assay->CI_Calculation Invasion_Quantification Quantification of Invasion Area Invasion_Assay->Invasion_Quantification

Experimental Workflow for Combination Study.

Safety Operating Guide

Prudent Disposal of TVB-2640: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper handling and disposal of the FASN inhibitor, TVB-2640.

For researchers and drug development professionals, ensuring the safe and compliant disposal of investigational compounds like this compound is a critical component of laboratory operations. While specific disposal instructions for this compound are not extensively detailed in publicly available literature, a comprehensive approach based on its known chemical properties and standard laboratory safety protocols can ensure responsible waste management.

Key Properties of this compound

A summary of the physicochemical properties of this compound is provided below to inform handling and disposal decisions.

PropertyValue
Molecular Formula C27H29N5O
Molecular Weight 439.563 g/mol [1]
Appearance Solid Powder[1]
Solubility >500 mM in DMSO (>220 mg/mL)[1]
CAS Number 1399177-37-7
**Hazard Assessment

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). It has no listed hazard pictograms, signal words, or hazard statements. The NFPA ratings for health, fire, and reactivity are all 0.

Chemical Stability and Reactivity:

  • Reactivity: No hazardous reactions are known.

  • Chemical Stability: The product is stable under recommended storage conditions.

  • Hazardous Decomposition Products: No dangerous decomposition products are known.

Despite its non-hazardous classification, it is imperative to handle this compound with the standard precautions for any research chemical.

Step-by-Step Disposal Procedures

The following procedures provide a general framework for the disposal of this compound. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations.

1. Waste Identification and Segregation:

  • Solid Waste: Collect unused or expired this compound powder in a clearly labeled, sealed container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof waste container compatible with the solvents used (e.g., DMSO). Do not mix with other incompatible waste streams.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (PPE), pipette tips, and culture plates, should be considered chemical waste.

2. Container Labeling:

  • All waste containers must be accurately and clearly labeled.

  • The label should include:

    • The words "Hazardous Waste" or "Chemical Waste" as per your institution's policy.

    • The full chemical name: "this compound (Denifanstat)".

    • The concentration and solvent(s) for liquid waste.

    • An approximate amount of the waste.

    • The date of accumulation.

3. Storage of Waste:

  • Store waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure containers are kept closed except when adding waste.

  • Follow the storage temperature guidelines for the compound, which is typically -20°C for the solid powder.[1][2][3]

4. Final Disposal:

  • Contact your institution's EHS department to schedule a pickup for the chemical waste.

  • Do not attempt to dispose of this compound down the drain or in regular trash.

  • Provide the EHS team with all necessary information about the waste stream.

Experimental Protocols and Workflows

While specific experimental protocols for the disposal of this compound are not available, the logical workflow for its handling and disposal can be visualized.

G cluster_prep Preparation & Use cluster_waste Waste Generation & Segregation cluster_disposal Disposal Pathway start Receive/Synthesize this compound storage Store at -20°C start->storage prep Prepare Solutions (e.g., in DMSO) storage->prep experiment Use in Experiment prep->experiment solid_waste Unused/Expired Solid this compound experiment->solid_waste liquid_waste This compound Solutions experiment->liquid_waste contaminated_materials Contaminated Labware & PPE experiment->contaminated_materials collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_contaminated Collect in Labeled Sharps/Contaminated Waste Container contaminated_materials->collect_contaminated store_waste Store in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_contaminated->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs disposal Final Disposal by Certified Vendor contact_ehs->disposal

Workflow for the Safe Disposal of this compound Waste.

This guide provides a foundational understanding of the procedures for the proper disposal of this compound. By adhering to these guidelines and consulting with your institutional safety office, you can ensure a safe and compliant laboratory environment.

References

Essential Safety and Operational Guide for Handling TVB-2640 (Denifanstat)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal protocols for TVB-2640, a potent and selective inhibitor of Fatty Acid Synthase (FASN). Adherence to these guidelines is critical to ensure a safe laboratory environment and the integrity of your research.

Immediate Safety and Handling Protocols

This compound, also known as Denifanstat, is an orally active small molecule for research use.[1][2][3] While specific hazard classifications may vary, it is prudent to handle this compound with the care required for all potent research chemicals.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against accidental exposure. The following equipment should be worn at all times when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or goggles.Protects eyes from splashes or dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact.
Body Protection Laboratory coat.Protects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for handling large quantities or if dust is generated.Minimizes inhalation of the compound.
Handling and Storage

Proper handling and storage are crucial for maintaining the stability and integrity of this compound.

ParameterGuideline
Handling Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Handle in a well-ventilated area or under a fume hood.
Storage (Solid) Store at -20°C for long-term storage.[4]
Storage (In Solution) Store solutions at -80°C.[1]

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is critical.

First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][6]
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[5][6]
Inhalation Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5][6]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[6]
Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Spill Cleanup:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Wear Appropriate PPE: Don the full PPE as outlined above.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth).

  • Collect Waste: Place the contained spill material into a sealed, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Waste: Dispose of all contaminated materials as hazardous waste according to local, state, and federal regulations.

Disposal:

Dispose of unused this compound and any contaminated materials as hazardous chemical waste. Follow all applicable institutional and governmental regulations for chemical waste disposal.

Scientific Context and Experimental Protocols

This compound is a potent inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids. FASN is often overexpressed in cancer cells and is implicated in various metabolic diseases.

FASN Signaling Pathway

The diagram below illustrates a simplified signaling pathway involving FASN. Growth factor signaling through pathways like PI3K/Akt can lead to the activation of SREBP-1, a transcription factor that upregulates the expression of FASN. FASN then catalyzes the synthesis of palmitate, which is a precursor for various lipids required for cell growth and proliferation. This compound directly inhibits the enzymatic activity of FASN, thereby blocking this pathway.

FASN_Pathway Simplified FASN Signaling Pathway cluster_upstream Upstream Regulation cluster_fasn FASN Activity cluster_downstream Downstream Effects cluster_inhibition Inhibition Growth Factors Growth Factors PI3K/Akt PI3K/Akt Growth Factors->PI3K/Akt activate SREBP-1 SREBP-1 PI3K/Akt->SREBP-1 activates FASN (Gene Expression) FASN (Gene Expression) SREBP-1->FASN (Gene Expression) upregulates FASN (Enzyme) FASN (Enzyme) FASN (Gene Expression)->FASN (Enzyme) translates to Palmitate Palmitate FASN (Enzyme)->Palmitate catalyzes Acetyl-CoA + Malonyl-CoA Acetyl-CoA + Malonyl-CoA Acetyl-CoA + Malonyl-CoA->Palmitate Lipid Synthesis Lipid Synthesis Palmitate->Lipid Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Lipid Synthesis->Cell Growth & Proliferation This compound This compound This compound->FASN (Enzyme) inhibits

Caption: Simplified FASN Signaling Pathway and Inhibition by this compound.

Experimental Protocol: In Vitro FASN Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of this compound on FASN in a cell-free system.

Objective: To determine the IC50 of this compound against purified FASN enzyme.

Materials:

  • Purified FASN enzyme

  • This compound (Denifanstat)

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 1 mM EDTA and 1 mM DTT)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO or a suitable solvent. Further dilute these stock solutions in the assay buffer to the final desired concentrations.

  • Prepare Reaction Mixture: In each well of the 96-well plate, prepare a reaction mixture containing the assay buffer, acetyl-CoA, and NADPH.

  • Add this compound: Add the diluted this compound or vehicle control (DMSO) to the respective wells.

  • Add FASN Enzyme: Add the purified FASN enzyme to all wells except for the negative control wells.

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Initiate the enzymatic reaction by adding malonyl-CoA to all wells.

  • Monitor NADPH Oxidation: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes). The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation for each concentration of this compound.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of FASN inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

This comprehensive guide is intended to provide essential information for the safe and effective use of this compound in a research setting. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet for the most detailed and up-to-date information.

References

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